14,15-EE-5(Z)-E
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H36O3 |
|---|---|
Molecular Weight |
324.5 g/mol |
IUPAC Name |
(Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]tridec-5-enoic acid |
InChI |
InChI=1S/C20H36O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h7,9,18-19H,2-6,8,10-17H2,1H3,(H,21,22)/b9-7-/t18-,19+/m1/s1 |
InChI Key |
KZTLOTWHEAHQAZ-VNULFWPXSA-N |
Isomeric SMILES |
CCCCC[C@@H]1[C@@H](O1)CCCCCCC/C=C\CCCC(=O)O |
Canonical SMILES |
CCCCCC1C(O1)CCCCCCCC=CCCCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 14,15-Epoxyeicosa-5(Z)-enoic Acid (14,15-EE-5(Z)-E)
For Researchers, Scientists, and Drug Development Professionals
Abstract
14,15-Epoxyeicosa-5(Z)-enoic acid, commonly referred to as 14,15-EE-5(Z)-E or 14,15-EEZE, is a synthetic, structural analog of the endogenous lipid signaling molecule 14,15-epoxyeicosatrienoic acid (14,15-EET).[1][2][3] Functioning as a potent and selective antagonist of EETs, this compound has emerged as a critical pharmacological tool for elucidating the physiological and pathophysiological roles of EETs.[3][4][5] This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and its effects on various signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate its application in research and drug development.
Chemical and Physical Properties
This compound is a long-chain fatty acid derivative with a molecular formula of C₂₀H₃₆O₃ and a molecular weight of 324.5 g/mol .[1][6] Its structure features an epoxide ring at the 14,15-position and a cis double bond at the 5-position.
| Property | Value | Reference |
| Formal Name | rel-13-[(2R,3S)-3-pentyloxiranyl]-5Z-tridecenoic acid | [1] |
| Common Names | This compound, 14,15-EEZE, 14,15-Epoxyeicosa-5(Z)-enoic Acid | [1][7] |
| CAS Number | 519038-92-7 | [1] |
| Molecular Formula | C₂₀H₃₆O₃ | [1][6] |
| Molecular Weight | 324.5 g/mol | [1] |
| Purity | ≥98% | [6] |
| Formulation | A solution in ethanol | [1] |
| Solubility | DMF: 10 mg/ml, DMSO: 10 mg/ml, Ethanol: 50 mg/ml, PBS (pH 7.2): 0.5 mg/ml | [1] |
| SMILES | CCCCC[C@@H]1--INVALID-LINK--CCCCCCC/C=C\CCCC(O)=O | [1] |
| InChI Key | SYAJXMQYQJYJEP-HYTOGOHYSA-N | [1] |
| Storage | -20°C | [6] |
| Stability | ≥ 2 years | [6] |
Mechanism of Action
This compound functions as a competitive antagonist at the putative EET receptor.[7][8] Epoxyeicosatrienoic acids (EETs) are metabolites of arachidonic acid produced by cytochrome P450 epoxygenases and act as endothelium-derived hyperpolarizing factors (EDHFs), leading to vasodilation and relaxation of vascular smooth muscle.[1][4][5] this compound selectively blocks these effects by competing with EETs for binding to their receptors, thereby inhibiting downstream signaling pathways.[3][5]
Signaling Pathway of EETs and Antagonism by this compound
The signaling cascade initiated by 14,15-EET and its inhibition by this compound is multifaceted, involving G-protein coupled receptors and downstream kinase pathways.
Quantitative Data
The inhibitory effects of this compound on EET-induced biological responses have been quantified in various experimental models.
Table 1: Inhibition of EET-Induced Vasodilation by this compound
| Preparation | Agonist | This compound Concentration (µM) | Inhibition of Maximal Relaxation (%) | Reference |
| Bovine Coronary Arteries | 14,15-EET | 10 | ~80 | [1] |
| Bovine Coronary Arteries | 11,12-EET | 10 | Significant Inhibition | [3] |
| Bovine Coronary Arteries | 8,9-EET | 10 | Significant Inhibition | [3] |
| Bovine Coronary Arteries | 5,6-EET | 10 | Significant Inhibition | [3] |
Table 2: Effect of this compound on Agonist-Induced Hyperpolarization and Relaxation
| Preparation | Agonist | This compound Concentration (µM) | Effect | Reference |
| Small Bovine Coronary Arteries | Bradykinin (10 nmol/L) | 3 | Inhibited smooth muscle hyperpolarization and relaxation | [3] |
| Bovine Coronary Arterial Rings | Methacholine | 10 | Inhibited indomethacin-resistant relaxation | [3] |
| Bovine Coronary Arterial Rings | Arachidonic Acid | 10 | Inhibited indomethacin-resistant relaxation | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Isometric Tension Studies in Vascular Rings
This protocol is used to assess the effect of this compound on agonist-induced vasodilation.
Materials:
-
Bovine coronary arteries
-
Krebs buffer (composition in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, and 11 glucose)
-
U46619 (thromboxane A₂ mimetic)
-
14,15-EET (or other EET regioisomers)
-
This compound
-
Indomethacin, L-nitroarginine (optional, to block prostanoid and nitric oxide pathways)
-
Organ bath system with force transducers
Procedure:
-
Isolate bovine coronary arteries and cut them into rings (3-5 mm in length).
-
Suspend the arterial rings in organ baths containing Krebs buffer, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 5 g.
-
Pre-constrict the arterial rings with U46619 (e.g., 20 nmol/L) to achieve a stable contraction.
-
Once a stable plateau is reached, add cumulative concentrations of the vasodilator agonist (e.g., 14,15-EET).
-
After the initial concentration-response curve, wash the rings with Krebs buffer and allow them to return to baseline tension.
-
Pre-incubate the rings with this compound (e.g., 10 µM) for a specified period (e.g., 30 minutes).
-
Repeat the pre-constriction with U46619.
-
Generate a second concentration-response curve to the vasodilator agonist in the presence of this compound.
-
Record changes in isometric tension and express them as a percentage of the pre-constriction.
Experimental Workflow for Assessing Specificity of this compound
Conclusion
This compound is an indispensable tool for investigating the biological significance of the epoxyeicosatrienoic acid signaling pathway. Its selectivity as an antagonist allows for the precise dissection of EET-mediated effects in various physiological and pathological contexts. The data and protocols presented in this guide are intended to support researchers in the design and execution of experiments aimed at further understanding the roles of EETs and the therapeutic potential of modulating their activity. As research in this field progresses, this compound will undoubtedly continue to be a cornerstone of studies in cardiovascular physiology, inflammation, and cancer biology.
References
- 1. mdpi.com [mdpi.com]
- 2. ahajournals.org [ahajournals.org]
- 3. 14,15-Epoxyeicosa-5(Z)-enoic acid: a selective epoxyeicosatrienoic acid antagonist that inhibits endothelium-dependent hyperpolarization and relaxation in coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 20-125Iodo-14,15-Epoxyeicosa-5(Z)-enoic Acid: a High-Affinity Radioligand Used to Characterize the Epoxyeicosatrienoic Acid Antagonist Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 14,15-Epoxyeicosa-5(Z)-enoic Acid: A Selective Epoxyeicosatrienoic Acid Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 14,15-epoxyeicosa-5(Z)-enoic acid, a critical tool in the study of eicosanoid signaling. Known by its synonym, 14,15-EE-5(Z)-E, its full chemical name is rel-13-[(2R,3S)-3-pentyloxiranyl]-5Z-tridecenoic acid . This document details its function as a selective antagonist of epoxyeicosatrienoic acids (EETs), its mechanism of action, and key quantitative data from experimental studies. Furthermore, it outlines detailed experimental protocols for assessing its activity and provides visualizations of the pertinent signaling pathways.
Chemical and Physical Properties
| Property | Value |
| Full Chemical Name | rel-13-[(2R,3S)-3-pentyloxiranyl]-5Z-tridecenoic acid |
| Synonym | 14,15-Epoxyeicosa-5(Z)-enoic Acid, 14,15-EEZE |
| Molecular Formula | C₂₀H₃₆O₃ |
| Molecular Weight | 324.5 g/mol |
| CAS Number | 519038-92-7 |
Mechanism of Action
This compound functions as a selective antagonist of epoxyeicosatrienoic acids (EETs), which are metabolites of arachidonic acid produced by cytochrome P450 epoxygenases. EETs, particularly 14,15-EET, act as endothelium-derived hyperpolarizing factors (EDHFs), leading to vasodilation.[1]
The primary mechanism of action for this compound is the competitive inhibition of EET-induced vascular relaxation.[1] It has been demonstrated to be most effective against 14,15-EET-induced relaxation.[1] Importantly, this antagonist does not affect the synthesis of EETs.[1]
The antagonistic activity of this compound is not limited to direct EET-induced effects. It also inhibits the EDHF component of vasodilation induced by other signaling molecules like bradykinin (B550075) and methacholine.[1] However, it does not alter the relaxation responses mediated by nitric oxide (e.g., from sodium nitroprusside) or prostacyclin (e.g., iloprost), highlighting its selectivity for the EET pathway.[1]
The existence of a specific binding site for EETs and their antagonists is supported by radioligand binding studies. A radiolabeled analog of this compound has been used to characterize this binding site.[2]
Quantitative Data
The antagonist potency of this compound has been quantified in various experimental settings.
| Parameter | Value | Experimental Context |
| Inhibition of 14,15-EET-induced Relaxation | ~80% | At a concentration of 10 µM in U46619-constricted bovine coronary arteries. |
| Inhibition of Bradykinin-induced Relaxation | Significant inhibition | In small bovine coronary arteries pretreated with indomethacin (B1671933) and L-nitroarginine.[1] |
| Binding Affinity (K D ) of 20-¹²⁵I-14,15-EE5ZE | 1.11 ± 0.13 nM | Binding to U937 cell membranes.[2] |
| Maximum Binding Capacity (B max ) of 20-¹²⁵I-14,15-EE5ZE | 1.13 ± 0.04 pmol/mg protein | Binding to U937 cell membranes.[2] |
| Inhibition of EET Regioisomers | Most effective against 14,15-EET | Observed in bovine coronary arterial rings.[1] |
Experimental Protocols
Vascular Reactivity Assay
This protocol outlines the methodology for assessing the antagonist effect of this compound on EET-induced vasodilation in isolated arterial rings.
Materials:
-
Bovine coronary arteries
-
Krebs buffer (composition in mmol/L: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11)
-
U46619 (thromboxane A₂ mimetic)
-
14,15-EET and other EET regioisomers
-
This compound
-
Organ bath system with force transducers
-
Data acquisition system
Procedure:
-
Isolate bovine coronary arteries and cut them into 3-5 mm rings.
-
Mount the arterial rings in organ baths containing Krebs buffer, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of 3-5 g.
-
Induce a stable contraction with U46619 (e.g., 10-100 nM) to approximately 50-70% of the maximal contraction induced by KCl.
-
Once a stable plateau is reached, cumulatively add increasing concentrations of an EET regioisomer (e.g., 14,15-EET) to elicit a concentration-response curve for relaxation.
-
For antagonist studies, pre-incubate the arterial rings with this compound (e.g., 10 µM) for 20-30 minutes before adding U46619.
-
Repeat the cumulative addition of the EET regioisomer in the presence of this compound.
-
Record the changes in isometric tension and express the relaxation as a percentage of the pre-contraction induced by U46619.
Signaling Pathways and Visualizations
EET-Mediated Vasodilation and its Antagonism
Epoxyeicosatrienoic acids (EETs) are produced from arachidonic acid by cytochrome P450 epoxygenases in endothelial cells. They act on vascular smooth muscle cells to cause hyperpolarization and relaxation, contributing to the regulation of blood pressure. This compound acts as a competitive antagonist at the putative EET receptor, blocking these downstream effects.
Experimental Workflow for Vascular Reactivity Assay
The following diagram illustrates the key steps in a typical vascular reactivity experiment to assess the antagonist properties of this compound.
References
- 1. 14,15-Epoxyeicosa-5(Z)-enoic acid: a selective epoxyeicosatrienoic acid antagonist that inhibits endothelium-dependent hyperpolarization and relaxation in coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 20-125Iodo-14,15-Epoxyeicosa-5(Z)-enoic Acid: a High-Affinity Radioligand Used to Characterize the Epoxyeicosatrienoic Acid Antagonist Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of 14,15-EEZE
Executive Summary: 14,15-Epoxyeicosa-5(Z)-enoic acid (14,15-EEZE) is a critical pharmacological tool used to investigate the physiological and pathophysiological roles of epoxyeicosatrienoic acids (EETs). Primarily characterized as a competitive antagonist of EETs, 14,15-EEZE blocks EET-mediated effects such as vasodilation, endothelium-dependent hyperpolarization, and cardioprotection.[1][2][3] Its utility is underscored by its selectivity in inhibiting EET signaling pathways without significantly affecting other major vasoactive pathways, such as those involving nitric oxide or prostacyclin.[1][3] Additionally, 14,15-EEZE exhibits a secondary mechanism by interacting with soluble epoxide hydrolase (sEH), the enzyme responsible for EET degradation, which adds a layer of complexity to its pharmacological profile. This guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams for researchers in pharmacology and drug development.
Introduction to Epoxyeicosatrienoic Acids (EETs)
EETs are lipid signaling molecules synthesized from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[4][5] The four primary regioisomers—5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET—are short-lived autocrine and paracrine mediators involved in various biological processes.[4] They are particularly known for their roles in regulating vascular tone, inflammation, angiogenesis, and providing cardioprotection.[4][6] The biological activity of EETs is terminated through rapid hydrolysis into less active dihydroxyeicosatrienoic acids (DHETs) by the enzyme soluble epoxide hydrolase (sEH).[4][5][7] Given the therapeutic potential of modulating EET levels, specific pharmacological tools like 14,15-EEZE are indispensable for elucidating their precise functions.
Core Mechanism of Action: EET Antagonism
The primary mechanism of action of 14,15-EEZE is its function as an antagonist of EETs, presumably at a putative cell membrane or intracellular receptor.[2][8][9] It competitively inhibits the biological effects of all four EET regioisomers.[1][2]
Key Antagonistic Effects:
-
Vasodilation: 14,15-EEZE effectively blocks the vasorelaxation induced by all EET regioisomers in pre-constricted coronary arteries.[1][3] While it antagonizes all EETs, it is most potent against 14,15-EET.[1][3]
-
Endothelium-Dependent Hyperpolarization (EDH): EETs are considered to be endothelium-derived hyperpolarizing factors (EDHFs). 14,15-EEZE inhibits the smooth muscle hyperpolarization and relaxation responses to EDHF-releasing agonists like bradykinin (B550075) and methacholine.[1][3]
-
Cardioprotection: In animal models of myocardial ischemia-reperfusion injury, the protective effects of both exogenous EETs and sEH inhibitors (which increase endogenous EET levels) are abolished by 14,15-EEZE.[2][10][11]
-
Angiogenesis: 14,15-EEZE has been shown to block VEGF- and hypoxia-induced endothelial cell migration and tube formation, processes that are mediated by EETs.[12]
-
Anti-Inflammatory Effects: The anti-inflammatory effects observed in mice overexpressing CYP epoxygenases, such as reduced expression of adhesion molecules, are inhibited by 14,15-EEZE.[13]
The following diagram illustrates the primary antagonistic action of 14,15-EEZE on the EET signaling pathway.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Effects of the selective EET antagonist, 14,15-EEZE, on cardioprotection produced by exogenous or endogenous EETs in the canine heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 14,15-Epoxyeicosa-5(Z)-enoic acid: a selective epoxyeicosatrienoic acid antagonist that inhibits endothelium-dependent hyperpolarization and relaxation in coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. The role of 14,15-dihydroxyeicosatrienoic acid levels in inflammation and its relationship to lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Soluble epoxide hydrolase inhibition and gene deletion are protective against myocardial ischemia-reperfusion injury in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of the selective EET antagonist, 14,15-EEZE, on cardioprotection produced by exogenous or endogenous EETs in the canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-Inflammatory Effects of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Biological Role of 14,15-EE-5(Z)-E: A Technical Guide for Researchers
An In-depth Exploration of a Selective Epoxyeicosatrienoic Acid Antagonist
Abstract
14,15-Epoxyeicosa-5(Z)-enoic acid, commonly referred to as 14,15-EE-5(Z)-E or 14,15-EEZE, has emerged as a critical pharmacological tool for elucidating the physiological and pathophysiological roles of epoxyeicosatrienoic acids (EETs). As a structural analog of the endogenous lipid mediator 14,15-EET, this compound functions as a selective antagonist, enabling the targeted investigation of EET signaling pathways. This technical guide provides a comprehensive overview of the biological functions of this compound, with a focus on its mechanism of action, quantitative parameters, and the experimental protocols utilized for its characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the study of eicosanoids and their therapeutic potential.
Introduction to this compound
Epoxyeicosatrienoic acids (EETs) are a group of signaling molecules produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1] They are recognized as key mediators in a variety of biological processes, most notably as endothelium-derived hyperpolarizing factors (EDHFs) that induce vascular smooth muscle relaxation and vasodilation.[2][3] The four primary regioisomers are 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.
This compound was synthesized as a stable analog of 14,15-EET with the critical distinction of acting as an antagonist.[4] Its structure, characterized by the saturation of the double bonds at the 8,9 and 11,12 positions, confers this antagonistic activity, making it an invaluable tool for differentiating the effects of endogenous EETs from other signaling molecules.[4]
Core Biological Function: Antagonism of EET-Mediated Effects
The primary biological function of this compound is the competitive inhibition of EET-induced cellular responses. This antagonism has been most extensively studied in the cardiovascular system.
Inhibition of Vasorelaxation and Hyperpolarization
This compound effectively blocks the vasorelaxant effects of all four EET regioisomers, with the most pronounced activity against 14,15-EET.[3] In preconstricted bovine coronary arteries, this compound inhibits EET-induced relaxation in a concentration-dependent manner.[3] This inhibition is a direct consequence of its ability to block the hyperpolarization of vascular smooth muscle cells, a key mechanism of EET-mediated vasodilation.[3] Furthermore, this compound has been shown to inhibit the EDHF component of vasorelaxation induced by agonists such as bradykinin (B550075) and methacholine.[3]
Interaction with Soluble Epoxide Hydrolase (sEH)
Interestingly, this compound has been observed to inhibit the metabolism of EETs to their less active dihydroxy-eicosatrienoic acid (DHET) forms by soluble epoxide hydrolase (sEH).[4] This effect can lead to an increase in the local concentration of endogenous EETs, a factor that must be considered when interpreting experimental results. However, its primary mechanism of action is receptor-level antagonism rather than solely affecting EET metabolism.[3]
Quantitative Data
The following tables summarize the available quantitative data for this compound and its related compounds.
Table 1: Binding Affinity of a Radiolabeled this compound Analog
| Radioligand | Cell Type | Kd (nM) | Bmax (pmol/mg protein) | Citation |
| 20-[125I]-14,15-EE-5(Z)-E | U937 cell membranes | 1.11 ± 0.13 | 1.13 ± 0.04 | [5] |
Table 2: Inhibitory Potency of Ligands at the EET Antagonist Binding Site
| Competing Ligand | Ki (nM) | Citation |
| Miconazole | 315 | [5] |
| MS-PPOH | 1558 | [5] |
Table 3: Vasoactive Potency of 14,15-EET (Agonist Benchmark)
| Compound | Assay | ED50 (µM) | Citation | |---|---|---| | 14,15-EET | Vasorelaxation of bovine coronary artery | 2.2 |[6] |
Note: While a precise IC50 value for this compound's antagonism of EET-induced vasorelaxation is not definitively reported in the reviewed literature, studies consistently demonstrate effective inhibition at a concentration of 10 µM.[3][5]
Signaling Pathways
This compound exerts its effects by blocking the signaling cascade initiated by EETs. The primary pathway involves the activation of large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Wire Myography for Vasoreactivity Studies
This protocol is adapted from standard procedures for assessing vascular reactivity in isolated small arteries.
Objective: To determine the effect of this compound on EET-induced vasorelaxation.
Materials:
-
Wire myograph system
-
Bovine coronary arteries (or other suitable small resistance vessels)
-
Krebs-Henseleit solution (PSS)
-
High-potassium PSS (KPSS)
-
U46619 (thromboxane A2 mimetic)
-
14,15-EET (agonist)
-
This compound (antagonist)
-
Standard dissection tools
Procedure:
-
Vessel Preparation: Isolate bovine coronary arteries and place them in ice-cold PSS. Carefully dissect 2 mm segments and mount them in the wire myograph chambers.
-
Equilibration: Allow the mounted vessels to equilibrate in PSS at 37°C, aerated with 95% O2 and 5% CO2, for at least 30 minutes.
-
Viability and Endothelial Integrity Check:
-
Contract the vessels with KPSS to assess viability.
-
After washout, preconstrict the vessels with U46619 (e.g., 10-100 nM) to approximately 80% of the maximal KPSS-induced contraction.
-
Assess endothelial integrity by applying acetylcholine (B1216132) (e.g., 1 µM). A relaxation of >80% indicates intact endothelium.
-
-
Antagonist Incubation: After washing out acetylcholine, pre-incubate the vessels with this compound (e.g., 10 µM) or vehicle control for 20-30 minutes.
-
Agonist Challenge: While maintaining the pre-incubation with this compound, generate a cumulative concentration-response curve for 14,15-EET (e.g., 1 nM to 10 µM).
-
Data Analysis: Record the changes in isometric tension. Express the relaxation as a percentage of the pre-contraction induced by U46619. Compare the concentration-response curves in the presence and absence of this compound to determine the antagonistic effect.
Intracellular Microelectrode Recording of Membrane Potential
This protocol outlines the measurement of vascular smooth muscle cell hyperpolarization.
Objective: To determine if this compound blocks EET-induced hyperpolarization.
Materials:
-
Inverted microscope with a perfusion chamber
-
Micromanipulators
-
Glass microelectrodes (tip resistance 80-150 MΩ)
-
Electrophysiology recording setup (amplifier, digitizer, software)
-
3 M KCl (for microelectrode filling)
-
PSS
-
14,15-EET
-
This compound
Procedure:
-
Tissue Preparation: Isolate a small artery and pin it, lumen side up, in the perfusion chamber.
-
Perfusion: Continuously perfuse the tissue with PSS at 37°C.
-
Cell Impalement: Using a micromanipulator, carefully impale a vascular smooth muscle cell with a glass microelectrode filled with 3 M KCl. A stable resting membrane potential should be observed.
-
Baseline Recording: Record the stable resting membrane potential for several minutes.
-
Antagonist Application: Perfuse the tissue with PSS containing this compound (e.g., 3-10 µM) and record the membrane potential.
-
Agonist Application: In the continued presence of this compound, apply 14,15-EET (e.g., 100 nM) and record any changes in membrane potential.
-
Control Experiment: In a separate preparation, repeat steps 4-6 using a vehicle control instead of this compound to observe the hyperpolarizing effect of 14,15-EET alone.
-
Data Analysis: Compare the change in membrane potential in response to 14,15-EET in the presence and absence of this compound.
Patch-Clamp Electrophysiology for BKCa Channel Activity
This protocol is for recording single-channel currents from large-conductance calcium-activated potassium (BKCa) channels.
Objective: To investigate if this compound blocks 14,15-EET-induced activation of BKCa channels.
Materials:
-
Patch-clamp rig (amplifier, microscope, micromanipulator, data acquisition system)
-
Borosilicate glass pipettes
-
Cell culture of vascular smooth muscle cells or acutely dissociated cells
-
Pipette solution (e.g., high K+)
-
Bath solution (e.g., PSS)
-
14,15-EET
-
This compound
Procedure:
-
Cell Preparation: Prepare isolated vascular smooth muscle cells and place them in the recording chamber.
-
Pipette Preparation: Pull and fire-polish glass pipettes to a resistance of 3-5 MΩ. Fill the pipette with the appropriate pipette solution.
-
Seal Formation: In the cell-attached or inside-out patch configuration, form a gigaohm seal on the membrane of a smooth muscle cell.
-
Baseline Recording: Record baseline BKCa channel activity at a specific holding potential.
-
Compound Application:
-
Cell-attached: Apply 14,15-EET to the bath to observe its effect on channel activity. In a separate experiment, pre-incubate the cell with this compound before applying 14,15-EET.
-
Inside-out: After excising the patch, apply 14,15-EET directly to the intracellular face of the membrane. To test for antagonism, apply this compound to the bath before and during 14,15-EET application.
-
-
Data Analysis: Analyze the channel open probability (NPo) and single-channel conductance before and after the application of the compounds.
Conclusion
This compound is a potent and selective antagonist of epoxyeicosatrienoic acids, making it an indispensable tool for cardiovascular and eicosanoid research. Its ability to block EET-mediated vasorelaxation and smooth muscle hyperpolarization has been instrumental in defining the role of EETs as endothelium-derived hyperpolarizing factors. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers aiming to utilize this compound in their investigations. Further research to precisely determine its IC50 values in various vascular beds and to fully elucidate the structure of the putative EET receptor will undoubtedly enhance our understanding of this important signaling pathway and may pave the way for novel therapeutic interventions.
References
- 1. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 14,15-Epoxyeicosa-5,8,11-trienoic Acid (14,15-EET) Surrogates: Carboxylate Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 14,15-Epoxyeicosa-5(Z)-enoic acid: a selective epoxyeicosatrienoic acid antagonist that inhibits endothelium-dependent hyperpolarization and relaxation in coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. 20-125Iodo-14,15-Epoxyeicosa-5(Z)-enoic Acid: a High-Affinity Radioligand Used to Characterize the Epoxyeicosatrienoic Acid Antagonist Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 14,15-Epoxyeicosatrienoic Acid Antagonist Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the research landscape surrounding 14,15-epoxyeicosatrienoic acid (14,15-EET) antagonists. It delves into the core mechanisms of 14,15-EET signaling, the various classes of antagonists, quantitative data on their potency, and detailed experimental protocols for their evaluation.
Introduction to 14,15-EET and Its Significance
14,15-Epoxyeicosatrienoic acid (14,15-EET) is a bioactive lipid metabolite of arachidonic acid, produced by cytochrome P450 (CYP) epoxygenases. It acts as a signaling molecule in various physiological processes, including vasodilation, anti-inflammation, and angiogenesis. The biological activity of 14,15-EET is terminated through its hydrolysis into the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET) by the enzyme soluble epoxide hydrolase (sEH). Given its protective roles in the cardiovascular and other systems, modulating 14,15-EET signaling through the use of antagonists or by inhibiting its degradation is a promising therapeutic strategy for a range of diseases.
Signaling Pathways of 14,15-EET
14,15-EET exerts its biological effects through multiple signaling pathways, often involving G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.
G-Protein Coupled Receptor (GPCR) Signaling
Evidence suggests that 14,15-EET can activate several GPCRs, including prostaglandin (B15479496) receptors (EP2, EP4), leading to the activation of Gαs. This stimulates adenylyl cyclase (AC), which in turn increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which can then phosphorylate various downstream targets, leading to cellular responses such as vasodilation.
Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt Pathways
14,15-EET has been shown to activate the Extracellular signal-Regulated Kinase (ERK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathways. This activation can be initiated through GPCRs or receptor tyrosine kinases (RTKs) and is often associated with cell proliferation and survival.
Peroxisome Proliferator-Activated Receptor alpha (PPARα) Activation
14,15-EET can be metabolized to 14,15-DHET, which has been shown to be an activator of the nuclear receptor PPARα.[1] Activation of PPARα leads to the transcription of target genes involved in lipid metabolism and inflammation.
Classes of 14,15-EET Antagonists
Antagonism of 14,15-EET signaling can be achieved through direct receptor blockade or indirectly by inhibiting its synthesis or enhancing its degradation. However, the primary focus of antagonist development has been on direct receptor antagonists and inhibitors of soluble epoxide hydrolase (sEH).
Direct 14,15-EET Receptor Antagonists
These molecules directly compete with 14,15-EET for its binding site on receptors.
-
14,15-Epoxyeicosa-5(Z)-enoic Acid (14,15-EEZE): A well-characterized competitive antagonist of EETs, particularly effective against 14,15-EET-induced vasodilation.[2][3]
-
Sulfonamide Analogs: Modifications to the EET structure, such as the inclusion of a sulfonamide group, have yielded potent antagonists. For example, 14,15-epoxyeicosa-5(Z)-enoic-methylsulfonylimide (14,15-EEZE-mSI) is a selective antagonist for 14,15- and 5,6-EET.[4]
-
N-methylsulfonyl-6-(2-propargyloxyphenyl)hexanamide (MS-PPOH): Initially identified as a CYP inhibitor, MS-PPOH also acts as an EET receptor antagonist.[5][6]
Soluble Epoxide Hydrolase (sEH) Inhibitors
These compounds do not directly block 14,15-EET receptors but increase the endogenous levels of 14,15-EET by preventing its degradation to 14,15-DHET. This effectively enhances the signaling of 14,15-EET.
-
12-(3-adamantan-1-yl-ureido)dodecanoic acid (AUDA): A potent and widely used sEH inhibitor.[7][8][9]
-
1-(1-propanoylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU): A highly potent and selective sEH inhibitor with good pharmacokinetic properties.[10][11]
Quantitative Data on 14,15-EET Antagonists and sEH Inhibitors
The following tables summarize key quantitative data for various 14,15-EET antagonists and sEH inhibitors.
Table 1: Potency of Direct 14,15-EET Antagonists
| Compound | Assay | Target/System | Potency (IC₅₀/Kᵢ) | Reference(s) |
| 14,15-EEZE | Vascular Reactivity | Bovine Coronary Artery | ~10 µM (concentration for effective inhibition) | [3] |
| MS-PPOH | Radioligand Binding | U937 Cell Membranes | Kᵢ = 1558 nM | [5] |
Table 2: Potency of Soluble Epoxide Hydrolase (sEH) Inhibitors
| Compound | Target sEH | Potency (IC₅₀) | Reference(s) |
| AUDA | Human sEH | 69 nM | [7][8][9] |
| Mouse sEH | 18 nM | [7][8] | |
| TPPU | Human sEH | 3.7 nM | [10][12] |
| Monkey sEH | 37 nM | [10] | |
| AUDA-BE | Human sEH | 100 nM | [13] |
| Mouse sEH | 50 nM | [13] |
Table 3: Binding Affinities of Radioligands for EET Binding Sites
| Radioligand | Preparation | Kd | Bmax | Reference(s) |
| [³H]14,15-EET | Guinea Pig Mononuclear Cells | ~226.3 nM (Kᵢ of unlabeled 14,15-EET) | - | [14] |
| 20-¹²⁵I-14,15-EE5ZE | U937 Cell Membranes | 1.11 ± 0.13 nM | 1.13 ± 0.04 pmol/mg protein | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of 14,15-EET antagonists.
Vascular Reactivity Assay
This assay measures the ability of an antagonist to inhibit 14,15-EET-induced vasodilation in isolated arterial rings.
Materials:
-
Isolated arterial rings (e.g., bovine coronary artery)
-
Organ bath system with force transducers
-
Krebs-Henseleit buffer (composition in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11 glucose)
-
Vasoconstrictor (e.g., U46619, a thromboxane (B8750289) A₂ analog)
-
14,15-EET
-
Test antagonist
Procedure:
-
Mount arterial rings in the organ baths containing Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Allow the rings to equilibrate under a resting tension of 2-3 g for at least 60 minutes.
-
Pre-contract the rings with a submaximal concentration of U46619 to achieve a stable contraction.
-
For antagonist studies, pre-incubate the rings with the test antagonist at the desired concentration for 20-30 minutes.
-
Construct a cumulative concentration-response curve to 14,15-EET by adding increasing concentrations of the agonist to the bath.
-
Record the changes in isometric tension.
-
Calculate the relaxation as a percentage of the pre-contraction induced by U46619.
-
Compare the concentration-response curves in the presence and absence of the antagonist to determine its inhibitory effect.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) and density (Bmax) of receptors for 14,15-EET or its antagonists.
Materials:
-
Cell membranes expressing the putative EET receptor (e.g., from U937 cells)
-
Radiolabeled ligand (e.g., [³H]14,15-EET or a suitable radiolabeled antagonist)
-
Unlabeled test compounds (for competition assays)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter and fluid
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer. Determine protein concentration.[15][16][17]
-
Saturation Binding: Incubate a fixed amount of membrane protein with increasing concentrations of the radioligand.
-
Competition Binding: Incubate a fixed amount of membrane protein and a fixed concentration of radioligand with increasing concentrations of the unlabeled test compound.
-
Incubation: Incubate the reaction mixtures at a specific temperature for a time sufficient to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters using a filtration manifold. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: For saturation binding, plot specific binding against the radioligand concentration and use non-linear regression to determine Kd and Bmax. For competition binding, plot the percentage of specific binding against the concentration of the unlabeled compound to determine the IC₅₀, from which the Kᵢ can be calculated.[15][18]
Intracellular Calcium Measurement
This assay measures changes in intracellular calcium concentration in response to 14,15-EET, which can be inhibited by antagonists.
Materials:
-
Cultured cells responsive to 14,15-EET
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)[4][19][20][21][22]
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
14,15-EET and test antagonist
-
Fluorescence microscope or plate reader with dual-excitation capabilities
Procedure:
-
Cell Plating: Plate cells on glass coverslips or in a multi-well plate suitable for fluorescence measurements.
-
Dye Loading: Incubate the cells with Fura-2 AM and Pluronic F-127 in HBS at 37°C in the dark to allow the dye to enter the cells and be de-esterified.
-
Washing: Wash the cells with HBS to remove extracellular dye.
-
Antagonist Pre-incubation: If testing an antagonist, pre-incubate the cells with the antagonist for a specified time.
-
Stimulation and Imaging: Place the cells on the fluorescence imaging system. Record baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm. Add 14,15-EET to the cells and continue recording the fluorescence changes.
-
Data Analysis: Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (340/380 ratio). An increase in this ratio indicates an increase in intracellular calcium. Compare the response in the presence and absence of the antagonist.
Western Blot for ERK Phosphorylation
This assay is used to determine if a 14,15-EET antagonist can block the activation of the ERK signaling pathway.
Materials:
-
Cultured cells
-
14,15-EET and test antagonist
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK (p-ERK) and anti-total-ERK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Treat cultured cells with the test antagonist followed by stimulation with 14,15-EET. Include appropriate controls.
-
Cell Lysis: Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-p-ERK antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK antibody to normalize for protein loading.
-
Densitometry: Quantify the band intensities and express the results as the ratio of p-ERK to total ERK.[23]
Conclusion
The study of 14,15-epoxyeicosatrienoic acid antagonists is a rapidly evolving field with significant therapeutic potential. This guide has provided a detailed overview of the key signaling pathways, the different classes of antagonists with their quantitative potencies, and comprehensive experimental protocols for their investigation. By utilizing these methodologies, researchers can further elucidate the roles of 14,15-EET in health and disease and advance the development of novel therapeutics targeting this important signaling pathway.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. ahajournals.org [ahajournals.org]
- 3. 14,15-Epoxyeicosa-5(Z)-enoic acid: a selective epoxyeicosatrienoic acid antagonist that inhibits endothelium-dependent hyperpolarization and relaxation in coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 14,15-epoxyeicosa-5(Z)-enoic-mSI: a 14,15- and 5,6-EET antagonist in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 20-125Iodo-14,15-Epoxyeicosa-5(Z)-enoic Acid: a High-Affinity Radioligand Used to Characterize the Epoxyeicosatrienoic Acid Antagonist Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. TPPU, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer’s Signaling in Human Nerve Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TPPU - Focus Biomolecules [mayflowerbio.com]
- 13. Soluble epoxide hydrolase is a therapeutic target for acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ionbiosciences.com [ionbiosciences.com]
- 20. moodle2.units.it [moodle2.units.it]
- 21. brainvta.tech [brainvta.tech]
- 22. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Structure and Function of 14,15-EE-5(Z)-E
A Potent Antagonist of Epoxyeicosatrienoic Acid Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, biological activity, and mechanism of action of 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EE-5(Z)-E). This molecule is a critical tool for researchers studying the physiological and pathological roles of epoxyeicosatrienoic acids (EETs).
Core Molecular Structure
This compound is a structural analog of 14,15-epoxyeicosatrienoic acid (14,15-EET), a bioactive lipid metabolite of arachidonic acid. The core structure of this compound is a twenty-carbon fatty acid chain containing a crucial epoxide ring at the 14th and 15th carbons and a single cis-configured double bond at the 5th carbon position.
Chemical Formula: C₂₀H₃₆O₃
Molecular Weight: 324.5 g/mol
CAS Number: 519038-92-7
The presence of the 14,15-epoxide and the cis double bond at the 5-position are key determinants of its biological activity as an EET antagonist.
Physicochemical and Biological Properties
This compound is primarily characterized by its ability to antagonize the effects of EETs, particularly their vasodilatory actions. The following table summarizes key quantitative data regarding its binding affinity and inhibitory constants.
| Property | Value | Cell/System | Reference |
| Binding Affinity (Kd) | 1.11 ± 0.13 nM | U937 cell membranes (for 20-¹²⁵I-14,15-EE5ZE) | [1] |
| Maximum Binding (Bmax) | 1.13 ± 0.04 pmol/mg protein | U937 cell membranes (for 20-¹²⁵I-14,15-EE5ZE) | [1] |
| Inhibitory Constant (Ki) vs. ¹²⁵I-14,15-EE8ZE | 37 nM | U937 cell membranes | [1] |
| Inhibition of 14,15-EET-induced relaxation | ~80% at 10 µM | U46619-constricted bovine coronary arteries | [2] |
Mechanism of Action: Antagonism of EET Signaling
This compound exerts its biological effects by competitively inhibiting the binding of EETs to their putative G-protein coupled receptors (GPCRs). This antagonism blocks the initiation of downstream signaling cascades that are normally activated by EETs. The primary consequence of this blockade is the inhibition of vascular smooth muscle relaxation.[3][4]
The signaling pathway initiated by EETs and antagonized by this compound involves the activation of a Gαs protein, which in turn modulates the activity of downstream effectors, including large-conductance calcium-activated potassium (BKCa) channels and the p38 MAP kinase pathway.[5][6]
Caption: Antagonistic action of this compound on the EET signaling pathway.
Experimental Protocols
Synthesis of 14,15-EET Analogues (General Procedure)
A generalized approach for creating stable EET analogs often involves modifications to the carboxylate group to prevent metabolic degradation.[7] For instance, the carboxylic acid can be converted to a tetrazole ring, a known bioisostere. This process generally involves:
-
Conversion of a terminal bromide precursor to a nitrile.
-
Cyclization of the nitrile with sodium azide (B81097) and zinc bromide to form the tetrazole ring.[7]
Radioligand Binding Assay for EET Receptor Antagonists
This protocol is adapted from the characterization of the radiolabeled EET antagonist, 20-¹²⁵I-14,15-EE5ZE.[1]
-
Membrane Preparation: Cell membranes (e.g., from U937 cells) are prepared by homogenization and centrifugation to isolate the membrane fraction. Protein concentration is determined using a standard assay (e.g., Bradford assay).
-
Binding Assay:
-
Incubate cell membranes with the radiolabeled antagonist (e.g., 20-¹²⁵I-14,15-EE5ZE) in a suitable buffer.
-
For competition binding assays, include varying concentrations of the unlabeled competitor (this compound or other EETs and analogs).
-
Incubate at a specific temperature (e.g., room temperature) for a time sufficient to reach equilibrium (e.g., 15 minutes).
-
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Wash the filters to remove non-specific binding and measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Analyze the binding data using non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax). For competition assays, calculate the inhibitory constant (Ki).
Assessment of Vasodilator Activity in Bovine Coronary Artery Rings
This experimental workflow is based on the methods described by Gauthier et al. (2002).[3][10]
Caption: Workflow for assessing the antagonistic effect of this compound.
Conclusion
This compound is a valuable pharmacological tool for the investigation of EET signaling pathways. Its specific antagonism of the vasodilatory and other cellular effects of EETs allows for the elucidation of the role of these lipid mediators in health and disease. Further research into the precise molecular interactions between this compound and the putative EET receptor will be crucial for the development of novel therapeutics targeting this important signaling cascade.
References
- 1. 20-125Iodo-14,15-Epoxyeicosa-5(Z)-enoic Acid: a High-Affinity Radioligand Used to Characterize the Epoxyeicosatrienoic Acid Antagonist Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G protein–coupled receptors activate p38 MAPK via a non-canonical TAB1–TAB2– and TAB1–TAB3–dependent pathway in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 14,15-Epoxyeicosa-5(Z)-enoic acid: a selective epoxyeicosatrienoic acid antagonist that inhibits endothelium-dependent hyperpolarization and relaxation in coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ahajournals.org [ahajournals.org]
14,15-EEZE as a 14,15-EET Analog: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EEZE), a critical tool in the study of epoxyeicosatrienoic acids (EETs). As a structural analog of 14,15-EET, 14,15-EEZE functions as a potent and selective antagonist, enabling the elucidation of EET-mediated signaling pathways in various physiological and pathophysiological processes. This document details the mechanism of action of 14,15-EEZE, presents quantitative data on its biological activity, outlines comprehensive experimental protocols for its use, and visualizes the complex signaling networks it modulates.
Introduction to 14,15-EET and the Role of 14,15-EEZE
Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2] Of the four regioisomers, 14,15-EET is often the most abundant and is implicated in a wide array of biological functions, including vasodilation, anti-inflammation, angiogenesis, and cardioprotection.[1][2][3] EETs exert their effects through various signaling cascades, making them a subject of intense research for therapeutic applications.[1][3]
The study of endogenous EET signaling has been significantly advanced by the development of selective antagonists. 14,15-EEZE is a synthetic analog of 14,15-EET designed to competitively inhibit its biological actions.[4][5] Its utility lies in its ability to selectively block EET-induced responses, thereby allowing researchers to dissect the specific contributions of this pathway from other signaling systems.[3][6] 14,15-EEZE has been instrumental in confirming the role of EETs as endothelium-derived hyperpolarizing factors (EDHFs) and in exploring their involvement in cancer cell motility and cardioprotection.[3][7]
Mechanism of Action of 14,15-EEZE
14,15-EEZE functions primarily as a competitive antagonist at the putative EET receptor.[3] While a specific high-affinity G protein-coupled receptor (GPCR) for EETs has remained elusive, functional studies indicate that EETs can interact with several receptors, including low-affinity prostaglandin (B15479496) receptors.[8][9] 14,15-EEZE is thought to bind to the same site as 14,15-EET, thereby preventing the activation of downstream signaling cascades.[3]
The antagonist activity of 14,15-EEZE is highly selective for EET-mediated pathways. It effectively blocks vascular relaxations induced by all four EET regioisomers, with the greatest potency against 14,15-EET.[4] Importantly, it does not inhibit vasodilation caused by other mediators such as sodium nitroprusside (a nitric oxide donor), iloprost (B1671730) (a prostacyclin analog), or various potassium channel openers, highlighting its specificity.[6]
Signaling Pathways Modulated by 14,15-EET and Antagonized by 14,15-EEZE
14,15-EET initiates a complex network of intracellular signaling events. 14,15-EEZE serves as an invaluable tool to probe these pathways by selectively blocking their activation.
G-Protein Coupled Receptor (GPCR) Signaling
Evidence suggests that many of the vascular actions of EETs are initiated through the activation of a Gs protein-coupled receptor, leading to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[10][11] This signaling cascade is a key target for 14,15-EEZE's antagonistic effects.
Transient Receptor Potential Vanilloid 4 (TRPV4) Channel Activation
EETs are known activators of the TRPV4 ion channel, a non-selective cation channel that allows for the influx of Ca2+.[1][12] This influx of calcium is a critical step in many EET-mediated processes, including vasodilation. The activation of TRPV4 by EETs is thought to be a membrane-delimited process.[13] 14,15-EEZE can block the downstream effects of this pathway, such as increases in intracellular calcium.[14]
Epidermal Growth Factor Receptor (EGFR) Transactivation
In some cell types, particularly cancer cells, EETs can transactivate the EGFR.[7] This leads to the activation of downstream pro-survival and pro-migratory pathways such as the PI3K/Akt and MAPK/ERK pathways. 14,15-EEZE has been shown to inhibit these EET-induced effects.[7]
Quantitative Data
While a specific IC50 or Ki value for 14,15-EEZE is not consistently reported across the literature, its potent antagonist activity has been quantified in various functional assays. The tables below summarize the available quantitative data.
Table 1: Inhibition of Vasorelaxation by 14,15-EEZE
| Agonist | Artery Type | Pre-constrictor | 14,15-EEZE Concentration (µM) | % Inhibition of Maximal Relaxation (approx.) | Reference |
| 14,15-EET | Bovine Coronary | U46619 | 10 | ~77% | [4] |
| 11,12-EET | Bovine Coronary | U46619 | 10 | ~31% | [15] |
| Bradykinin | Bovine Coronary | U46619 | 3 | Significant inhibition of hyperpolarization and relaxation | [4] |
| Methacholine | Bovine Coronary | U46619 | 10 | Significant inhibition | [4] |
Table 2: Effects of 14,15-EEZE in a Canine Model of Myocardial Infarction
| Treatment Group | Dose (mg/kg) | Infarct Size / Area at Risk (IS/AAR) (%) | Reference |
| Vehicle Control | - | 21.8 ± 1.6 | [3] |
| 11,12-EET | 0.128 | 8.7 ± 2.2 | [3] |
| 14,15-EET | 0.128 | 9.4 ± 1.3 | [3] |
| 14,15-EEZE | 0.128 | 21.0 ± 3.6 | [3] |
| 14,15-EEZE + 11,12-EET | 0.128 each | 19.2 ± 2.4 | [3] |
| 14,15-EEZE + 14,15-EET | 0.128 each | 17.8 ± 1.4 | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments utilizing 14,15-EEZE to investigate 14,15-EET signaling.
Vascular Reactivity Assay
This protocol is adapted from studies investigating EET-induced vasodilation in bovine coronary arteries.[16]
Objective: To determine the antagonistic effect of 14,15-EEZE on 14,15-EET-induced vasorelaxation.
Materials:
-
Bovine hearts
-
Krebs buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose)
-
U46619 (thromboxane A2 mimetic)
-
14,15-EET
-
14,15-EEZE
-
Organ bath system with force transducers
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
Procedure:
-
Dissect the left anterior descending coronary artery from a bovine heart and place it in cold Krebs buffer.
-
Clean the artery of adhering connective and adipose tissue and cut it into 2-3 mm rings.
-
Mount the arterial rings in an organ bath filled with Krebs buffer, maintained at 37°C and continuously bubbled with carbogen gas.
-
Allow the rings to equilibrate for 90 minutes under a resting tension of 5-8 g.
-
Pre-constrict the arterial rings with U46619 to achieve 50-70% of the maximal contraction induced by KCl.
-
Once a stable contraction is achieved, add cumulative concentrations of 14,15-EET to generate a dose-response curve.
-
Wash the rings and allow them to return to baseline.
-
Pre-incubate the rings with 14,15-EEZE (e.g., 10 µM) for 20-30 minutes.
-
Repeat the pre-constriction with U46619.
-
Generate a second dose-response curve for 14,15-EET in the presence of 14,15-EEZE.
-
Record and analyze the changes in isometric tension to determine the inhibitory effect of 14,15-EEZE.
Western Blot Analysis of Protein Phosphorylation
This protocol is designed to assess the effect of 14,15-EEZE on EET-induced activation of signaling proteins like Akt and ERK.[16][17][18]
Objective: To measure the inhibition of 14,15-EET-induced protein phosphorylation by 14,15-EEZE.
Materials:
-
Cell line of interest (e.g., HUVECs, Tca-8113 cells)
-
Cell culture medium and serum
-
14,15-EET
-
14,15-EEZE
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with 14,15-EEZE or vehicle for 30 minutes.
-
Stimulate the cells with 14,15-EET (e.g., 100 nM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Intracellular Calcium Measurement
This protocol measures changes in intracellular calcium concentration ([Ca2+]i) in response to 14,15-EET and its inhibition by 14,15-EEZE.[16]
Objective: To determine if 14,15-EEZE blocks 14,15-EET-induced calcium influx.
Materials:
-
Cells grown on glass coverslips or in a 96-well black-walled plate
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Physiological salt solution
-
14,15-EET
-
14,15-EEZE
-
Fluorescence microscope or plate reader
Procedure:
-
Load the cells with the calcium indicator dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Place the cells in the fluorescence imaging setup and acquire a baseline fluorescence reading.
-
Pre-treat with 14,15-EEZE or vehicle.
-
Add 14,15-EET to the cells and record the change in fluorescence intensity over time.
-
Analyze the data by calculating the change in fluorescence ratio (for Fura-2) or intensity (for Fluo-4) to determine the relative change in [Ca2+]i.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the effects of 14,15-EEZE on 14,15-EET-mediated cellular responses.
Conclusion
14,15-EEZE is an indispensable pharmacological tool for researchers investigating the biological roles of 14,15-EET. Its selectivity and potent antagonist activity allow for the precise dissection of EET-mediated signaling pathways. This guide provides a comprehensive resource for understanding and utilizing 14,15-EEZE in experimental settings, from its fundamental mechanism of action to detailed protocols and the visualization of the complex signaling networks it helps to unravel. The continued use of 14,15-EEZE will undoubtedly lead to further insights into the therapeutic potential of targeting the EET pathway in a variety of diseases.
References
- 1. Structural determinants of 5′,6′-epoxyeicosatrienoic acid binding to and activation of TRPV4 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Effects of the selective EET antagonist, 14,15-EEZE, on cardioprotection produced by exogenous or endogenous EETs in the canine heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. 14,15-EET analogs: characterization of structural requirements for agonist and antagonist activity in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of the selective EET antagonist, 14,15-EEZE, on cardioprotection produced by exogenous or endogenous EETs in the canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functional screening for G protein-coupled receptor targets of 14,15-epoxyeicosatrienoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FUNCTIONAL SCREENING FOR G PROTEIN-COUPLED RECEPTOR TARGETS OF 14,15-EPOXYEICOSATRIENOIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. TRPV4: A Multifunctional Nonselective Cation Channel with Complex Regulation - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 14,15-Dihydroxy-eicosa-5(Z)-enoic Acid Selectively Inhibits 14,15-Epoxyeicosatrienoic Acid-Induced Relaxations in Bovine Coronary Arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 14,15-EEZE in Vascular Tone Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
14,15-Epoxyeicosa-5(Z)-enoic acid (14,15-EEZE) is a synthetic analog of 14,15-epoxyeicosatrienoic acid (14,15-EET), a cytochrome P450-derived metabolite of arachidonic acid.[1] It has emerged as a critical pharmacological tool for investigating the physiological and pathophysiological roles of EETs in the cardiovascular system. This technical guide provides an in-depth overview of the function of 14,15-EEZE in the regulation of vascular tone, with a focus on its mechanism of action, experimental applications, and the signaling pathways it modulates.
Core Mechanism of Action: Selective Antagonism of EET-Mediated Vasodilation
14,15-EEZE primarily functions as a selective antagonist of the vascular actions of EETs.[1][2] It competitively inhibits the vasodilation induced by all four EET regioisomers (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET), with the most potent antagonism observed against 14,15-EET.[1] This antagonistic activity is not a result of non-specific inhibition of vasodilation, as 14,15-EEZE does not affect the relaxation of blood vessels in response to other vasodilators such as nitric oxide (NO) donors (e.g., sodium nitroprusside), prostacyclin analogs (e.g., iloprost), or various potassium channel openers.[1][3]
The primary mechanism by which 14,15-EEZE exerts its effect is by blocking the signaling cascade initiated by EETs in vascular smooth muscle and endothelial cells. EETs are known to be potent vasodilators and are considered to be endothelium-derived hyperpolarizing factors (EDHFs) in several vascular beds.[1][3] They induce hyperpolarization of vascular smooth muscle cells, leading to their relaxation and a subsequent increase in blood vessel diameter. 14,15-EEZE effectively blocks this EET-induced hyperpolarization and relaxation.[1]
Importantly, the action of 14,15-EEZE is specific to the EET pathway. It does not inhibit the synthesis of EETs or the vasoconstrictor 20-hydroxyeicosatetraenoic acid (20-HETE).[1][3] In fact, studies have shown that 14,15-EEZE can increase the concentration of EETs by inhibiting their degradation by soluble epoxide hydrolase (sEH).[1] This further underscores that its vascular effects are due to the direct antagonism of EET actions at their target sites.
Quantitative Effects of 14,15-EEZE on Vascular Tone
The following tables summarize the quantitative data from key studies investigating the effects of 14,15-EEZE on vascular responses.
Table 1: Inhibition of EET-Induced Relaxation in Bovine Coronary Arteries by 14,15-EEZE
| EET Regioisomer | Concentration of 14,15-EEZE (µmol/L) | Maximal Relaxation (%) - Control | Maximal Relaxation (%) - With 14,15-EEZE | Reference |
| 14,15-EET | 10 | 80-90 | 18 | [1] |
| 11,12-EET | 10 | 80-90 | Inhibited | [1] |
| 8,9-EET | 10 | 80-90 | Inhibited | [1] |
| 5,6-EET | 10 | 80-90 | Inhibited | [1] |
Table 2: Effect of 14,15-EEZE on Agonist-Induced, Endothelium-Dependent Relaxation in Bovine Coronary Arteries
| Agonist | Treatment Conditions | Maximal Relaxation (%) - Control | Maximal Relaxation (%) - With 14,15-EEZE (10 µmol/L) | Reference |
| Bradykinin (B550075) | Indomethacin and L-nitroarginine pre-treated | 95 | 55 | [1] |
| Methacholine | Indomethacin pre-treated | Inhibited | [1] | |
| Arachidonic Acid | Indomethacin pre-treated | Inhibited | [1] |
Table 3: Effect of 14,15-EET Infusion on Mean Arterial Blood Pressure (MAP) in Rats
| Animal Model | Infusion Route | Dose of 14,15-EET (µg/kg) | Maximum Reduction in MAP (mmHg) | Reference |
| Normal Rats | Intravenous (IV) | 1-10 | 45 +/- 6 | [4] |
| Normal Rats | Intra-arterial (IA) | 1-10 | More pronounced than IV | [4] |
| Spontaneously Hypertensive Rats (SHR) | IV or IA | 1-10 | 45 +/- 6 | [4] |
Key Experimental Protocols
Isometric Tension Studies in Isolated Arterial Rings
This protocol is widely used to assess the direct effects of pharmacological agents on vascular tone.
-
Vessel Preparation: Bovine coronary arteries are dissected and cleaned of surrounding connective tissue. Rings of approximately 3-4 mm in length are prepared.
-
Mounting: The arterial rings are mounted in organ chambers filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.
-
Isometric Tension Recording: The rings are connected to isometric force transducers to record changes in tension.
-
Pre-constriction: After an equilibration period, the arterial rings are pre-constricted with a vasoconstrictor agent such as the thromboxane (B8750289) A2 mimetic U46619 to induce a stable level of tone.
-
Experimental Intervention: Cumulative concentration-response curves to EETs or other vasodilators are generated in the presence and absence of 14,15-EEZE. The antagonist is typically pre-incubated for a set period (e.g., 30 minutes) before the addition of the agonist.
-
Data Analysis: The relaxation responses are expressed as a percentage of the pre-constriction induced by U46619.
Measurement of Vascular Smooth Muscle Membrane Potential
This technique allows for the direct assessment of hyperpolarization, a key event in EET-mediated vasodilation.
-
Vessel Preparation: Small bovine coronary arteries are dissected and cannulated at both ends in a vessel chamber.
-
Perfusion and Pressurization: The arteries are perfused with a physiological salt solution and pressurized to a physiological level.
-
Intracellular Microelectrode Recording: Vascular smooth muscle cells are impaled with sharp glass microelectrodes filled with KCl to measure the membrane potential.
-
Experimental Protocol: The effects of agonists like bradykinin on the membrane potential are recorded before and after the application of 14,15-EEZE.
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways involved in EET-mediated vasodilation and the antagonistic action of 14,15-EEZE.
Caption: Signaling pathway of EET-mediated vasodilation and its inhibition by 14,15-EEZE.
Caption: Experimental workflow for assessing the effect of 14,15-EEZE on vascular tone.
Conclusion and Future Directions
14,15-EEZE has proven to be an invaluable tool for dissecting the role of EETs in vascular biology. Its selectivity allows researchers to specifically probe the contribution of the EET pathway to vascular tone regulation, independent of other major vasodilatory systems like nitric oxide and prostaglandins. The accumulated evidence strongly supports the role of endogenous EETs as EDHFs in various vascular beds, and 14,15-EEZE has been instrumental in establishing this concept.
For drug development professionals, understanding the antagonistic properties of 14,15-EEZE provides a framework for designing novel therapeutics that target the EET signaling pathway. Given the vasodilatory and anti-hypertensive effects of EETs, the development of EET agonists or inhibitors of their degradation is a promising avenue for treating cardiovascular diseases such as hypertension.[5][6] Conversely, the ability of 14,15-EEZE to block EET-mediated effects could be explored in conditions where excessive vasodilation is detrimental. Further research is warranted to fully elucidate the therapeutic potential of modulating this important signaling pathway.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Effects of the selective EET antagonist, 14,15-EEZE, on cardioprotection produced by exogenous or endogenous EETs in the canine heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of 14,15-epoxyeicosatrienoic acid infusion on blood pressure in normal and hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epoxyeicosatrienoic acid analogue lowers blood pressure through vasodilation and sodium channel inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
An In-depth Technical Guide to the Pharmacology of 14,15-EEZE
For Researchers, Scientists, and Drug Development Professionals
Abstract
14,15-Epoxyeicosa-5(Z)-enoic acid (14,15-EEZE) is a synthetic analog of the epoxyeicosatrienoic acid (EET) 14,15-EET. It has been identified and characterized as a selective antagonist of EETs, making it a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of these lipid signaling molecules. This guide provides a comprehensive overview of the pharmacology of 14,15-EEZE, including its mechanism of action, effects on various signaling pathways, and detailed experimental protocols for its use.
Mechanism of Action and Target Receptors
14,15-EEZE functions primarily as a competitive antagonist at the putative EET receptor(s).[1][2] While a specific high-affinity EET receptor has yet to be definitively identified and cloned, functional evidence strongly suggests its existence on the cell membrane or within the cell.[1][3] 14,15-EEZE competitively blocks the binding of EETs, thereby inhibiting their downstream effects.[1][4] It is most effective at inhibiting the actions of 14,15-EET but also antagonizes the effects of other EET regioisomers, including 5,6-EET, 8,9-EET, and 11,12-EET.[5][6]
Notably, 14,15-EEZE exhibits a high degree of selectivity. It does not significantly affect the synthesis of EETs or 20-hydroxyeicosatetraenoic acid (20-HETE).[5][6] Furthermore, it does not interfere with vascular responses mediated by other signaling molecules such as sodium nitroprusside (a nitric oxide donor), iloprost (B1671730) (a prostacyclin analog), or various K+ channel openers like bimakalim (B54165) and NS1619.[4][5][6] Some studies have suggested that EETs may exert some of their effects through cross-talk with prostanoid receptors, such as the TP and EP2 receptors.[7]
Pharmacological Effects
Vascular Effects
The most well-characterized effects of 14,15-EEZE are on the vasculature. EETs are known endothelium-derived hyperpolarizing factors (EDHFs) that cause vasodilation.[5][6] 14,15-EEZE effectively blocks these EET-induced relaxations in various blood vessels, including bovine coronary arteries.[5][8]
Pre-incubation with 14,15-EEZE inhibits the vasorelaxation induced by all four EET regioisomers.[5] It also attenuates the EDHF-mediated, non-NO, non-prostaglandin component of vasodilation induced by agonists like bradykinin, methacholine, and arachidonic acid.[5][6]
Cardioprotective Effects
EETs have been shown to be cardioprotective, reducing myocardial infarct size following ischemia-reperfusion injury.[1][9] 14,15-EEZE has been instrumental in demonstrating that this cardioprotection is indeed mediated by EETs. Administration of 14,15-EEZE completely abolishes the infarct-sparing effects of both exogenously administered EETs (11,12-EET and 14,15-EET) and endogenously elevated EETs (achieved through inhibition of soluble epoxide hydrolase with compounds like AUDA).[1][9][10] Importantly, 14,15-EEZE does not block the cardioprotective effects of the mitochondrial ATP-sensitive potassium (mitoKATP) channel opener diazoxide, indicating its selectivity for the EET-mediated pathway.[1][9]
Effects on Cancer Cell Motility
Emerging evidence suggests a role for EETs in promoting cancer cell migration and invasion. In prostate carcinoma cells, 11,12-EET was found to be a major arachidonic acid metabolite that induces cell motility.[11] 14,15-EEZE, along with other EET antagonists, was shown to inhibit this EET-induced cell invasion and migration.[11] This effect is thought to be mediated through the inhibition of a putative EET receptor-mediated activation of the EGFR and PI3K/Akt signaling pathways.[11]
Quantitative Data
The following tables summarize the key quantitative data regarding the pharmacological effects of 14,15-EEZE.
| Parameter | Value/Effect | Species/System | Reference |
| Agonist Activity | |||
| Maximal Relaxation (10 µmol/L) | 21% | U46619-precontracted bovine coronary arteries | [5] |
| Antagonist Activity | |||
| Inhibition of 14,15-EET-induced relaxation (10 µmol/L) | Maximal relaxation reduced to 18% | Bovine coronary arteries | [5] |
| Inhibition of Bradykinin-induced relaxation | ~1000-fold rightward shift of the concentration-response curve | Bovine coronary arteries | [5] |
| Inhibition of Cardioprotection | |||
| 11,12-EET-induced infarct size reduction | Abolished (from 8.7 ± 2.2% to 17.8 ± 1.4% IS/AAR) | Canine heart | [1][9] |
| 14,15-EET-induced infarct size reduction | Abolished (from 9.4 ± 1.3% to 19.2 ± 2.4% IS/AAR) | Canine heart | [1][9] |
| AUDA-induced infarct size reduction | Abolished (from 9.4 ± 1.8% to 19.3 ± 1.6% IS/AAR) | Canine heart | [1][9] |
| Binding Affinity | |||
| Ki for TP receptor | 6.1 µM (for 14,15-EET) | Not specified | [7] |
| Kd for [3H]-14,15-EET binding | 13.84 ± 2.58 nM | U-937 monocytes | [3] |
IS/AAR: Infarct size as a percentage of the area at risk.
Signaling Pathways
14,15-EEZE acts by blocking the signaling cascades initiated by EETs. The primary mechanism involves the inhibition of EET-induced activation of large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells, which leads to hyperpolarization and relaxation.[4] In endothelial cells, EETs can activate small- and intermediate-conductance KCa channels.[12] The cardioprotective effects of EETs are thought to involve the activation of sarcolemmal and mitochondrial ATP-sensitive potassium (KATP) channels.[1][2] Furthermore, EETs have been implicated in the activation of the MAPK and PI3K/Akt signaling pathways.[1][11]
Diagrams of Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathway of EETs and the inhibitory action of 14,15-EEZE.
Caption: Experimental workflow for assessing vascular reactivity to EETs in the presence of 14,15-EEZE.
Experimental Protocols
In Vitro Vascular Reactivity Studies
Objective: To determine the effect of 14,15-EEZE on EET-induced vasodilation.
Materials:
-
Bovine coronary arteries
-
Wire myograph system
-
Krebs buffer (composition in mmol/L: 118 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 KH2PO4, 1.2 MgSO4, 25 NaHCO3, and 11 glucose)
-
U46619 (thromboxane A2 mimetic)
-
14,15-EET and other EET regioisomers
-
14,15-EEZE
-
Ethanol (for dissolving lipids)
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
Procedure:
-
Isolate bovine coronary arteries and cut them into rings (2-3 mm in length).
-
Mount the arterial rings in a wire myograph system containing Krebs buffer, maintained at 37°C and bubbled with carbogen gas.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of 5 g.
-
Preconstrict the arterial rings with U46619 (e.g., 20 nmol/L) to achieve a stable contraction.
-
Pre-incubate the rings with 14,15-EEZE (e.g., 10 µmol/L) or its vehicle (ethanol) for a specified period (e.g., 20-30 minutes).
-
Generate cumulative concentration-response curves to an EET regioisomer (e.g., 10⁻¹⁰ to 10⁻⁵ mol/L).
-
Record the changes in isometric tension.
-
Express the relaxation responses as a percentage of the preconstriction induced by U46619.
In Vivo Myocardial Infarction Studies
Objective: To assess the effect of 14,15-EEZE on EET-mediated cardioprotection.
Materials:
-
Anesthetized animal model (e.g., canine, murine)
-
Surgical instruments for thoracotomy and coronary artery occlusion
-
Ventilator
-
Physiological monitoring equipment (ECG, blood pressure)
-
11,12-EET or 14,15-EET
-
14,15-EEZE
-
Vehicle for drug administration (e.g., saline, ethanol)
-
Triphenyltetrazolium chloride (TTC) stain
-
Patent Blue dye
Procedure:
-
Anesthetize the animal and initiate mechanical ventilation.
-
Perform a left thoracotomy to expose the heart.
-
Ligate a major coronary artery (e.g., left anterior descending) for a defined period of ischemia (e.g., 60 minutes).
-
Administer 14,15-EEZE or its vehicle intravenously or intracoronarily prior to the administration of the EET agonist or the induction of ischemia.
-
Administer the EET agonist (e.g., 11,12-EET or 14,15-EET) before the onset of ischemia.
-
Reperfuse the coronary artery by releasing the ligature for a specified duration (e.g., 3 hours).
-
At the end of reperfusion, re-occlude the coronary artery and infuse Patent Blue dye to delineate the area at risk (AAR).
-
Excise the heart, slice the ventricles, and incubate the slices in TTC stain to differentiate between infarcted (pale) and viable (red) tissue.
-
Quantify the AAR and the infarct size (IS) gravimetrically or by planimetry.
-
Express the infarct size as a percentage of the area at risk (IS/AAR).[1]
Conclusion
14,15-EEZE is a selective and potent antagonist of epoxyeicosatrienoic acids. Its use in a variety of in vitro and in vivo experimental models has been crucial in defining the physiological roles of EETs, particularly in the regulation of vascular tone and in cardioprotection. This guide provides a foundational understanding of the pharmacology of 14,15-EEZE to aid researchers and drug development professionals in their investigations of EET signaling pathways and their therapeutic potential.
References
- 1. Effects of the selective EET antagonist, 14,15-EEZE, on cardioprotection produced by exogenous or endogenous EETs in the canine heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. The Hunt for the Putative Epoxyeicosatrienoic Acid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. 14,15-Epoxyeicosa-5(Z)-enoic acid: a selective epoxyeicosatrienoic acid antagonist that inhibits endothelium-dependent hyperpolarization and relaxation in coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Effects of the selective EET antagonist, 14,15-EEZE, on cardioprotection produced by exogenous or endogenous EETs in the canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Inhibition of carcinoma cell motility by epoxyeicosatrienoic acid (EET) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Epoxides and Soluble Epoxide Hydrolase in Cardiovascular Physiology - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Properties of 14,15-Epoxyeicosa-5(Z)-enoic Acid
Introduction
14,15-Epoxyeicosa-5(Z)-enoic acid, commonly referred to as 14,15-EEZE, is a synthetic analog of 14,15-epoxyeicosatrienoic acid (14,15-EET). Epoxyeicosatrienoic acids (EETs) are a class of signaling molecules derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1] These molecules are recognized as endothelium-derived hyperpolarizing factors (EDHFs) that play crucial roles in regulating vascular tone, inflammation, and cellular proliferation.[1][2] 14,15-EEZE has been identified and characterized as a selective antagonist of EETs, making it an invaluable pharmacological tool for elucidating the physiological and pathophysiological functions of the EET signaling pathway.[2][3] This guide provides a comprehensive overview of the fundamental properties of 14,15-EEZE, its mechanism of action, and the experimental protocols used for its characterization.
Core Properties of 14,15-Epoxyeicosa-5(Z)-enoic Acid
The fundamental chemical and physical properties of 14,15-EEZE are summarized in the table below, providing essential information for its handling, storage, and application in experimental settings.
| Property | Value |
| IUPAC Name | rel-13-[(2R,3S)-3-pentyloxiranyl]-5Z-tridecenoic acid |
| Synonyms | 14,15-EEZE, 14,15-Epoxyeicosa-5(Z)-enoic Acid |
| CAS Number | 519038-92-7 |
| Molecular Formula | C₂₀H₃₆O₃ |
| Formula Weight | 324.5 g/mol |
| Physical Form | Typically supplied as a solution in ethanol. |
| Solubility | DMF: 10 mg/mlDMSO: 10 mg/mlEthanol: 50 mg/mlPBS (pH 7.2): 0.5 mg/ml |
| Chemical Structure | SMILES: CCCCC[C@@H]1--INVALID-LINK--CCCCCCC/C=C\CCCC(O)=OInChI: InChI=1S/C20H36O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h7,9,18-19H,2-6,8,10-17H2,1H3,(H,21,22)/b9-7- |
Biological Activity and Mechanism of Action
14,15-EEZE functions primarily as a competitive antagonist at putative EET receptors. Its structural design, which alters the double bond configuration of the native 14,15-EET molecule, confers these antagonistic properties while demonstrating minimal agonist activity.[3]
Antagonism of Vasodilation and Hyperpolarization
EETs are potent vasodilators that act by hyperpolarizing vascular smooth muscle cells, largely through the activation of large-conductance calcium-activated potassium channels (BKCa).[4][5] 14,15-EEZE effectively inhibits these EET-induced effects.[3] It blocks the relaxation of pre-constricted coronary arteries induced by all four EET regioisomers (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET), with the most pronounced inhibition observed against 14,15-EET.[2] Furthermore, it inhibits the smooth muscle hyperpolarization response to bradykinin (B550075), a process where EETs act as EDHFs.[2] Importantly, 14,15-EEZE does not affect vasorelaxation induced by other pathways, such as those mediated by nitric oxide (e.g., sodium nitroprusside) or prostacyclin (e.g., iloprost), highlighting its selectivity for the EET signaling axis.[2][3]
Effects on Cell Motility and Proliferation
The EET signaling pathway has been implicated in cell motility and proliferation, particularly in cancer biology. Endogenously produced EETs can promote the invasion and migration of carcinoma cells. This process is believed to be mediated through the transactivation of the epidermal growth factor receptor (EGFR) and subsequent activation of the PI3K/Akt signaling pathway.[6] 14,15-EEZE has been shown to inhibit these EET-induced effects, reducing cancer cell motility and blocking the phosphorylation of EGFR and Akt.[6]
Interaction with Metabolic Enzymes
14,15-EEZE's mechanism of action is primarily at the receptor level, not through the modulation of EET metabolism. Studies using rat renal microsomes have shown that 14,15-EEZE does not inhibit the synthesis of EETs or 20-hydroxyeicosatetraenoic acid (20-HETE) by CYP enzymes.[2][3] Interestingly, it appears to decrease the metabolism of EETs into their less active diol metabolites, dihydroxyeicosatrienoic acids (DHETs), by inhibiting soluble epoxide hydrolase (sEH).[3] This inhibition of sEH can lead to an accumulation of EETs, an effect that should be considered when interpreting experimental results.[3] However, it is also noted that 14,15-EEZE itself can be metabolized by sEH to 14,15-dihydroxy-eicosa-5(Z)-enoic acid (14,15-DHE5ZE), a compound that acts as a more selective antagonist for 14,15-EET.[7]
Signaling Pathways
The signaling cascade of EETs and the point of intervention by 14,15-EEZE are complex. The diagrams below illustrate the key pathways.
Caption: Biosynthesis of 14,15-EET and points of action for 14,15-EEZE.
Caption: EET-mediated vasorelaxation signaling pathway and its inhibition by 14,15-EEZE.
Quantitative Data Summary
The antagonist potency and effects of 14,15-EEZE have been quantified in various biological assays.
Table 1: Inhibition of Vasorelaxation in Bovine Coronary Arteries Vessels were pre-constricted with U46619. Data sourced from Circulation Research (2002).[3]
| Agonist (EET Regioisomer) | Maximal Relaxation (Control) | Maximal Relaxation with 10 µM 14,15-EEZE |
| 14,15-EET | ~80% | ~18% |
| 11,12-EET | ~90% | Inhibited |
| 8,9-EET | ~85% | Inhibited |
| 5,6-EET | ~80% | Inhibited |
| 14,15-DHET | Lower than EET | Inhibited |
| 14,15-EEZE (Agonism) | ~21% | N/A |
Table 2: Cardioprotective Effects in a Canine Model of Ischemia-Reperfusion Infarct Size (IS) as a percentage of Area at Risk (AAR). Data sourced from the American Journal of Physiology-Heart and Circulatory Physiology (2008).[8][9]
| Treatment Group | IS/AAR (%) |
| Vehicle (Control) | 21.8 ± 1.6 |
| 11,12-EET | 8.7 ± 2.2 |
| 14,15-EET | 9.4 ± 1.3 |
| 14,15-EEZE alone | 21.0 ± 3.6 |
| 14,15-EEZE + 11,12-EET | 17.8 ± 1.4 |
| 14,15-EEZE + 14,15-EET | 19.2 ± 2.4 |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize 14,15-EEZE.
Vascular Reactivity Assay (Vasorelaxation)
This ex vivo assay measures the ability of a compound to relax or constrict isolated blood vessel segments.
Caption: Experimental workflow for the vasorelaxation assay.
Protocol:
-
Tissue Preparation: Bovine coronary arteries are isolated and cut into 2-4 mm rings.[3]
-
Mounting: The arterial rings are mounted in organ baths containing Krebs buffer, maintained at 37°C, and aerated with 95% O₂/5% CO₂.
-
Equilibration: Rings are equilibrated under an optimal resting tension.
-
Pre-constriction: A stable contraction is induced using a thromboxane A₂ mimetic, such as U46619.[2]
-
Antagonist Incubation: Rings are pre-incubated with a set concentration of 14,15-EEZE (e.g., 10 µM) or its vehicle for a defined period.[2]
-
Agonist Addition: Cumulative concentrations of an EET regioisomer are added to the bath to generate a dose-response curve.
-
Data Recording: Changes in isometric tension are continuously recorded. Relaxation is typically expressed as a percentage decrease from the pre-constricted tension.[3]
Smooth Muscle Membrane Potential Measurement
This electrophysiological technique directly measures the hyperpolarization of vascular smooth muscle cells in response to vasoactive agents.
Protocol:
-
Vessel Preparation: Small bovine coronary arteries are isolated and cannulated.[2]
-
Pharmacological Pre-treatment: To isolate the EDHF response, vessels are often pre-treated with inhibitors of nitric oxide synthase (e.g., L-nitroarginine) and cyclooxygenase (e.g., indomethacin).[2]
-
Cell Impalement: Smooth muscle cells are impaled with sharp glass microelectrodes to record the membrane potential.[10]
-
Antagonist Application: The vessel is exposed to 14,15-EEZE (e.g., 3 µM) or vehicle.[2]
-
Stimulation: An agonist like bradykinin (e.g., 10 nmol/L) is applied to induce hyperpolarization.[2]
-
Data Acquisition: The change in membrane potential (hyperpolarization) is recorded and compared between the control and 14,15-EEZE-treated groups.
Radioligand Binding Assay
This assay is used to characterize the binding of ligands to receptors, defining properties like affinity (K_d) and receptor density (B_max). A radiolabeled analog of 14,15-EEZE, 20-¹²⁵Iodo-14,15-EEZE, has been developed for this purpose.[11]
Caption: General workflow for a competitive radioligand binding assay.
Protocol:
-
Membrane Preparation: Cell membranes expressing the target receptor are prepared from a suitable cell line (e.g., U937 cells) or tissue homogenate.[11][12]
-
Binding Reaction: The membranes are incubated in a buffer solution with a fixed concentration of the radioligand (e.g., 20-¹²⁵I-14,15-EEZE) and varying concentrations of the unlabeled competitor (the compound of interest, such as 14,15-EET or 14,15-EEZE).[11][13]
-
Equilibration: The reaction is allowed to reach equilibrium (e.g., incubation for 5-30 minutes).[11]
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand.[12]
-
Washing: The filters are quickly washed with ice-cold buffer to remove any unbound radioligand.[12]
-
Counting: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled ligand) from total binding. The data are then analyzed using non-linear regression to determine the inhibition constant (K_i) of the competitor.[13]
Conclusion
14,15-Epoxyeicosa-5(Z)-enoic acid is a well-characterized, selective antagonist of epoxyeicosatrienoic acids. Its ability to specifically block EET-mediated signaling pathways, including vasorelaxation, smooth muscle hyperpolarization, and cell motility, without significantly affecting EET synthesis, has established it as a critical tool in cardiovascular and cancer research. The experimental protocols detailed herein provide a foundation for its use in further exploring the intricate roles of EETs in health and disease, paving the way for the development of novel therapeutic strategies targeting this important signaling pathway.
References
- 1. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 2. 14,15-Epoxyeicosa-5(Z)-enoic acid: a selective epoxyeicosatrienoic acid antagonist that inhibits endothelium-dependent hyperpolarization and relaxation in coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. 14,15-Dihydroxyeicosatrienoic acid relaxes bovine coronary arteries by activation of K(Ca) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of carcinoma cell motility by epoxyeicosatrienoic acid (EET) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 14,15-Dihydroxy-eicosa-5(Z)-enoic acid selectively inhibits 14,15-epoxyeicosatrienoic acid-induced relaxations in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the selective EET antagonist, 14,15-EEZE, on cardioprotection produced by exogenous or endogenous EETs in the canine heart - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of the selective EET antagonist, 14,15-EEZE, on cardioprotection produced by exogenous or endogenous EETs in the canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential hyperpolarization to substance P and calcitonin gene-related peptide in smooth muscle versus endothelium of mouse mesenteric artery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 20-125Iodo-14,15-Epoxyeicosa-5(Z)-enoic Acid: a High-Affinity Radioligand Used to Characterize the Epoxyeicosatrienoic Acid Antagonist Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. benchchem.com [benchchem.com]
14,15-EEZE: A Technical Guide to its Application as a Chemical Probe for EET Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxyeicosatrienoic acids (EETs) are a group of signaling lipids derived from arachidonic acid by the action of cytochrome P450 (CYP) epoxygenases.[1] These molecules are involved in a wide array of physiological processes, including the regulation of vascular tone, inflammation, and cellular growth.[2][3] The biological activity of EETs is terminated through their hydrolysis into less active dihydroxyeicosatrienoic acids (DHETs) by the enzyme soluble epoxide hydrolase (sEH).[1][4] Given their significant roles in cellular signaling, the pathways governed by EETs are of considerable interest for therapeutic intervention.
A critical tool in the elucidation of these pathways is the chemical probe 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EEZE). This synthetic analog of 14,15-EET acts as a potent and selective antagonist of EETs, enabling researchers to dissect the specific contributions of EET signaling in various biological contexts.[5][6] This technical guide provides an in-depth overview of 14,15-EEZE, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and visualizations of the signaling pathways it modulates.
Mechanism of Action
14,15-EEZE functions as a competitive antagonist at the putative EET receptor.[7][8] While a specific high-affinity G-protein-coupled receptor (GPCR) for EETs has yet to be definitively identified, functional studies consistently demonstrate that 14,15-EEZE blocks the physiological effects of all four EET regioisomers (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET).[5][6] Its antagonistic action is not a result of inhibiting EET synthesis or promoting their degradation. In fact, studies have shown that 14,15-EEZE does not alter the synthesis of 20-HETE and can actually increase the concentration of EETs by potentially inhibiting their metabolism by sEH.[5] The primary mechanism is the direct blockade of EET-induced cellular responses, such as vascular relaxation and activation of downstream signaling cascades.[5][7]
Quantitative Data
The following tables summarize the quantitative data regarding the efficacy and effects of 14,15-EEZE from various studies.
Table 1: Antagonistic Activity of 14,15-EEZE
| Assay/Model | Target/Effect Measured | Agonist(s) | 14,15-EEZE Concentration | Observed Effect | Citation |
| Bovine Coronary Arteries | Vascular Relaxation | 14,15-EET | 10 µmol/L | Inhibition of maximal relaxation to 18% | [5][8] |
| Bovine Coronary Arteries | Vascular Relaxation | 11,12-EET, 8,9-EET, 5,6-EET | 10 µmol/L | Inhibition of relaxation | [5] |
| Bovine Coronary Arteries | Bradykinin-induced hyperpolarization and relaxation | Bradykinin | 3 µmol/L | Inhibition | [5][6] |
| Canine Heart | Cardioprotection (reduction of infarct size) | 11,12-EET, 14,15-EET | 0.128 mg/kg | Complete abolishment of cardioprotective effect | [7][8] |
| Prostate Carcinoma Cells | Cell Invasion and Migration | 11,12-EET | Not specified | Inhibition | [3] |
| Breast Cancer Cells | FAK/PI3K/AKT Activation | 14,15-EET | Not specified | Inhibition | [3] |
Table 2: Binding Affinity and Other Quantitative Measures
| Parameter | Value | Assay/Model | Notes | Citation |
| Ki (for TP receptor) | 6.1 µM | Competition assay with radioactive H³-14,15-EET | Suggests low-affinity cross-reactivity with the thromboxane (B8750289) receptor. | [5] |
| Effect on EET Metabolism | Increased EETs, Decreased DHETs | Rat renal cortical microsomes | 14,15-EEZE (10 µmol/L) appears to decrease the metabolism of EETs to DHETs. | [5] |
Experimental Protocols
Detailed methodologies for key experiments utilizing 14,15-EEZE are provided below. These protocols are based on established methods and can be adapted for specific research needs.
Protocol 1: Vascular Reactivity Assay
This protocol is used to assess the effect of 14,15-EEZE on EET-induced vasodilation in isolated arterial rings.
Materials:
-
Bovine hearts
-
Krebs-bicarbonate buffer (in mmol/L: NaCl 118, NaHCO3 24, KCl 4.8, CaCl2 3.2, KH2PO4 1.2, MgSO4 1.2, glucose 11, and EDTA 0.03)
-
U46619 (thromboxane mimetic)
-
EET regioisomers (e.g., 14,15-EET)
-
14,15-EEZE
-
Tissue bath system with isometric tension measurement capabilities
-
95% O2/5% CO2 gas mixture
Procedure:
-
Dissect sections of the left anterior descending coronary artery from bovine hearts and cut them into 1.5- to 2.0-mm-diameter rings.
-
Suspend the arterial rings in a tissue bath containing Krebs-bicarbonate buffer equilibrated with 95% O2/5% CO2 at 37°C.
-
Slowly stretch the rings to a basal tension of 3.5 g.
-
After equilibration, repeatedly add and rinse with KCl (40 to 60 mmol/L) until reproducible stable contractions are observed.
-
Pre-contract the arterial rings with U46619 (20 nmol/L) to increase basal tension to approximately 50% to 75% of the maximal KCl contraction.
-
Add cumulative concentrations of an EET regioisomer (e.g., 14,15-EET) to generate a concentration-response curve for relaxation.
-
Wash the rings and allow them to return to baseline.
-
Pre-treat the rings with 14,15-EEZE (e.g., 10 µmol/L) for a specified period (e.g., 20-30 minutes).
-
Repeat the cumulative addition of the EET regioisomer to generate a concentration-response curve in the presence of the antagonist.
-
Express the results as a percentage of relaxation of the U46619-induced pre-contraction.[5]
Protocol 2: Cell Migration Assay (Transwell Assay)
This assay measures the effect of 14,15-EEZE on EET-induced cell migration.
Materials:
-
Transwell inserts (e.g., 8 µm pore size)
-
Cell culture medium (serum-free for the assay)
-
Chemoattractant (e.g., 11,12-EET)
-
14,15-EEZE
-
Cells of interest (e.g., prostate cancer cells)
-
Fixing and staining reagents (e.g., methanol (B129727) and crystal violet)
Procedure:
-
Culture cells to approximately 80% confluency.
-
Harvest and resuspend the cells in serum-free medium.
-
In the lower chamber of the Transwell plate, add serum-free medium containing the chemoattractant (e.g., 100 nM 11,12-EET). For the antagonist group, add both the chemoattractant and 14,15-EEZE. Include a vehicle control.
-
Add the cell suspension to the upper chamber of the Transwell insert.
-
Incubate the plate at 37°C in a 5% CO2 incubator for a duration appropriate for the cell type's migratory speed (e.g., 6-24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.1% crystal violet for 20 minutes.
-
Wash the inserts with water and allow them to dry.
-
Image the stained cells using a light microscope and count the number of migrated cells in several random fields.
Protocol 3: Western Blotting for Protein Phosphorylation
This protocol is used to determine the effect of 14,15-EEZE on EET-induced activation of signaling proteins like Akt and ERK.
Materials:
-
Cells of interest cultured in appropriate plates
-
Serum-free medium
-
14,15-EET
-
14,15-EEZE
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against phosphorylated and total forms of target proteins (e.g., p-Akt, Akt, p-ERK, ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Grow cells to 80-90% confluency.
-
Serum-starve the cells for several hours to reduce baseline signaling.
-
Pre-treat the cells with 14,15-EEZE for a specified time before stimulating with 14,15-EET.
-
Stimulate the cells with 14,15-EET (e.g., 100 nM) for short durations (e.g., 5, 15, 30 minutes) to observe peak phosphorylation.
-
Lyse the cells on ice with lysis buffer.
-
Determine protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
Signaling Pathways and Visualizations
14,15-EEZE is instrumental in probing the intricate signaling networks regulated by EETs. The following diagrams, generated using the DOT language, illustrate key pathways.
EET Synthesis and Degradation Pathway
This pathway shows the formation of EETs from arachidonic acid and their subsequent metabolism, which can be indirectly influenced by 14,15-EEZE.
Caption: Biosynthesis and metabolism of Epoxyeicosatrienoic Acids (EETs).
EET-Mediated Signaling and its Antagonism by 14,15-EEZE
This diagram illustrates the downstream signaling events following the interaction of EETs with their putative receptor and how 14,15-EEZE blocks these events.
References
- 1. bioconductor.org [bioconductor.org]
- 2. 14,15-epoxyeicosa-5(Z)-enoic-mSI: a 14,15- and 5,6-EET antagonist in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of carcinoma cell motility by epoxyeicosatrienoic acid (EET) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 14,15-EET analogs: characterization of structural requirements for agonist and antagonist activity in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epoxyeicosatrienoic Acid and Prostanoid Crosstalk at the Receptor and Intracellular Signaling Levels to Maintain Vascular Tone | MDPI [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Effects of the selective EET antagonist, 14,15-EEZE, on cardioprotection produced by exogenous or endogenous EETs in the canine heart - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Epoxyeicosatrienoic Acid Antagonists for Researchers and Drug Development Professionals
Introduction: Epoxyeicosatrienoic acids (EETs) are bioactive lipid signaling molecules derived from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2] These endogenous mediators play crucial roles in a variety of physiological processes, including the regulation of vascular tone, inflammation, and cellular growth.[2][3] EETs exert their effects through various signaling pathways, making them attractive targets for therapeutic intervention in cardiovascular diseases, inflammatory disorders, and cancer. This technical guide provides a comprehensive overview of EET antagonists, focusing on their mechanisms of action, chemical classes, quantitative data, and the experimental protocols used for their characterization.
Core Concepts in EET Signaling
EETs are synthesized in four regioisomers: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.[4] Their biological activity is primarily terminated by the enzyme soluble epoxide hydrolase (sEH), which converts them into less active dihydroxyeicosatrienoic acids (DHETs).[5] The beneficial effects of EETs, such as vasodilation and anti-inflammation, have led to the development of antagonists that can modulate their signaling pathways.[6][7]
There are two primary strategies for antagonizing EET signaling:
-
Indirect Antagonism via Soluble Epoxide Hydrolase (sEH) Inhibition: This is the most common and well-studied approach. By inhibiting sEH, the degradation of EETs is blocked, leading to an increase in their endogenous levels and enhancing their beneficial effects.[6][8]
-
Direct Antagonism of EET Receptors: This approach involves the use of competitive antagonists that directly block the binding of EETs to their putative cell surface receptors.[2][9] While the high-affinity EET receptor has not been definitively identified, evidence points towards the existence of G-protein coupled receptors (GPCRs) that mediate EET signaling.[1][2]
Signaling Pathways of EETs and Their Antagonists
EETs elicit their cellular effects through a complex network of signaling pathways. The diagram below illustrates the central role of sEH in EET metabolism and the points of intervention for both indirect and direct antagonists.
Upon binding to their putative receptors, EETs can activate several downstream signaling cascades, as depicted in the following diagram.
Quantitative Data for EET Antagonists
The following tables summarize key quantitative data for both indirect (sEH inhibitors) and direct EET antagonists.
Table 1: IC50 Values of Selected Soluble Epoxide Hydrolase (sEH) Inhibitors
| Compound | Human sEH IC50 (nM) | Murine sEH IC50 (nM) | Rat sEH IC50 (nM) | Reference(s) |
| TPPU | 3.7 | 37 (monkey) | - | [10] |
| t-AUCB | 1.3 | 8 | 8 | [11] |
| AUDA | 69 | 18 | - | [10] |
| GSK2256294A | 0.027 | 0.189 | 0.061 | [10] |
| AR9281 | 13.8 | 1.7 | - | [10] |
| CAY10640 | 0.4 | 5.3 | - | [11] |
Table 2: Pharmacokinetic Parameters of Selected sEH Inhibitors in Rodents (Oral Administration)
| Compound | Species | Cmax | Tmax (h) | T1/2 (h) | Bioavailability (%) | Reference(s) |
| TPPU | Mouse | ~100 nM (s.c.) | ~2 | ~93.9 | - | [7] |
| AR9281 | Rat | 133 ng/mL | 1.5 | 3.4 | 22 | [7] |
| GSK2256294 | Rat | 159 ng/mL | 2 | 5.1 | 48 | [7] |
Table 3: Binding Affinities of Direct EET Agonists and Antagonists
| Ligand | Receptor/Binding Site | Cell/Tissue Type | Binding Constant (Kd/Ki) | Reference(s) |
| [3H]-14,15-EET | Putative EET Receptor | U-937 Monocytes | Kd: 13.84 ± 2.58 nM | [8] |
| 14,15-EET | Thromboxane Prostanoid (TP) Receptor | - | Ki: 6.1 µM | [10] |
| 11,12-EET | Thromboxane Prostanoid (TP) Receptor | - | IC50: 0.6 µM | [12] |
| 14,15-EET | Thromboxane Prostanoid (TP) Receptor | - | IC50: 0.8 µM | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of EET antagonists.
Protocol 1: Cell-Free Soluble Epoxide Hydrolase (sEH) Activity Assay
Objective: To determine the in vitro potency (IC50) of a test compound to inhibit sEH activity.
Materials:
-
Recombinant human or murine sEH enzyme
-
sEH assay buffer (e.g., 25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
Fluorescent substrate, e.g., cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyl-oxiran-2-yl)methyl carbonate (CMNPC)
-
Test compound (sEH inhibitor) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 330 nm, Emission: 465 nm)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in sEH assay buffer to the final desired concentrations.
-
In a 96-well plate, add 50 µL of sEH assay buffer to each well.
-
Add 50 µL of the diluted test compound or vehicle (DMSO in assay buffer) to the appropriate wells.
-
Add 50 µL of diluted sEH enzyme solution to all wells except for the no-enzyme control wells.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 50 µL of the CMNPC substrate solution to all wells.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity at 465 nm (excitation at 330 nm).
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
Protocol 2: In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of an sEH inhibitor after oral administration.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
sEH inhibitor
-
Formulation vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated capillaries)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Fast mice overnight with free access to water.
-
Prepare the sEH inhibitor formulation at the desired concentration.
-
Administer a single oral dose of the inhibitor formulation to each mouse via gavage.
-
Collect blood samples (approximately 20-30 µL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Immediately place blood samples into EDTA-coated tubes and centrifuge to obtain plasma.
-
Store plasma samples at -80°C until analysis.
-
Extract the sEH inhibitor from the plasma samples using a suitable method (e.g., protein precipitation with acetonitrile).
-
Quantify the concentration of the inhibitor in the plasma extracts using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, T1/2, AUC) using non-compartmental analysis software.
Protocol 3: Isolated Aortic Ring Vasodilation Assay
Objective: To assess the vasodilator effect of EETs and the antagonistic effect of a test compound.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (KHS)
-
Phenylephrine (B352888) (vasoconstrictor)
-
EET regioisomer (e.g., 11,12-EET or 14,15-EET)
-
Test compound (EET antagonist)
-
Organ bath system with isometric force transducers
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
Procedure:
-
Euthanize the rat and carefully excise the thoracic aorta.
-
Place the aorta in ice-cold KHS and clean off adhering connective tissue.
-
Cut the aorta into rings of 2-3 mm in length.
-
Mount the aortic rings in an organ bath containing KHS at 37°C and bubble with carbogen gas.
-
Apply a resting tension of 2 g and allow the rings to equilibrate for 60-90 minutes, with KHS changes every 15 minutes.
-
Induce a submaximal contraction with phenylephrine (e.g., 1 µM).
-
Once a stable contraction is achieved, add cumulative concentrations of the EET regioisomer to elicit a concentration-dependent relaxation.
-
For antagonist studies, pre-incubate the aortic rings with the test compound for 30 minutes before adding phenylephrine and then proceed with the EET concentration-response curve.
-
Record the changes in isometric tension and express the relaxation as a percentage of the phenylephrine-induced contraction.
-
Compare the concentration-response curves in the presence and absence of the antagonist to determine its potency.
Protocol 4: Myocardial Infarct Size Assessment using TTC Staining
Objective: To evaluate the cardioprotective effect of an EET antagonist in a model of myocardial ischemia-reperfusion injury.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthetics (e.g., ketamine/xylazine)
-
Surgical instruments for thoracotomy and coronary artery ligation
-
2,3,5-triphenyltetrazolium chloride (TTC)
-
10% neutral buffered formalin
Procedure:
-
Anesthetize the rat and perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery for a period of time (e.g., 30 minutes) to induce ischemia.
-
Administer the EET antagonist or vehicle at a specified time before, during, or after ischemia.
-
Remove the ligature to allow for reperfusion (e.g., 2 hours).
-
Excise the heart and rinse with cold saline.
-
Freeze the heart at -20°C for 1 hour to facilitate slicing.
-
Slice the ventricles into 2 mm thick transverse sections.
-
Incubate the heart slices in 1% TTC solution at 37°C for 20-30 minutes. Viable myocardium will stain red, while the infarcted area will remain pale.
-
Fix the slices in 10% formalin.
-
Image the heart slices and use planimetry software to measure the area of the infarct, the area at risk, and the total left ventricular area.
-
Express the infarct size as a percentage of the area at risk or the total left ventricle.
Experimental Workflow for EET Antagonist Screening
The following diagram illustrates a typical workflow for the screening and characterization of novel EET antagonists.
Conclusion
The development of EET antagonists, particularly sEH inhibitors, represents a promising therapeutic strategy for a range of diseases. This technical guide has provided a comprehensive overview of the mechanisms, quantitative data, and experimental protocols relevant to the study of these compounds. By understanding the intricate signaling pathways of EETs and employing robust experimental methodologies, researchers and drug development professionals can continue to advance this exciting field of pharmacology.
References
- 1. benchchem.com [benchchem.com]
- 2. Aortic ring assay [protocols.io]
- 3. Histochemical assessment of early myocardial infarction using 2,3,5-triphenyltetrazolium chloride in blood-perfused porcine hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biophysics-reports.org [biophysics-reports.org]
- 5. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A Microscopic 2,3,5-Triphenyltetrazolium Chloride Assay for Accurate and Reliable Analysis of Myocardial Injury [jove.com]
- 9. Measuring infarct size by the tetrazolium method [southalabama.edu]
- 10. Epoxyeicosatrienoic Acid and Prostanoid Crosstalk at the Receptor and Intracellular Signaling Levels to Maintain Vascular Tone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Abstract 711 Reliable and precise determination of infarct size in the mouse heart with microscopic TTC imaging [dgk.org]
- 12. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 14,15-EE-5(Z)-E in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxyeicosatrienoic acids (EETs) are a group of signaling lipids derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1] These molecules, existing as four regioisomers (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET), act as transient, short-range autocrine and paracrine mediators in various physiological processes.[1][2] Of particular interest to the cardiovascular and renal systems, EETs are known for their vasodilatory, anti-inflammatory, and anti-platelet aggregation effects.[2][3] However, their therapeutic potential is limited by their rapid in vivo hydrolysis to less active dihydroxyeicosatrienoic acids (DHETs) by the soluble epoxide hydrolase (sEH).[1][4]
This has led to the development of chemically stable EET analogs to probe their physiological functions and as potential therapeutic agents. One such analog is 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EE-5(Z)-E), a structural analog of 14,15-EET.[5] Notably, this compound functions as a selective antagonist of EET-mediated actions, particularly in the vasculature, making it an invaluable tool for elucidating the signaling pathways of endogenous EETs.[6][7][8] This technical guide provides an in-depth overview of the role of this compound in cellular signaling pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams.
Core Signaling Pathways Modulated by 14,15-EET and Antagonized by this compound
The biological effects of 14,15-EET are initiated through its interaction with putative cell surface G-protein coupled receptors (GPCRs) and intracellular targets, leading to the modulation of multiple downstream signaling cascades.[3][9] this compound exerts its antagonistic effects by competitively blocking these initial interactions.
G-Protein Coupled Receptor (GPCR) Signaling
Evidence suggests that EETs, including 14,15-EET, activate Gαs-coupled receptors.[3][9] This activation leads to a cascade of events, including the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the subsequent activation of Protein Kinase A (PKA).[10][11] PKA, in turn, can phosphorylate various downstream targets, leading to cellular responses. Furthermore, studies have shown that 14,15-EET binding can be downregulated by the activation of the cAMP-PKA pathway, suggesting a feedback mechanism.[10] this compound is thought to competitively inhibit the binding of 14,15-EET to its putative GPCR, thereby blocking this signaling cascade.
PI3K/Akt and MAPK/ERK Signaling Pathways
14,15-EET has been shown to activate the Phosphatidylinositol 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[12][13] These pathways are crucial for cell proliferation, survival, and migration. The activation of these pathways can be initiated through GPCRs or receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR), which can be transactivated by EETs.[13][14] this compound has been demonstrated to inhibit EET-induced cell invasion and migration, which is associated with the blockade of EGFR and Akt phosphorylation.[14]
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling
EETs and their metabolites can also act as intracellular signaling molecules by activating peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression.[15] While 14,15-EET itself is a weak activator, its metabolite 14,15-DHET is a more potent activator of PPARα.[15] Some studies suggest that 14,15-EET can also activate PPARγ.[13][16] The role of this compound in directly modulating PPAR signaling is less clear, but by preventing the cellular uptake and metabolism of 14,15-EET, it could indirectly affect PPAR-mediated gene expression.
Ion Channel Modulation
A key mechanism of EET-induced vasodilation is the activation of large-conductance Ca2+-activated K+ (BKCa) channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation.[3][17] There is also evidence for the involvement of other ion channels, such as Transient Receptor Potential Vanilloid 4 (TRPV4) and other TRP channels, in mediating the effects of EETs.[18][19] this compound has been shown to effectively block EET-induced, endothelium-dependent hyperpolarization and relaxation in coronary arteries, indicating its antagonistic action on this ion channel-mediated pathway.[7][8]
Quantitative Data Summary
The following tables summarize the available quantitative data for the biological activity of this compound and related compounds.
Table 1: Antagonistic Activity of this compound
| Parameter | Value | Experimental System | Comments | Reference |
| Inhibition of 14,15-EET-induced relaxation | ~80% | U46619-constricted bovine coronary arteries | Concentration of this compound was 10 µM. | [5] |
| Inhibition of bradykinin-induced hyperpolarization and relaxation | Effective | Small bovine coronary arteries | Concentration of this compound was 3 µM. | [8] |
Table 2: Binding Affinity of EET Analogs and Antagonists
| Compound | KD (nM) | Bmax (pmol/mg protein) | Experimental System | Comments | Reference |
| 20-125I-14,15-EE-5(Z)-E | 1.11 ± 0.13 | 1.13 ± 0.04 | U937 cell membranes | A radiolabeled EET antagonist. | [20][21] |
| [3H]-14,15-EET | 13.84 ± 2.58 | 3.54 ± 0.28 pmol/106 cells | U-937 cells | High-affinity binding site for the agonist. | [10] |
Table 3: Vasoactive Properties of 14,15-EET and Analogs
| Compound | ED50 (µM) | Experimental System | Comments | Reference |
| 14,15-EET | 2.2 | Precontracted bovine coronary artery rings | Induces vasorelaxation. | [22] |
| 14,15-EE-8(Z)-E | Similar to 14,15-EET | Bovine coronary arteries | A potent vasodilator agonist analog. | [23] |
Detailed Experimental Protocols
Protocol 1: Vascular Reactivity Assay in Bovine Coronary Arteries
This protocol is adapted from methodologies described for assessing the effects of EETs and their antagonists on vascular tone.[5][20][22]
Objective: To determine the antagonistic effect of this compound on 14,15-EET-induced vasorelaxation.
Materials:
-
Bovine hearts obtained from a local abattoir
-
Krebs-bicarbonate buffer (composition in mM: 118.3 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, 11.1 glucose)
-
U46619 (thromboxane A2 mimetic)
-
14,15-EET
-
This compound
-
Organ bath system with isometric force transducers
Procedure:
-
Isolate the left anterior descending coronary artery from a bovine heart and place it in ice-cold Krebs-bicarbonate buffer.
-
Dissect the artery into rings of 3-5 mm in length, taking care to not damage the endothelium.
-
Mount the arterial rings in organ baths containing Krebs-bicarbonate buffer, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of approximately 5-10 g.
-
Pre-constrict the arterial rings with U46619 to achieve a stable contraction (typically 50-75% of the maximal response to KCl).
-
For control experiments: Once a stable contraction is achieved, add cumulative concentrations of 14,15-EET to the organ bath and record the relaxation response.
-
For antagonist experiments: Pre-incubate the pre-constricted rings with this compound (e.g., 10 µM) for a specified period (e.g., 20-30 minutes) before adding cumulative concentrations of 14,15-EET.
-
Record the changes in isometric tension. Relaxation is typically expressed as a percentage of the pre-contraction induced by U46619.
Protocol 2: Western Blot Analysis of p38 MAPK Phosphorylation
This protocol is based on methods used to assess EET-induced intracellular signaling.[20]
Objective: To determine if this compound can inhibit 14,15-EET-induced phosphorylation of p38 MAP kinase in a cell-based assay.
Materials:
-
U937 cells (human monocytic cell line)
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics
-
14,15-EET
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-p38 MAPK and anti-total-p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and western blotting equipment
Procedure:
-
Culture U937 cells in RPMI-1640 medium.
-
Starve the cells in serum-free medium for a few hours before the experiment to reduce basal signaling.
-
Pre-treat the cells with this compound at the desired concentration for a specified time.
-
Stimulate the cells with 14,15-EET for a predetermined duration.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total p38 MAPK to confirm equal protein loading.
-
Quantify the band intensities to determine the relative levels of p38 MAPK phosphorylation.
Protocol 3: Synthesis of a Stable 14,15-EET Analog
The following is a generalized protocol for the synthesis of a tetrazole-based 14,15-EET analog, which enhances metabolic stability. This provides an example of the chemical strategies employed in this field.[24]
Objective: To synthesize a metabolically stable analog of 14,15-EET by replacing the carboxylic acid with a tetrazole ring.
Materials:
-
A suitable precursor with a terminal bromide (e.g., 1-(12-bromododec-5(Z)-enyl)-3-n-pentylurea)
-
Potassium cyanide (KCN)
-
Anhydrous dimethylformamide (DMF)
-
Sodium azide (B81097)
-
Zinc bromide
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Nitrile Formation:
-
Dissolve the bromo-precursor in anhydrous DMF.
-
Add KCN to the solution and stir at an elevated temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting nitrile by silica gel column chromatography.
-
-
Tetrazole Formation:
-
Dissolve the purified nitrile in DMF.
-
Add sodium azide and zinc bromide to the solution.
-
Heat the reaction mixture (e.g., to 120°C) and stir for several hours.
-
Cool the reaction to room temperature and quench with an aqueous solution of ammonium (B1175870) chloride.
-
Extract the product and purify by appropriate methods (e.g., chromatography).
-
Disclaimer: The synthesis of such compounds should only be performed by trained chemists in a properly equipped laboratory, following all necessary safety precautions.
Conclusion
This compound serves as a critical pharmacological tool for dissecting the complex cellular signaling pathways of its parent compound, 14,15-EET. Its ability to selectively antagonize EET-mediated effects has been instrumental in confirming the role of EETs in GPCR signaling, the activation of pro-survival and pro-migratory pathways, and the modulation of ion channels. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to further investigate the therapeutic potential of targeting the EET signaling axis in cardiovascular and other diseases. Future work will likely focus on the precise identification of the EET receptor(s) and the development of even more specific and potent agonists and antagonists for clinical applications.
References
- 1. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 2. Epoxyeicosatrienoic Acid Analogs and Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Epoxides and Soluble Epoxide Hydrolase in Cardiovascular Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. 14,15-Dihydroxy-eicosa-5(Z)-enoic acid selectively inhibits 14,15-epoxyeicosatrienoic acid-induced relaxations in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. 14,15-Epoxyeicosa-5(Z)-enoic acid: a selective epoxyeicosatrienoic acid antagonist that inhibits endothelium-dependent hyperpolarization and relaxation in coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Post-receptor signal transduction and regulation of 14(R),15(S)-epoxyeicosatrienoic acid (14,15-EET) binding in U-937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Soluble Epoxide Hydrolase Inhibitor and 14,15-Epoxyeicosatrienoic Acid-Facilitated Long-Term Potentiation through cAMP and CaMKII in the Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of carcinoma cell motility by epoxyeicosatrienoic acid (EET) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Frontiers | The Anti-inflammatory Effect of Soluble Epoxide Hydrolase Inhibitor and 14, 15-EET in Kawasaki Disease Through PPARγ/STAT1 Signaling Pathway [frontiersin.org]
- 17. The Biological Actions of 11,12-Epoxyeicosatrienoic Acid in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. 20-125Iodo-14,15-Epoxyeicosa-5(Z)-enoic Acid: a High-Affinity Radioligand Used to Characterize the Epoxyeicosatrienoic Acid Antagonist Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 20-125Iodo-14,15-epoxyeicosa-5(Z)-enoic acid: a high-affinity radioligand used to characterize the epoxyeicosatrienoic acid antagonist binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 23. caymanchem.com [caymanchem.com]
- 24. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for In Vivo Experimental Use of 14,15-EEZE
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo experimental use of 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EEZE), a selective antagonist of epoxyeicosatrienoic acids (EETs). The following sections detail its mechanism of action, summarize key quantitative data from preclinical studies, and provide detailed experimental protocols and visualizations to guide future research.
Introduction
14,15-EEZE is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of EETs, which are cytochrome P450-derived metabolites of arachidonic acid. EETs are implicated in the regulation of vascular tone, inflammation, and cellular signaling.[1] 14,15-EEZE acts as a direct antagonist at a putative EET receptor site, effectively blocking the vascular and cardioprotective effects of EETs.[2][3] This selectivity makes it an essential compound for delineating the specific contributions of the EET signaling pathway in various biological processes.
Mechanism of Action
14,15-EEZE selectively antagonizes the actions of all four EET regioisomers (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET) by competing for a putative receptor.[2][4] Its antagonist activity has been demonstrated to inhibit EET-induced vasodilation and hyperpolarization of vascular smooth muscle cells.[1][4] Notably, 14,15-EEZE does not appear to block the mitochondrial ATP-sensitive potassium (mitoKATP) channel, a downstream effector in some cardioprotective signaling pathways.[2][5] This specificity allows for the targeted investigation of EET receptor-mediated events. In some contexts, it has been noted that 14,15-EEZE may also inhibit the metabolism of EETs to their less active dihydroxyeicosatrienoic acid (DHET) metabolites.[4]
Data Presentation
The following tables summarize quantitative data from key in vivo studies investigating the effects of 14,15-EEZE.
Table 1: Effects of 14,15-EEZE on Myocardial Infarct Size in a Canine Model of Ischemia-Reperfusion
| Treatment Group | Dosage (mg/kg) | Administration Route | Infarct Size (% of Area at Risk) | Citation |
| Vehicle (Control) | - | Intracoronary | 21.8 ± 1.6 | [5][6] |
| 14,15-EEZE | 0.128 | Intracoronary | 21.0 ± 3.6 | [5][6] |
| 11,12-EET | 0.128 | Intracoronary | 8.7 ± 2.2 | [5][6] |
| 14,15-EEZE + 11,12-EET | 0.128 each | Intracoronary | 17.8 ± 1.4 | [5][6] |
| 14,15-EET | 0.128 | Intracoronary | 9.4 ± 1.3 | [5][6] |
| 14,15-EEZE + 14,15-EET | 0.128 each | Intracoronary | 19.2 ± 2.4 | [5][6] |
Table 2: Effect of 14,15-EEZE on Cardioprotection Induced by a Soluble Epoxide Hydrolase Inhibitor (AUDA)
| Treatment Group | Dosage (mg/kg) | Administration Route | Infarct Size (% of Area at Risk) | Citation |
| Vehicle (Control) | - | Intracoronary | 21.8 ± 1.6 | [5][6] |
| AUDA (high dose) | 0.314 | Intracoronary | 9.4 ± 1.8 | [5][6] |
| 14,15-EEZE + AUDA (high dose) | 0.128 + 0.314 | Intracoronary | 19.3 ± 1.6 | [5][6] |
Table 3: Selectivity of 14,15-EEZE in a Canine Model of Cardioprotection
| Treatment Group | Dosage (mg/kg) | Administration Route | Infarct Size (% of Area at Risk) | Citation |
| Vehicle (Control) | - | Intracoronary | 21.8 ± 1.6 | [5][6] |
| Diazoxide | 3 | Intracoronary | 10.2 ± 1.9 | [5][6] |
| 14,15-EEZE + Diazoxide | 0.128 + 3 | Intracoronary | 10.4 ± 1.4 | [5][6] |
Experimental Protocols
Protocol 1: In Vivo Canine Model of Myocardial Ischemia-Reperfusion
This protocol details the methodology used to assess the effect of 14,15-EEZE on myocardial infarct size in a canine model.
1. Animal Preparation:
-
Anesthetize adult mongrel dogs with barbital.
-
Ventilate the animals and monitor blood gases and pH, maintaining them within physiological limits.[7]
-
Perform a left thoracotomy to expose the heart.
-
Isolate the left anterior descending (LAD) coronary artery for occlusion.
-
Cannulate the left atrium for radioactive microsphere injections to measure regional myocardial blood flow.[3]
2. Drug Preparation and Administration:
-
Dissolve 14,15-EEZE in an appropriate vehicle (e.g., ethanol) and then dilute in saline. Due to its instability, 14,15-EEZE should be stored at -20°C or -80°C under an inert atmosphere.[8]
-
For in vivo administration, prepare working solutions on the day of the experiment.[8]
-
Administer 14,15-EEZE (e.g., 0.128 mg/kg) via a 2-3 minute intracoronary infusion 15 minutes prior to coronary artery occlusion.[2][7]
-
For antagonist studies, administer 14,15-EEZE 5 minutes before the administration of an EET agonist (e.g., 11,12-EET or 14,15-EET).[3]
3. Ischemia-Reperfusion Procedure:
-
Occlude the LAD coronary artery for 60 minutes.
-
After the ischemic period, remove the occluder to allow for 3 hours of reperfusion.[5][6]
4. Infarct Size Measurement:
-
At the end of the reperfusion period, excise the heart.
-
Delineate the area at risk (AAR) and the infarcted tissue.
-
Express the infarct size (IS) as a percentage of the AAR (IS/AAR).
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the selective EET antagonist, 14,15-EEZE, on cardioprotection produced by exogenous or endogenous EETs in the canine heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Effects of the selective EET antagonist, 14,15-EEZE, on cardioprotection produced by exogenous or endogenous EETs in the canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Characterizing 14,15-EEZE using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
14,15-Epoxyeicosatrienoic acid (14,15-EET) is a bioactive lipid metabolite of arachidonic acid, produced by cytochrome P450 epoxygenases. It acts as a signaling molecule in various physiological processes, including vasodilation, inflammation, and cell proliferation.[1] Evidence suggests that 14,15-EET exerts its effects through G-protein coupled receptors (GPCRs), leading to the modulation of intracellular second messengers such as cyclic AMP (cAMP) and calcium (Ca2+), and the activation of downstream signaling cascades like the PI3K/Akt and MAPK/ERK pathways. While a specific high-affinity receptor for 14,15-EET remains to be definitively identified, several low-affinity receptors, including prostaglandin (B15479496) receptors EP2 and EP4, and GPR132 have been shown to respond to 14,15-EET.
14,15-Epoxyeicosa-5(Z)-enoic acid (14,15-EEZE) is a selective antagonist of 14,15-EET, making it an invaluable tool for elucidating the signaling pathways and physiological roles of 14,15-EET.[2][3][4][5] 14,15-EEZE acts as a direct antagonist at the putative EET receptor binding site.[2][3] This application note provides detailed protocols for a suite of cell-based assays to characterize the antagonist activity of 14,15-EEZE.
Signaling Pathways
The following diagram illustrates the putative signaling pathways of 14,15-EET and the inhibitory action of 14,15-EEZE.
Experimental Workflow
A general workflow for characterizing 14,15-EEZE involves stimulating cells with 14,15-EET in the presence and absence of 14,15-EEZE and measuring the downstream cellular response.
Data Presentation
Table 1: Antagonist Potency of 14,15-EEZE in Different Cell-Based Assays
| Assay Type | Cell Line | Agonist (14,15-EET) Concentration | Measured Parameter | IC50 of 14,15-EEZE (nM) |
| cAMP Accumulation | HEK293-EP2 | 100 nM (EC80) | HTRF Signal | Data to be determined |
| Calcium Mobilization | U937 | 1 µM (EC80) | Relative Fluorescence Units (RFU) | Data to be determined |
| NF-κB Activation | Tca-8113 | 100 nM | Relative Luciferase Units (RLU) | Data to be determined |
| Cell Proliferation | Tca-8113 | 100 nM | Absorbance (OD570) | Data to be determined |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay (HTRF)
This protocol is designed to measure the ability of 14,15-EEZE to inhibit 14,15-EET-induced cAMP production in a cell line expressing a Gs-coupled receptor responsive to 14,15-EET, such as the EP2 receptor.
Materials:
-
HEK293 cells stably expressing the human EP2 receptor
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin
-
Assay buffer: HBSS with 20 mM HEPES, 0.5 mM IBMX, and 0.1% BSA, pH 7.4
-
14,15-EET
-
14,15-EEZE
-
cAMP HTRF assay kit
-
384-well white assay plates
Procedure:
-
Cell Seeding: Seed HEK293-EP2 cells in a 384-well white plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of 14,15-EEZE in assay buffer. Prepare a solution of 14,15-EET at a concentration corresponding to its EC80 (e.g., 100 nM), which should be predetermined in an agonist dose-response experiment.
-
Antagonist Pre-incubation: Remove the culture medium and add 10 µL of the 14,15-EEZE dilutions or vehicle to the wells. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation: Add 10 µL of the 14,15-EET solution to all wells except the basal control wells (which receive only assay buffer). Incubate for 30 minutes at room temperature.
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the HTRF assay kit manufacturer's protocol.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader.
Protocol 2: Intracellular Calcium Mobilization Assay
This protocol measures the inhibition of 14,15-EET-induced intracellular calcium release by 14,15-EEZE in a cell line known to respond to 14,15-EET via a Gq-coupled pathway, such as U937 cells.
Materials:
-
U937 cells
-
RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin
-
Assay buffer: HBSS with 20 mM HEPES, pH 7.4
-
14,15-EET
-
14,15-EEZE
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)
-
Probenecid (optional, to prevent dye extrusion)
-
96-well black, clear-bottom assay plates
-
Fluorescence plate reader with automated injection (e.g., FLIPR)
Procedure:
-
Cell Seeding: Seed U937 cells in a 96-well black, clear-bottom plate at a density of 50,000-100,000 cells/well and incubate overnight.
-
Dye Loading: Remove the culture medium and add 100 µL of assay buffer containing the calcium-sensitive dye (and probenecid, if necessary). Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.
-
Compound Plate Preparation: In a separate 96-well plate, prepare serial dilutions of 14,15-EEZE.
-
Assay: a. Place the cell plate in the fluorescence plate reader. b. The instrument will first add the 14,15-EEZE dilutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes). c. The instrument will then inject a solution of 14,15-EET (at its EC80 concentration, e.g., 1 µM) into the wells. d. Immediately record the fluorescence intensity over time (typically for 1-3 minutes) to capture the calcium flux.
Protocol 3: NF-κB Reporter Assay
This protocol assesses the ability of 14,15-EEZE to block 14,15-EET-induced NF-κB activation using a luciferase reporter cell line. Tca-8113 cells, a human tongue carcinoma cell line, are known to respond to 14,15-EET.
Materials:
-
Tca-8113 cells stably transfected with an NF-κB luciferase reporter construct
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin
-
Serum-free DMEM
-
14,15-EET
-
14,15-EEZE
-
Luciferase assay reagent
-
96-well white, clear-bottom assay plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well plate at a density of 20,000-40,000 cells/well and incubate overnight.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 12-24 hours.
-
Treatment: Prepare working solutions of 14,15-EET (e.g., 100 nM) and serial dilutions of 14,15-EEZE in serum-free medium. Add the 14,15-EEZE dilutions to the cells and incubate for 1 hour. Then, add the 14,15-EET solution.
-
Incubation: Incubate the plate for 6-24 hours at 37°C.
-
Luciferase Assay: Remove the medium, wash the cells with PBS, and lyse the cells. Measure luciferase activity according to the manufacturer's protocol.
-
Data Acquisition: Read the luminescence on a plate-reading luminometer.
Protocol 4: Cell Proliferation Assay (MTT)
This protocol determines the effect of 14,15-EEZE on 14,15-EET-induced cell proliferation.[1]
Materials:
-
Tca-8113 cells
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin
-
Serum-free or low-serum (0.5% FBS) DMEM
-
14,15-EET
-
14,15-EEZE
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Tca-8113 cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Serum Starvation: Replace the growth medium with serum-free or low-serum medium and incubate for 12-24 hours.
-
Treatment: Add fresh low-serum medium containing 14,15-EET (e.g., 100 nM) and serial dilutions of 14,15-EEZE.
-
Incubation: Incubate for 24-48 hours.
-
MTT Assay: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis
For each assay, the data should be normalized. For antagonist assays, the response in the presence of the agonist alone is set to 100%, and the basal response (no agonist) is set to 0%. The percentage of inhibition for each concentration of 14,15-EEZE is then calculated. The IC50 value, which is the concentration of antagonist that inhibits 50% of the agonist response, can be determined by fitting the data to a four-parameter logistic equation using a suitable software package.
References
- 1. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the selective EET antagonist, 14,15-EEZE, on cardioprotection produced by exogenous or endogenous EETs in the canine heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. ahajournals.org [ahajournals.org]
- 5. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for Studying Endothelium-Derived Hyperpolarizing Factor (EDHF) using 14,15-EEZE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelium-Derived Hyperpolarizing Factor (EDHF) plays a crucial role in regulating vascular tone, particularly in resistance arteries. A significant component of the EDHF response is mediated by epoxyeicosatrienoic acids (EETs), which are metabolites of arachidonic acid produced by cytochrome P450 (CYP) epoxygenases. To investigate the physiological and pathological roles of EETs in EDHF-mediated vasodilation, specific pharmacological tools are essential. 14,15-Epoxyeicosa-5(Z)-enoic acid (14,15-EEZE) is a potent and selective antagonist of EETs, making it an invaluable tool for elucidating the contribution of these lipid mediators to vascular function.[1][2]
These application notes provide detailed protocols for utilizing 14,15-EEZE in key experiments to study EDHF signaling, present quantitative data on its effects, and offer visualizations of the relevant pathways and experimental workflows.
Mechanism of Action of 14,15-EEZE
14,15-EEZE acts as a competitive antagonist at the putative EET receptor, thereby inhibiting EET-induced biological effects.[3][4] It effectively blocks the vasodilation and smooth muscle hyperpolarization caused by various EET regioisomers.[1][2] Importantly, 14,15-EEZE is highly selective and does not significantly affect vasodilation induced by nitric oxide (NO) donors (e.g., sodium nitroprusside), prostacyclin analogs (e.g., iloprost), or direct openers of potassium channels (e.g., bimakalim, NS1619).[1][2] This selectivity makes it a precise tool for isolating the EET-mediated component of the EDHF response.
Data Presentation
The following tables summarize the quantitative effects of 14,15-EEZE in various experimental models, providing a clear comparison of its inhibitory actions.
Table 1: Effect of 14,15-EEZE on Agonist-Induced Relaxation in Bovine Coronary Arteries
| Agonist | Experimental Conditions | Concentration of 14,15-EEZE | Effect | Reference |
| Bradykinin (B550075) | Pre-constricted with U46619, in the presence of indomethacin (B1671933) and L-nitroarginine | 10 µmol/L | Shifts the concentration-response curve to the right by nearly 1000-fold; reduces maximal relaxation from 95% to 55% | [1] |
| Methacholine | Pre-constricted with U46619, in the presence of indomethacin | 10 µmol/L | Significantly inhibits relaxation | [1] |
| Arachidonic Acid | Pre-constricted with U46619, in the presence of indomethacin | 10 µmol/L | Significantly inhibits relaxation | [1] |
| 14,15-EET | Pre-constricted with U46619 | 10 µmol/L | Most effective inhibition among EET regioisomers | [1][2] |
| 11,12-EET | Pre-constricted with U46619 | 10 µmol/L | Inhibits relaxation | [1][2] |
| 8,9-EET | Pre-constricted with U46619 | 10 µmol/L | Inhibits relaxation | [1][2] |
| 5,6-EET | Pre-constricted with U46619 | 10 µmol/L | Inhibits relaxation | [1][2] |
Table 2: Effect of 14,15-EEZE on Bradykinin-Induced Hyperpolarization in Bovine Coronary Arteries
| Parameter | Experimental Conditions | Concentration of 14,15-EEZE | Effect | Reference |
| Smooth Muscle Hyperpolarization | Arteries pretreated with indomethacin and L-nitroarginine, pre-constricted with U46619 | 3 µmol/L | Inhibits bradykinin (10 nmol/L)-induced hyperpolarization | [1][2] |
| Relaxation | Arteries pretreated with indomethacin and L-nitroarginine, pre-constricted with U46619 | 3 µmol/L | Inhibits bradykinin (10 nmol/L)-induced relaxation | [1][2] |
Table 3: Effect of 14,15-EEZE on Myocardial Infarct Size in a Canine Model
| Treatment | Dose | Effect on Infarct Size (% of Area at Risk) | Reference |
| Vehicle (Control) | - | 21.8 ± 1.6% | [4] |
| 11,12-EET | 0.128 mg/kg | Reduced to 8.7 ± 2.2% | [4] |
| 14,15-EET | 0.128 mg/kg | Reduced to 9.4 ± 1.3% | [4] |
| 14,15-EEZE | 0.128 mg/kg | No significant effect (21.0 ± 3.6%) | [4] |
| 14,15-EEZE + 11,12-EET | 0.128 mg/kg each | Abolished the protective effect of 11,12-EET (17.8 ± 1.4%) | [4] |
| 14,15-EEZE + 14,15-EET | 0.128 mg/kg each | Abolished the protective effect of 14,15-EET (19.2 ± 2.4%) | [4] |
Experimental Protocols
Here are detailed methodologies for key experiments to study the role of EETs in EDHF signaling using 14,15-EEZE.
Protocol 1: Vascular Reactivity Studies in Isolated Arterial Rings
This protocol is designed to assess the effect of 14,15-EEZE on EDHF-mediated vasodilation in isolated blood vessels.
Materials:
-
Isolated arterial rings (e.g., bovine coronary arteries)
-
Krebs-bicarbonate buffer (in mmol/L: NaCl 118, NaHCO₃ 24, KCl 4.8, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, and glucose 11)
-
U46619 (thromboxane A₂ mimetic for pre-constriction)
-
Indomethacin (cyclooxygenase inhibitor)
-
L-nitroarginine (nitric oxide synthase inhibitor)
-
14,15-EEZE
-
Agonists (e.g., Bradykinin, Methacholine, Arachidonic Acid, EETs)
-
Organ bath system with force transducers
Procedure:
-
Dissect arteries and cut them into 3-mm rings, taking care to preserve the endothelium.
-
Suspend the arterial rings in organ baths containing Krebs-bicarbonate buffer, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of approximately 3-5 grams.
-
To study the EDHF component, pretreat the rings with indomethacin (10 µmol/L) to inhibit prostaglandin (B15479496) synthesis and L-nitroarginine (30 µmol/L) to block nitric oxide production.
-
Induce a stable contraction with a submaximal concentration of U46619 (e.g., 20 nmol/L).
-
Once a stable plateau of contraction is reached, pre-incubate the rings with 14,15-EEZE (e.g., 10 µmol/L) or its vehicle for 20-30 minutes.
-
Generate cumulative concentration-response curves to the agonist of interest (e.g., bradykinin, EETs).
-
Record the changes in isometric tension and express the relaxation as a percentage of the pre-contraction induced by U46619.
Protocol 2: Measurement of Vascular Smooth Muscle Hyperpolarization
This protocol allows for the direct measurement of changes in the membrane potential of vascular smooth muscle cells in response to EDHF stimuli and its inhibition by 14,15-EEZE.
Materials:
-
Small isolated arteries (e.g., small bovine coronary arteries)
-
Pressurized artery myography system
-
Krebs-bicarbonate buffer
-
Indomethacin
-
L-nitroarginine
-
U46619
-
14,15-EEZE
-
Bradykinin
-
Glass microelectrodes (filled with 3 mol/L KCl)
-
High-impedance amplifier
Procedure:
-
Cannulate a small artery segment in a pressurized myography chamber and superfuse with Krebs-bicarbonate buffer at 37°C.
-
Pressurize the artery to a physiological level (e.g., 60 mmHg).
-
Pretreat the artery with indomethacin (10 µmol/L) and L-nitroarginine (30 µmol/L).
-
Constrict the artery with U46619 (e.g., 20 nmol/L) to induce depolarization and vasoconstriction.
-
Carefully impale a vascular smooth muscle cell with a glass microelectrode to record the membrane potential.
-
Once a stable recording is obtained, add 14,15-EEZE (e.g., 3 µmol/L) or its vehicle to the superfusate.
-
After a 20-30 minute incubation, stimulate the artery with bradykinin (e.g., 10 nmol/L) and record the change in membrane potential (hyperpolarization).
-
Simultaneously measure the internal diameter of the artery to correlate hyperpolarization with vasodilation.
Protocol 3: Analysis of EET Metabolism
This protocol is used to determine if 14,15-EEZE affects the synthesis or degradation of EETs.
Materials:
-
Renal cortical microsomes (or other tissue homogenates)
-
[¹⁴C]Arachidonic acid
-
14,15-EEZE
-
NADPH
-
Extraction solvents (e.g., ethyl acetate)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Incubate renal cortical microsomes with [¹⁴C]arachidonic acid in the presence of NADPH.
-
Add 14,15-EEZE (e.g., 10 µmol/L) or vehicle to the incubation mixture.
-
After a set incubation period, stop the reaction by adding acid.
-
Extract the arachidonic acid metabolites using an organic solvent like ethyl acetate.
-
Evaporate the solvent and reconstitute the sample in the mobile phase.
-
Analyze the sample using LC-MS to separate and quantify the different EET and DHET (dihydroxyeicosatrienoic acid) regioisomers.
-
Compare the metabolite profiles between the 14,15-EEZE-treated and vehicle-treated samples to assess any impact on EET metabolism.[1]
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in these application notes.
Caption: EDHF signaling pathway involving EETs and the inhibitory action of 14,15-EEZE.
Caption: Experimental workflow for vascular reactivity studies using 14,15-EEZE.
Caption: Experimental workflow for measuring smooth muscle hyperpolarization.
References
Application Notes and Protocols for 14,15-EEZE in Hypertension Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
14,15-Epoxyeicosa-5(Z)-enoic acid (14,15-EEZE) is a critical pharmacological tool in the investigation of the physiological and pathophysiological roles of epoxyeicosatrienoic acids (EETs) in the cardiovascular system, particularly in the context of hypertension. EETs, which are metabolites of arachidonic acid produced by cytochrome P450 (CYP) epoxygenases, are known for their vasodilatory, anti-inflammatory, and cardioprotective effects.[1][2] These beneficial actions are primarily mediated by the activation of large-conductance calcium-activated potassium (KCa) channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation.[3][4]
The enzyme soluble epoxide hydrolase (sEH) metabolizes EETs into their less active dihydroxyeicosatrienoic acids (DHETs).[3][5] Inhibition of sEH is a key therapeutic strategy for increasing endogenous EET levels and thereby lowering blood pressure.[5][6][7]
14,15-EEZE was developed as a selective antagonist of EETs, enabling researchers to probe the specific contributions of the EET pathway in various biological processes.[8][9] It has been instrumental in demonstrating that the antihypertensive and cardioprotective effects of sEH inhibitors are indeed mediated through the actions of EETs.[3] This document provides detailed application notes and experimental protocols for the use of 14,15-EEZE in hypertension research.
Data Presentation
Table 1: Effects of 14,15-EET and 14,15-EEZE on Myocardial Infarct Size in a Canine Model
| Treatment Group | Dose | Myocardial Infarct Size (% of Area at Risk) |
| Vehicle (Control) | - | 21.8 ± 1.6 |
| 11,12-EET | 0.128 mg/kg | 8.7 ± 2.2 |
| 14,15-EET | 0.128 mg/kg | 9.4 ± 1.3 |
| 14,15-EEZE | - | 21.0 ± 3.6 |
| 14,15-EEZE + 11,12-EET | - | 17.8 ± 1.4 |
| 14,15-EEZE + 14,15-EET | - | 19.2 ± 2.4 |
Data extracted from a study on canine hearts subjected to 60 minutes of coronary artery occlusion and 3 hours of reperfusion.[8][10]
Table 2: Effects of the sEH Inhibitor AUDA and 14,15-EEZE on Myocardial Infarct Size
| Treatment Group | Dose of AUDA | Myocardial Infarct Size (% of Area at Risk) |
| Vehicle (Control) | - | 21.8 ± 1.6 |
| AUDA (Low Dose) | 0.157 mg/kg | 14.4 ± 1.2 |
| AUDA (High Dose) | 0.314 mg/kg | 9.4 ± 1.8 |
| 14,15-EEZE + AUDA (High Dose) | 0.314 mg/kg | 19.3 ± 1.6 |
| AUDA (Low Dose) + 14,15-EET | 0.157 mg/kg | 5.8 ± 1.6 |
AUDA (12-(3-adamantan-1-yl-ureido)-dodecanoic acid) is a soluble epoxide hydrolase inhibitor. Data from the same canine model of myocardial ischemia-reperfusion.[8][10]
Table 3: Effect of 14,15-EET Infusion on Mean Arterial Blood Pressure (MAP) in Rats
| Animal Model | Infusion Route | 14,15-EET Dose (µg/kg) | Maximum Reduction in MAP (mmHg) |
| Normal Rats | Intravenous (IV) | 1-10 | 45 ± 6 |
| Normal Rats | Intra-arterial (IA) | 1-10 | More pronounced than IV |
| Spontaneously Hypertensive Rats (SHR) | IV or IA | 1-10 | 45 ± 6 (no difference between routes) |
This study highlights the hypotensive effects of 14,15-EET, which can be antagonized by 14,15-EEZE.[11]
Table 4: Effect of sEH Inhibition on Blood Pressure in Angiotensin II-Induced Hypertension in Rats
| Treatment Group | Mean Arterial Blood Pressure (mmHg) |
| Normotensive | 119 ± 5 |
| Angiotensin II-Hypertensive | 170 ± 3 |
| Angiotensin II-Hypertensive + NCND (sEH inhibitor) | 149 ± 10 |
NCND (N-cyclohexyl-N-dodecyl urea) is a soluble epoxide hydrolase inhibitor. The blood pressure-lowering effect of sEH inhibition can be reversed by 14,15-EEZE.[5]
Signaling Pathways and Experimental Workflows
Signaling Pathway of EET-Mediated Vasodilation and its Antagonism by 14,15-EEZE
References
- 1. Epoxyeicosanoids in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epoxyeicosatrienoic Acids, Hypertension, and Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Soluble Epoxide Hydrolase as a Therapeutic Target for Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epoxides and Soluble Epoxide Hydrolase in Cardiovascular Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Soluble epoxide hydrolase inhibition lowers arterial blood pressure in angiotensin II hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Potential of Soluble Epoxide Hydrolase Inhibition in the Treatment of Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Soluble epoxide hydrolase-dependent regulation of myogenic response and blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of the selective EET antagonist, 14,15-EEZE, on cardioprotection produced by exogenous or endogenous EETs in the canine heart - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Effects of the selective EET antagonist, 14,15-EEZE, on cardioprotection produced by exogenous or endogenous EETs in the canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of 14,15-epoxyeicosatrienoic acid infusion on blood pressure in normal and hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 14,15-EEZE in Cancer Cell Migration Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EEZE), a synthetic antagonist of epoxyeicosatrienoic acids (EETs), for studying and inhibiting cancer cell migration. The following sections detail the mechanism of action of 14,15-EEZE, present quantitative data on its efficacy, and provide detailed protocols for conducting wound healing and Transwell migration assays to assess its effects.
Introduction
Cancer metastasis is a complex process involving the migration of cancer cells from the primary tumor to distant organs, and it is the primary cause of cancer-related mortality. Epoxyeicosatrienoic acids (EETs), metabolites of arachidonic acid produced by cytochrome P450 (CYP) epoxygenases, have been identified as endogenous stimulators of cancer cell motility and invasion.[1][2] 14,15-EEZE acts as a potent antagonist to the effects of EETs, thereby inhibiting cancer cell migration.[1][2] These protocols are designed to facilitate the investigation of 14,15-EEZE as a potential therapeutic agent for combating cancer metastasis.
Mechanism of Action
14,15-EEZE exerts its inhibitory effects on cancer cell migration by interfering with key signaling pathways. EETs have been shown to transactivate the epidermal growth factor receptor (EGFR), leading to the activation of the PI3K/Akt signaling cascade, which is crucial for cell motility.[1][2][3] 14,15-EEZE blocks these EET-induced effects.[1][2] Specifically, it has been observed to diminish the phosphorylation of both EGFR and Akt.[1] Furthermore, treatment with 14,15-EEZE leads to morphological changes in cancer cells, causing them to become more rounded and smaller, with diminished actin-myosin microfilaments, indicating a decrease in the cellular machinery required for migration.[1]
Figure 1: Signaling pathway of EET-induced cell migration and its inhibition by 14,15-EEZE.
Data Presentation
The following tables summarize the quantitative effects of 14,15-EEZE on cancer cell migration as observed in various studies.
Table 1: Effect of 14,15-EEZE on Prostate Cancer Cell Migration (Wound Healing Assay)
| Cell Line | Treatment | Concentration | % Inhibition of Migration | Reference |
| PC-3 | 14,15-EEZE | 1 µM | Significant | [1] |
| DU-145 | 14,15-EEZE | Not Specified | Similar to PC-3 | [1] |
| LNCaP | 14,15-EEZE | Not Specified | Similar to PC-3 | [1] |
Table 2: Effect of 14,15-EEZE on Endothelial Cell Migration (Transwell Assay)
| Cell Line | Treatment | Concentration | % Inhibition of Migration | Reference |
| Endothelial Cells | 14,15-EEZE | Dose-dependent | Significant | [4] |
Experimental Protocols
Wound Healing (Scratch) Assay
This assay is a simple and cost-effective method to study collective cell migration in vitro.[5]
Materials:
-
Cancer cell line of interest (e.g., PC-3, DU-145)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
14,15-EEZE stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
6-well or 12-well tissue culture plates
-
Sterile p200 or p1000 pipette tips
-
Phosphate-buffered saline (PBS)
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed cancer cells into 6-well or 12-well plates at a density that will form a confluent monolayer within 24 hours.
-
Cell Starvation (Optional): Once cells reach confluency, replace the complete medium with serum-free medium and incubate for 6-12 hours. This step helps to minimize cell proliferation as a confounding factor.
-
Creating the "Wound": Using a sterile p200 or p1000 pipette tip, make a straight scratch across the center of the cell monolayer.[5][6][7]
-
Washing: Gently wash the wells with PBS to remove any detached cells.[6]
-
Treatment: Add fresh serum-free or low-serum medium containing different concentrations of 14,15-EEZE to the respective wells. Include a vehicle control (medium with the solvent used to dissolve 14,15-EEZE).
-
Image Acquisition: Immediately after adding the treatment, capture images of the scratch at designated locations (time 0).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator.
-
Time-Lapse Imaging: Capture images of the same locations at regular intervals (e.g., every 6, 12, and 24 hours) until the scratch in the control well is nearly closed.[5]
-
Data Analysis: Measure the width of the scratch at multiple points for each image. The rate of cell migration can be calculated by the following formula:
-
Migration Rate = (Initial Scratch Width - Final Scratch Width) / Time
-
Alternatively, calculate the percentage of wound closure: % Wound Closure = [(Area at T0 - Area at Tx) / Area at T0] x 100
-
Figure 2: Experimental workflow for the wound healing assay.
Transwell Migration Assay (Boyden Chamber Assay)
This assay measures the chemotactic ability of cells to migrate through a porous membrane towards a chemoattractant.[8][9]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
14,15-EEZE stock solution
-
Transwell inserts (typically with 8 µm pores for cancer cells)
-
24-well plates
-
Chemoattractant (e.g., fetal bovine serum (FBS), specific growth factors)
-
Cotton swabs
-
Fixation solution (e.g., methanol, paraformaldehyde)
-
Staining solution (e.g., Crystal Violet, Giemsa)
-
Microscope
Protocol:
-
Preparation of Transwell Plates: Place Transwell inserts into the wells of a 24-well plate.
-
Chemoattractant Addition: In the lower chamber of the wells, add complete medium containing a chemoattractant (e.g., 10% FBS).[10]
-
Cell Preparation: Culture cancer cells to 70-80% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.
-
Treatment: Add the desired concentrations of 14,15-EEZE or vehicle control to the cell suspension.
-
Cell Seeding: Add the cell suspension to the upper chamber of the Transwell inserts.[10]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period appropriate for the cell line (typically 12-48 hours).[11]
-
Removal of Non-Migrated Cells: After incubation, carefully remove the inserts from the wells. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells from the upper surface of the membrane.[10][11]
-
Fixation and Staining:
-
Fix the migrated cells on the bottom of the membrane by immersing the insert in a fixation solution for 10-20 minutes.
-
Stain the fixed cells by immersing the insert in a staining solution for 15-30 minutes.
-
-
Washing and Drying: Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Cell Counting and Analysis:
-
Using a microscope, count the number of stained, migrated cells in several random fields of view for each insert.
-
Calculate the average number of migrated cells per field for each treatment condition. The percentage of inhibition can be calculated relative to the vehicle control.
-
Figure 3: Experimental workflow for the Transwell migration assay.
Conclusion
The protocols and information provided in these application notes offer a robust framework for investigating the inhibitory effects of 14,15-EEZE on cancer cell migration. By utilizing these standardized assays, researchers can effectively evaluate the therapeutic potential of 14,15-EEZE and further elucidate the molecular mechanisms underlying its anti-metastatic properties. These studies are crucial for the development of novel cancer therapies targeting cell motility.
References
- 1. Inhibition of carcinoma cell motility by epoxyeicosatrienoic acid (EET) antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of carcinoma cell motility by epoxyeicosatrienoic acid (EET) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epoxyeicosanoids stimulate multiorgan metastasis and tumor dormancy escape in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wound healing assay - Wikipedia [en.wikipedia.org]
- 6. med.virginia.edu [med.virginia.edu]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 9. clyte.tech [clyte.tech]
- 10. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes for 14,15-EE-5(Z)-E (14,15-EEZE) in Bovine Coronary Arteries
Introduction
14,15-Epoxyeicosa-5(Z)-enoic acid (14,15-EEZE) is a synthetic analog of the endogenous endothelium-derived hyperpolarizing factor (EDHF), 14,15-epoxyeicosatrienoic acid (14,15-EET). In the context of bovine coronary arteries, 14,15-EEZE functions primarily as a specific and selective antagonist of EET-mediated vasodilation.[1][2] Epoxyeicosatrienoic acids (EETs) are cytochrome P-450 metabolites of arachidonic acid that play a crucial role in regulating vascular tone by causing hyperpolarization and relaxation of vascular smooth muscle.[1][3][4] 14,15-EEZE allows researchers to probe the physiological significance of the EET signaling pathway in coronary circulation.
Mechanism of Action
In bovine coronary arteries, agonists like bradykinin (B550075) and methacholine (B1211447) stimulate the vascular endothelium to produce EETs.[1][5] These EETs then act as paracrine factors, diffusing to the adjacent vascular smooth muscle cells.[1] There, they activate large-conductance calcium-activated potassium channels (BKCa).[6][7] The opening of these channels leads to potassium ion efflux, causing membrane hyperpolarization and subsequent relaxation of the smooth muscle, resulting in vasodilation.[7]
14,15-EEZE selectively blocks this pathway. It antagonizes the relaxations induced by all four EET regioisomers (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET), with the greatest efficacy against 14,15-EET.[1][2] Importantly, 14,15-EEZE does not inhibit vasodilation caused by other pathways, such as those mediated by nitric oxide (NO) donors (e.g., sodium nitroprusside), prostacyclin analogs (e.g., iloprost), or direct K+ channel openers (e.g., bimakalim, NS1619).[1][6] This specificity makes it an invaluable tool for isolating and studying the EDHF component of vascular regulation.
Applications
-
Investigating the Role of EETs as EDHFs: 14,15-EEZE is used to confirm that the vasodilation response to certain agonists (like bradykinin) is mediated by EETs.[1][8]
-
Characterizing Endothelium-Dependent Relaxation: It helps to dissect the relative contributions of NO, prostacyclin, and EDHF to endothelium-dependent vasorelaxation.
-
Pharmacological Profiling: Used to screen for novel compounds that may interact with the EET signaling pathway.
-
Studying Vascular Pathophysiology: Can be employed to explore how the EET pathway is altered in cardiovascular diseases.
Quantitative Data Summary
The following tables summarize key quantitative data from studies using 14,15-EEZE in isolated bovine coronary artery rings.
Table 1: Effect of 14,15-EEZE on Vasorelaxation
| Compound | Pre-constrictor | Concentration of 14,15-EEZE | Effect | Maximal Relaxation (%) | Reference |
| 14,15-EET | U46619 (20 nmol/L) | Vehicle | Induces relaxation | ~80% | [1] |
| 14,15-EEZE | U46619 (20 nmol/L) | 10 µmol/L | Minimal agonist activity | ~21% | [1] |
| Bradykinin | U46619 (20 nmol/L) | 10 µmol/L | Inhibits relaxation | Reduced from 95% to 55% | [1] |
| Arachidonic Acid | U46619 (20 nmol/L) | 10 µmol/L | Inhibits indomethacin-resistant relaxation | Significant inhibition | [1] |
Table 2: Specificity of 14,15-EEZE Antagonism
| Vasodilator | Pathway | Concentration of 14,15-EEZE (10 µmol/L) | Effect on Relaxation | Reference |
| Sodium Nitroprusside | NO Donor | 10 µmol/L | No significant alteration | [1] |
| Iloprost | Prostacyclin Analog | 10 µmol/L | No significant alteration | [1] |
| Bimakalim | KATP Channel Opener | 10 µmol/L | No significant alteration | [1] |
| NS1619 | BKCa Channel Opener | 10 µmol/L | No significant alteration | [1] |
Experimental Protocols
Protocol 1: Isolated Bovine Coronary Artery Reactivity Assay
This protocol details the methodology for assessing the antagonist effect of 14,15-EEZE on EET-induced relaxation in bovine coronary artery rings using an organ bath system.[9][10]
1. Materials and Reagents
-
Fresh bovine hearts obtained from a local abattoir
-
Krebs-Henseleit Buffer (in mmol/L: NaCl 118, KCl 4.7, KH2PO4 1.2, MgSO4 1.2, CaCl2 2.5, NaHCO3 25, Glucose 11.1)
-
U46619 (thromboxane A2 mimetic)
-
14,15-EET (agonist)
-
14,15-EEZE (antagonist)
-
Indomethacin (B1671933) (cyclooxygenase inhibitor, to exclude prostanoid effects)
-
L-Nitroarginine (NO synthase inhibitor, to exclude NO effects)
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
-
Tissue organ bath system with isometric force transducers[10][11]
2. Tissue Preparation
-
Transport fresh bovine hearts to the laboratory on ice.
-
Dissect the left anterior descending (LAD) coronary artery from the heart and place it in cold Krebs-Henseleit buffer.
-
Carefully remove excess connective and adipose tissue.
-
Cut the artery into rings of 3-5 mm in length. The endothelium can be removed by gently rubbing the intimal surface with a wooden stick if required for specific experiments.
3. Organ Bath Setup
-
Mount the arterial rings on stainless steel hooks or wires in the organ bath chambers filled with Krebs-Henseleit buffer.[9]
-
Maintain the buffer at 37°C and continuously bubble with carbogen gas.
-
Connect the rings to isometric force transducers to record changes in tension.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of approximately 5-10 grams, replacing the buffer every 15-20 minutes.
4. Experimental Procedure
-
Viability Test: After equilibration, contract the rings by adding KCl (e.g., 50-80 mmol/L) to the bath to ensure tissue viability. Wash the rings thoroughly until tension returns to baseline.
-
Pre-treatment (Optional): To isolate the EDHF pathway, pre-treat the tissues with indomethacin (e.g., 10 µmol/L) and L-nitroarginine (e.g., 30 µmol/L) for at least 30 minutes.
-
Pre-contraction: Induce a stable submaximal contraction by adding a single concentration of U46619 (e.g., 20 nmol/L). This contraction should be approximately 50-80% of the maximal KCl-induced contraction.
-
Antagonist Incubation: Once a stable contraction plateau is reached, add 14,15-EEZE (e.g., 1-10 µmol/L) or its vehicle to the organ baths. Incubate for 20-30 minutes.
-
Agonist Concentration-Response: Generate a cumulative concentration-response curve for an agonist like 14,15-EET or bradykinin by adding it in increasing concentrations to the bath.
-
Data Analysis: Record the relaxation at each concentration as a percentage of the pre-contraction induced by U46619. Compare the concentration-response curves in the presence and absence of 14,15-EEZE.
Visualizations
Signaling Pathway of EET-Mediated Vasodilation
Caption: EET signaling pathway and 14,15-EEZE inhibition.
Experimental Workflow for Organ Bath Assay
Caption: Workflow for testing 14,15-EEZE in coronary arteries.
References
- 1. ahajournals.org [ahajournals.org]
- 2. 14,15-Epoxyeicosa-5(Z)-enoic acid: a selective epoxyeicosatrienoic acid antagonist that inhibits endothelium-dependent hyperpolarization and relaxation in coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. Epoxyeicosatrienoic Acids and 20-Hydroxyeicosatetraenoic Acid on Endothelial and Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. 14,15-epoxyeicosa-5(Z)-enoic-mSI: a 14,15- and 5,6-EET antagonist in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of epoxyeicosatrienoic acids in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 14,15-epoxyeicosatrienoic acid represents a transferable endothelium-dependent relaxing factor in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Techniques to study the pharmacodynamics of isolated large and small blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reprocell.com [reprocell.com]
- 11. radnoti.com [radnoti.com]
Application Notes and Protocols for 14,15-EEZE in Cardioprotection Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EEZE), a selective antagonist of epoxyeicosatrienoic acids (EETs), in the study of cardioprotection. This document includes summaries of key quantitative data, detailed experimental protocols for both in vivo and in vitro models, and diagrams of the relevant signaling pathways.
Introduction to 14,15-EEZE
14,15-EEZE is a valuable pharmacological tool for investigating the role of EETs in cardiovascular physiology and pathophysiology. EETs, which are metabolites of arachidonic acid produced by cytochrome P450 (CYP) epoxygenases, have demonstrated significant cardioprotective effects. 14,15-EEZE functions as a direct antagonist at a putative EET receptor, thereby blocking the biological actions of EETs.[1] This selectivity allows researchers to elucidate the specific contributions of the EET signaling pathway in cardioprotective mechanisms.
Mechanism of Action in Cardioprotection
The cardioprotective effects of EETs are believed to be mediated through a putative membrane-bound receptor. Activation of this pathway by either exogenous EETs or by increasing endogenous EET levels (e.g., through inhibition of soluble epoxide hydrolase with compounds like AUDA) leads to a significant reduction in myocardial infarct size.[1][2][3] 14,15-EEZE has been shown to completely abolish these protective effects, suggesting it is a specific antagonist of this pathway.[1][2][3] Notably, studies have indicated that 14,15-EEZE does not block the mitochondrial ATP-sensitive potassium (mitoKATP) channel, a key component in other cardioprotective signaling cascades.[1]
The downstream signaling of EETs involves the activation of pro-survival pathways such as the phosphoinositide 3-kinase (PI3K)/Akt pathway.[4][5] This, in turn, can lead to the inhibition of apoptotic mediators like GSK-3β, BAD, XIAP, and caspase 9, ultimately protecting cardiomyocytes from cell death.[4]
Data Presentation
The following tables summarize the quantitative data from a key study by Gross et al., investigating the effects of 14,15-EEZE in a canine model of myocardial ischemia-reperfusion injury.
Table 1: Effect of EETs and 14,15-EEZE on Myocardial Infarct Size
| Treatment Group | Dose (mg/kg) | Infarct Size / Area at Risk (IS/AAR, %) |
| Vehicle (Control) | - | 21.8 ± 1.6 |
| 11,12-EET | 0.128 | 8.7 ± 2.2 |
| 14,15-EET | 0.128 | 9.4 ± 1.3 |
| 14,15-EEZE | 0.128 | 21.0 ± 3.6 |
| 14,15-EEZE + 11,12-EET | 0.128 each | 17.8 ± 1.4 |
| 14,15-EEZE + 14,15-EET | 0.128 each | 19.2 ± 2.4 |
Data from a canine model with 60 minutes of coronary artery occlusion and 3 hours of reperfusion.[1][2][3]
Table 2: Effect of sEH Inhibition and 14,15-EEZE on Myocardial Infarct Size
| Treatment Group | Dose (mg/kg) | Infarct Size / Area at Risk (IS/AAR, %) |
| Vehicle (Control) | - | 21.8 ± 1.6 |
| AUDA (low dose) | 0.157 | 14.4 ± 1.2 |
| AUDA (high dose) | 0.314 | 9.4 ± 1.8 |
| 14,15-EEZE + AUDA (high dose) | 0.128 + 0.314 | 19.3 ± 1.6 |
AUDA is a soluble epoxide hydrolase (sEH) inhibitor. Data from a canine model with 60 minutes of coronary artery occlusion and 3 hours of reperfusion.[1][2][3]
Table 3: Selectivity of 14,15-EEZE Action
| Treatment Group | Dose (mg/kg) | Infarct Size / Area at Risk (IS/AAR, %) |
| Vehicle (Control) | - | 21.8 ± 1.6 |
| Diazoxide | 3 | 10.2 ± 1.9 |
| 14,15-EEZE + Diazoxide | 0.128 + 3 | 10.4 ± 1.4 |
Diazoxide is a mitoKATP channel opener. Data from a canine model with 60 minutes of coronary artery occlusion and 3 hours of reperfusion.[1][2][3]
Experimental Protocols
Protocol 1: In Vivo Canine Model of Myocardial Ischemia-Reperfusion
This protocol is based on the methodology described in studies investigating the cardioprotective effects of EETs and their antagonism by 14,15-EEZE.[1]
1. Animal Preparation:
-
Adult mongrel dogs of either sex are anesthetized with barbital (B3395916) sodium.
-
Ventilation is maintained using a respirator with room air supplemented with oxygen.
-
Catheters are placed in the femoral artery and vein for blood pressure monitoring and drug administration, respectively.
-
A left thoracotomy is performed to expose the heart.
-
The left anterior descending (LAD) coronary artery is isolated for occlusion.
2. Ischemia-Reperfusion Procedure:
-
A 60-minute occlusion of the LAD coronary artery is performed using a silk ligature.
-
This is followed by a 3-hour period of reperfusion, initiated by releasing the ligature.
3. Drug Administration:
-
14,15-EEZE, EETs, or vehicle are administered via intracoronary infusion.
-
For antagonist studies, 14,15-EEZE (0.128 mg/kg) is administered 5 minutes prior to the administration of the EET agonist (e.g., 11,12-EET or 14,15-EET at 0.128 mg/kg).[1]
-
The infusion is typically performed over 2-3 minutes, 15 minutes before the onset of coronary artery occlusion.[1]
4. Infarct Size Measurement:
-
At the end of the reperfusion period, the heart is excised.
-
The area at risk (AAR) is determined by perfusing the aorta with a dye (e.g., Evans blue) while the LAD is re-occluded. The non-stained tissue represents the AAR.
-
The heart is then sliced, and the slices are incubated in a solution of 1% 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate between viable (stained red) and infarcted (unstained) tissue.
-
The infarct size (IS) is expressed as a percentage of the AAR.
Protocol 2: Isolation and Culture of Adult Rodent Cardiomyocytes for In Vitro Studies
This protocol provides a general guideline for isolating cardiomyocytes, which can then be used for mechanistic studies involving 14,15-EEZE.
1. Langendorff Perfusion System Setup:
-
Prepare a Langendorff perfusion system with oxygenated perfusion buffers.
-
The system should allow for switching between different perfusion solutions.
2. Heart Excision and Cannulation:
-
Anesthetize the rodent (mouse or rat) and perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and place it in ice-cold buffer.
-
Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with a calcium-containing buffer to clear the blood.
3. Enzymatic Digestion:
-
Switch to a calcium-free buffer for a short period to stop the heart's contractions.
-
Perfuse the heart with a digestion buffer containing collagenase and hyaluronidase (B3051955) to break down the extracellular matrix.[6]
4. Cardiomyocyte Dissociation and Calcium Reintroduction:
-
Once the heart is digested, remove it from the apparatus and gently tease apart the ventricular tissue in a stopping buffer.
-
Gradually reintroduce calcium to the cell suspension to prevent hypercontraction of the myocytes.[7]
5. Cell Culture:
-
Plate the isolated, calcium-tolerant, rod-shaped cardiomyocytes on laminin-coated culture dishes.
-
The cultured myocytes can then be used for various experiments, such as hypoxia/reoxygenation injury models, with or without treatment with EETs and 14,15-EEZE.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: EET Signaling Pathway in Cardioprotection.
Caption: Experimental Workflows for 14,15-EEZE Studies.
References
- 1. Effects of the selective EET antagonist, 14,15-EEZE, on cardioprotection produced by exogenous or endogenous EETs in the canine heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the selective EET antagonist, 14,15-EEZE, on cardioprotection produced by exogenous or endogenous EETs in the canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Epoxyeicosatrienoic Acids in Cardiac Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Isolation of Cardiomyocyte from Adult Mouse and Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for Isolation of Cardiomyocyte from Adult Mouse and Rat - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing 14,15-EEZE to Block EET-Induced Relaxation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxyeicosatrienoic acids (EETs) are cytochrome P450 epoxygenase metabolites of arachidonic acid that act as important signaling molecules in the cardiovascular system. They are known to be potent vasodilators, playing a crucial role in regulating vascular tone and blood pressure. EETs are considered to be endothelium-derived hyperpolarizing factors (EDHFs) that cause vascular smooth muscle hyperpolarization and relaxation.[1][2] The compound 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EEZE) is a selective antagonist of EETs, making it an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of EETs.[1][2]
These application notes provide detailed protocols and data for utilizing 14,15-EEZE to effectively block EET-induced vascular relaxation.
Mechanism of Action
14,15-EEZE acts as a competitive antagonist at the putative EET receptor, thereby inhibiting the downstream signaling cascade that leads to vasodilation.[3][4] It has been shown to be effective against all four regioisomers of EETs (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET), with the greatest potency against 14,15-EET.[1][5] Importantly, 14,15-EEZE is highly selective and does not significantly affect other major vasodilation pathways, such as those mediated by nitric oxide (NO), prostacyclin (PGI2), or ATP-sensitive potassium (KATP) channel openers.[1][3][6]
Data Presentation
Table 1: Efficacy of 14,15-EEZE in Blocking EET-Induced Relaxation in Bovine Coronary Arteries
| Agonist | Agonist Concentration | Pre-treatment | Maximal Relaxation (%) | Inhibition by 14,15-EEZE (%) | Reference |
| 14,15-EET | 1 µM | Vehicle | 80-90 | - | [1] |
| 14,15-EET | 1 µM | 14,15-EEZE (10 µM) | 18 | 78-82 | [1] |
| 11,12-EET | 1 µM | Vehicle | 80-90 | - | [1] |
| 11,12-EET | 1 µM | 14,15-EEZE (10 µM) | Significantly Inhibited | Not specified | [1] |
| 8,9-EET | 1 µM | Vehicle | 80-90 | - | [1] |
| 8,9-EET | 1 µM | 14,15-EEZE (10 µM) | Significantly Inhibited | Not specified | [1] |
| 5,6-EET | 1 µM | Vehicle | 80-90 | - | [1] |
| 5,6-EET | 1 µM | 14,15-EEZE (10 µM) | Significantly Inhibited | Not specified | [1] |
Table 2: Specificity of 14,15-EEZE in Bovine Coronary Arteries
| Vasodilator | Pre-treatment (10 µM 14,15-EEZE) | Effect on Relaxation | Reference |
| Sodium Nitroprusside (NO donor) | No | No significant alteration | [1][6] |
| Iloprost (Prostacyclin analogue) | No | No significant alteration | [1][6] |
| Bimakalim (KATP channel opener) | No | No significant alteration | [1][6] |
| NS1619 (BKCa channel opener) | No | No significant alteration | [1][6] |
Signaling Pathways
The signaling pathway for EET-induced relaxation and its inhibition by 14,15-EEZE is depicted below.
Caption: EET signaling pathway leading to vasodilation and its blockade by 14,15-EEZE.
Experimental Protocols
Protocol 1: Ex Vivo Assessment of EET-Induced Relaxation in Isolated Arterial Rings
This protocol details the methodology for studying the effect of 14,15-EEZE on EET-induced relaxation in isolated blood vessels using a wire myograph.
Materials:
-
Isolated arterial segments (e.g., bovine coronary arteries)
-
Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose)
-
U46619 (thromboxane A2 mimetic for pre-contraction)
-
EET regioisomers (e.g., 14,15-EET)
-
14,15-EEZE
-
Wire myograph system
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Vessel Preparation:
-
Dissect arterial segments (2-3 mm in length) in cold Krebs-Henseleit buffer.
-
Mount the arterial rings on the wires of the myograph chamber containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with carbogen.
-
-
Equilibration and Viability Check:
-
Allow the vessels to equilibrate for 60-90 minutes under a resting tension (e.g., 3-5 g for bovine coronary arteries).
-
Assess vessel viability by contracting with KCl (e.g., 60 mM).
-
-
Pre-contraction:
-
After washing out the KCl, pre-contract the arterial rings with a submaximal concentration of U46619 (e.g., 20 nM) to achieve a stable contraction plateau.[1]
-
-
Antagonist Incubation:
-
For the experimental group, pre-incubate the pre-contracted rings with 14,15-EEZE (e.g., 10 µM) for 20-30 minutes. The control group should be incubated with the vehicle (e.g., ethanol, typically <0.1%).
-
-
EET-Induced Relaxation:
-
Generate a cumulative concentration-response curve for the desired EET regioisomer (e.g., 10 nM to 10 µM) in both control and 14,15-EEZE-treated vessels.
-
-
Data Analysis:
-
Measure the changes in isometric tension and express the relaxation as a percentage of the U46619-induced pre-contraction.
-
Compare the concentration-response curves between the control and 14,15-EEZE-treated groups to determine the inhibitory effect.
-
Experimental Workflow Diagram
Caption: Workflow for assessing 14,15-EEZE's effect on EET-induced relaxation.
Concluding Remarks
14,15-EEZE is a potent and selective antagonist of EET-mediated vasodilation. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this tool in their investigations of EET signaling in the vasculature. Proper experimental design, including appropriate controls and concentration-response analyses, is crucial for obtaining reliable and reproducible results. The use of 14,15-EEZE will continue to be instrumental in elucidating the role of EETs in cardiovascular health and disease, and in the development of novel therapeutic strategies.
References
- 1. ahajournals.org [ahajournals.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Effects of the selective EET antagonist, 14,15-EEZE, on cardioprotection produced by exogenous or endogenous EETs in the canine heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro Wound Healing Assay with 14,15-EEZE
For Researchers, Scientists, and Drug Development Professionals
Introduction
The in vitro wound healing assay, commonly referred to as the scratch assay, is a fundamental and widely utilized method to study collective cell migration. This assay is particularly valuable in fields such as cancer research, drug discovery, and developmental biology to investigate the effects of various compounds on cell motility. One such compound of interest is 14,15-Epoxyeicosa-5(Z)-enoic acid (14,15-EEZE), a known antagonist of epoxyeicosatrienoic acids (EETs). EETs are signaling molecules that have been shown to promote cell migration and proliferation, processes that are crucial in wound healing and also implicated in cancer metastasis.[1] By acting as an antagonist, 14,15-EEZE is expected to inhibit these processes. This application note provides a detailed protocol for utilizing the in vitro wound healing assay to investigate the effects of 14,15-EEZE on cell migration, along with data presentation and an overview of the relevant signaling pathways.
Principle of the Assay
The in vitro wound healing assay is based on creating a cell-free gap, or "scratch," in a confluent monolayer of cells. The ability of the cells to migrate and close this gap over time is monitored and quantified. The rate of wound closure can be modulated by the introduction of exogenous agents. In this context, 14,15-EEZE is used to assess its inhibitory effect on cell migration, likely by blocking the signaling pathways activated by endogenous or exogenous EETs that promote cell motility.
Data Presentation
The inhibitory effect of 14,15-EEZE on cell migration can be quantified by measuring the percentage of wound closure at different time points. While the following data is representative of a transwell migration assay, it illustrates the expected inhibitory effect of 14,15-EEZE that can be similarly quantified in a wound healing assay.
Table 1: Effect of 14,15-EEZE on Cancer Cell Migration
| Treatment Group | Concentration (µM) | Migrated Cells (Normalized) | Inhibition of Migration (%) |
| Control (Vehicle) | 0 | 100 ± 5.2 | 0 |
| 11,12-EET | 1 | 185 ± 8.1 | -85 |
| 14,15-EEZE | 10 | 65 ± 4.5 | 35 |
| 11,12-EET + 14,15-EEZE | 1 + 10 | 95 ± 6.3 | 5 (compared to EET alone) |
Data is hypothetical and presented for illustrative purposes based on findings that 14,15-EEZE inhibits EET-induced cell migration.[1][2]
Experimental Protocols
This section provides a detailed methodology for performing an in vitro wound healing assay to assess the effect of 14,15-EEZE.
Materials
-
Selected cell line (e.g., human umbilical vein endothelial cells (HUVECs), cancer cell lines like PC-3 or MDA-MB-231)
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
6-well or 12-well tissue culture plates
-
Sterile p200 or p1000 pipette tips
-
14,15-EEZE (and agonist like 11,12-EET or 14,15-EET, if applicable)
-
Vehicle control (e.g., DMSO or ethanol)
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Protocol
-
Cell Seeding:
-
Culture the chosen cell line to approximately 80-90% confluency.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into 6-well or 12-well plates at a density that will form a confluent monolayer within 24 hours.
-
-
Creating the Scratch:
-
Once the cells have formed a confluent monolayer, use a sterile p200 or p1000 pipette tip to create a straight scratch down the center of each well.
-
Gently wash the wells twice with sterile PBS to remove any detached cells and debris.
-
-
Treatment with 14,15-EEZE:
-
Prepare the desired concentrations of 14,15-EEZE in a low-serum or serum-free medium. The use of low-serum medium helps to minimize cell proliferation, ensuring that wound closure is primarily due to cell migration.
-
Add the medium containing the different concentrations of 14,15-EEZE to the respective wells.
-
Include a vehicle control group (medium with the same concentration of the solvent used to dissolve 14,15-EEZE).
-
If investigating the antagonistic effect, include a group treated with an EET agonist (e.g., 11,12-EET) and a group with both the agonist and 14,15-EEZE.
-
-
Image Acquisition:
-
Immediately after adding the treatments, capture the first set of images of the scratches (T=0).
-
Place the plates in a 37°C incubator with 5% CO2.
-
Capture images of the same scratch areas at regular intervals (e.g., 6, 12, 24 hours) until the wound in the control group is nearly closed.
-
-
Data Analysis:
-
Use image analysis software to measure the area of the scratch at each time point for all treatment groups.
-
Calculate the percentage of wound closure using the following formula: % Wound Closure = [ (Initial Scratch Area - Scratch Area at T=x) / Initial Scratch Area ] * 100
-
Plot the percentage of wound closure against time for each treatment group to visualize the rate of cell migration.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the differences between the treatment groups.
-
Signaling Pathway and Visualization
14,15-EEZE is understood to function as an antagonist to epoxyeicosatrienoic acids (EETs). EETs can bind to a putative cell surface receptor, which can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR). This, in turn, activates downstream signaling cascades, primarily the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Ras/Raf/MEK/ERK pathway. These pathways are pivotal in promoting cell migration, proliferation, and survival. By blocking the initial step, 14,15-EEZE effectively inhibits the activation of these downstream effectors, leading to a reduction in cell motility.[1][3]
Caption: Signaling pathway of EET-induced cell migration and its inhibition by 14,15-EEZE.
References
- 1. Inhibition of carcinoma cell motility by epoxyeicosatrienoic acid (EET) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of carcinoma cell motility by epoxyeicosatrienoic acid (EET) antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 14, 15-EET induces breast cancer cell EMT and cisplatin resistance by up-regulating integrin αvβ3 and activating FAK/PI3K/AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Matrigel Invasion Assay Using 14,15-EE-5(Z)-E
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular invasion through the extracellular matrix (ECM) is a critical process in cancer metastasis. The Matrigel invasion assay is a widely utilized in vitro tool to quantify the invasive potential of cancer cells. This assay employs a reconstituted basement membrane matrix, Matrigel, which mimics the natural barrier that cancer cells must navigate to metastasize. Invasive cells achieve this by secreting enzymes, such as matrix metalloproteinases (MMPs), that degrade the ECM. 14,15-Epoxyeicosa-5(Z)-enoic acid, hereafter referred to as 14,15-EE-5(Z)-E, is a synthetic analog of 14,15-epoxyeicosatrienoic acid (14,15-EET) and functions as an antagonist to the biological activities of EETs. EETs, which are metabolites of arachidonic acid, have been implicated in promoting tumor growth, angiogenesis, and metastasis.[1][2][3] Notably, EETs can stimulate cancer cell invasion, and this effect can be inhibited by EET antagonists like this compound.[4] These application notes provide a detailed protocol for utilizing the Matrigel invasion assay to assess the inhibitory effects of this compound on cancer cell invasion.
Data Presentation
The inhibitory effect of this compound on cancer cell invasion is dose-dependent. While specific dose-response data for this compound is not extensively available in publicly accessible literature, the following table provides a representative example of expected results based on the known function of EET antagonists in inhibiting EET-induced invasion.[4] For the purpose of this illustrative table, a hypothetical study using a chemoattractant to induce invasion of a cancer cell line (e.g., PC-3 prostate cancer cells or MDA-MB-231 breast cancer cells) is presented.
Table 1: Representative Dose-Dependent Inhibition of Cancer Cell Invasion by this compound
| Concentration of this compound (µM) | Cell Line | Chemoattractant | Mean Number of Invaded Cells (per field) | Percent Invasion Inhibition (%) |
| 0 (Vehicle Control) | PC-3 | 10% FBS | 150 | 0 |
| 0.1 | PC-3 | 10% FBS | 125 | 16.7 |
| 1 | PC-3 | 10% FBS | 80 | 46.7 |
| 3 | PC-3 | 10% FBS | 60 | 60 |
| 10 | PC-3 | 10% FBS | 35 | 76.7 |
Note: The data presented in this table is illustrative and intended to represent the expected trend of dose-dependent inhibition. Actual results will vary depending on the cell line, experimental conditions, and chemoattractant used.
Experimental Protocols
This protocol is designed for a 24-well transwell system to evaluate the anti-invasive properties of this compound. Optimization of cell seeding density and incubation time is recommended for different cell lines.
Materials and Reagents
-
Invasive cancer cell line (e.g., PC-3, MDA-MB-231)
-
24-well transwell inserts (8.0 µm pore size)
-
Matrigel Basement Membrane Matrix
-
This compound
-
Cell culture medium (e.g., RPMI-1640 or DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Serum-free cell culture medium
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or cold methanol)
-
Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)
-
Cotton swabs
-
Sterile pipette tips and tubes
Protocol
1. Preparation of Matrigel-Coated Inserts 1.1. Thaw Matrigel on ice overnight in a 4°C refrigerator. All subsequent steps involving Matrigel should be performed on ice with pre-chilled pipette tips and tubes to prevent premature polymerization. 1.2. Dilute the Matrigel to the desired concentration (typically 200-300 µg/mL) with ice-cold, serum-free cell culture medium. 1.3. Carefully add 100 µL of the diluted Matrigel solution to the center of the upper chamber of each transwell insert, ensuring the entire surface of the membrane is evenly coated. 1.4. Incubate the coated inserts at 37°C for at least 2-4 hours to allow the Matrigel to solidify into a gel. 1.5. After solidification, rehydrate the Matrigel by adding 100 µL of warm, serum-free medium to the upper chamber and 500 µL to the lower chamber. Incubate at 37°C for at least 30 minutes before use.
2. Cell Preparation and Seeding 2.1. Culture the chosen cancer cell line to approximately 80% confluency. 2.2. The day before the assay, replace the culture medium with serum-free medium and incubate overnight to starve the cells. 2.3. On the day of the experiment, detach the cells using Trypsin-EDTA, wash with PBS, and resuspend them in serum-free medium. 2.4. Count the cells and adjust the concentration to 1 x 10^5 to 5 x 10^5 cells/mL in serum-free medium. 2.5. Prepare different concentrations of this compound in serum-free medium. Add the appropriate concentration of this compound or vehicle control to the cell suspension and pre-incubate for 30 minutes at 37°C. 2.6. Carefully remove the rehydration medium from the prepared inserts. 2.7. In the lower chamber of the 24-well plate, add 600 µL of complete medium containing a chemoattractant, such as 10% FBS. 2.8. Add 200 µL of the cell suspension (with or without this compound) to the upper chamber of the Matrigel-coated inserts.
3. Incubation and Analysis 3.1. Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours. The incubation time should be optimized based on the invasiveness of the cell line. 3.2. After incubation, carefully remove the inserts from the plate. 3.3. Using a cotton swab, gently remove the non-invaded cells and the Matrigel from the upper surface of the insert membrane. 3.4. Fix the invaded cells on the bottom of the membrane by immersing the inserts in a fixation solution for 10-20 minutes. 3.5. Gently wash the inserts with PBS. 3.6. Stain the fixed cells by immersing the inserts in a staining solution for 15-20 minutes. 3.7. Gently wash the inserts with water to remove excess stain and allow them to air dry. 3.8. Image the stained cells on the underside of the membrane using a light microscope. 3.9. Quantify the number of invaded cells by counting the cells in several random fields of view and calculating the average. The percent inhibition can be calculated relative to the vehicle-treated control.
Mandatory Visualizations
Caption: Workflow of the Matrigel invasion assay with this compound.
Caption: Inhibition of EET-mediated invasion signaling by this compound.
Mechanism of Action
Epoxyeicosatrienoic acids (EETs) are known to promote cancer cell motility and invasion.[4] While the precise receptor for EETs is still under investigation, their pro-invasive effects are believed to be mediated through the transactivation of the Epidermal Growth Factor Receptor (EGFR).[4] This transactivation initiates a downstream signaling cascade involving Phosphoinositide 3-kinase (PI3K) and Protein Kinase B (AKT).[4][5] The activation of the PI3K/AKT pathway can lead to the upregulation of the expression and/or activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9.[1] These enzymes are crucial for the degradation of the extracellular matrix, a key step in cell invasion.[1]
This compound, as an EET antagonist, is thought to competitively bind to the putative EET receptor, thereby preventing the initiation of this signaling cascade.[4] By blocking the transactivation of EGFR and the subsequent activation of the PI3K/AKT pathway, this compound can lead to a downstream reduction in MMP activity, ultimately inhibiting the ability of cancer cells to invade through the Matrigel matrix.[1][4]
References
- 1. Role of the CYP3A4-mediated 11,12-epoxyeicosatrienoic acid pathway in the development of tamoxifen-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytochromes P450 and the Bioactivation of Arachidonic Acid | National Institute of Environmental Health Sciences [niehs.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Inhibition of carcinoma cell motility by epoxyeicosatrienoic acid (EET) antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Application Notes and Protocols for Studying Neurite Outgrowth with 14,15-EEZE
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 14,15-Epoxyeicosatrienoic acid-5(Z)-enoic acid (14,15-EEZE) to study neurite outgrowth. As a selective antagonist of 14,15-epoxyeicosatrienoic acid (14,15-EET), 14,15-EEZE is a valuable tool for investigating the signaling pathways that regulate neuronal development and regeneration.
Introduction
14,15-EET, a metabolite of arachidonic acid produced by cytochrome P450 epoxygenases, has been identified as a promoter of neurite outgrowth in various neuronal cell types, including PC12 cells and primary hippocampal neurons.[1][2][3] This process is critical for the formation of functional neural circuits during development and for regeneration after injury. The pro-neuritogenic effect of 14,15-EET is primarily mediated through the activation of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, which leads to an influx of calcium ions and triggers downstream signaling cascades.[1][3]
14,15-EEZE functions as a selective antagonist of 14,15-EET, effectively blocking its biological activities.[4][5] While direct studies on the effect of 14,15-EEZE on neurite outgrowth are limited, its established role as a 14,15-EET antagonist makes it an essential tool to probe the significance of the 14,15-EET/TRPV4 pathway in neuronal differentiation and neurite extension. By using 14,15-EEZE, researchers can investigate whether inhibiting 14,15-EET signaling can modulate neurite formation, providing insights into potential therapeutic strategies for neurological disorders.
Signaling Pathways
The signaling cascade initiated by 14,15-EET that promotes neurite outgrowth and is antagonized by 14,15-EEZE involves the activation of the TRPV4 channel, leading to an increase in intracellular calcium. This calcium influx is a critical second messenger that can influence various downstream effectors, including cytoskeletal dynamics necessary for neurite extension. The RhoA-ROCK pathway is a well-established inhibitor of neurite outgrowth, and while a direct link to 14,15-EET/EEZE is still under investigation, it represents a potential downstream or parallel pathway that could be modulated.
Quantitative Data Summary
The following table summarizes quantitative data from studies on the effects of 14,15-EET on neurite outgrowth, which 14,15-EEZE is expected to antagonize.
| Cell Line/Type | Treatment | Concentration | Effect on Neurite Outgrowth | Reference |
| PC12 Cells | 14,15-EET (with NGF) | 100 nmol/L | 140% increase in neurite length compared to control | [1] |
| PC12 Cells | 14,15-EET (with NGF) | 100 nmol/L | 240% increase in cell differentiation compared to control | [1] |
| Rat Primary Hippocampal Neurons | 14,15-EET | 100 nmol/L | 150% increase in neurite length compared to control | [1] |
Experimental Protocols
This section provides a detailed protocol for conducting a neurite outgrowth assay to investigate the inhibitory effect of 14,15-EEZE on 14,15-EET-induced neurite extension.
Experimental Workflow
Protocol: Neurite Outgrowth Inhibition Assay using 14,15-EEZE
Materials:
-
Neuronal cells (e.g., PC12 cells, primary cortical or hippocampal neurons, or iPSC-derived neurons)
-
Cell culture medium (specific to the cell type)
-
Fetal Bovine Serum (FBS) or other supplements
-
Nerve Growth Factor (NGF) (for PC12 cells)
-
Poly-L-lysine or other appropriate coating for culture plates
-
24- or 96-well culture plates
-
14,15-EET
-
14,15-EEZE
-
Vehicle control (e.g., DMSO or ethanol)
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody against a neuronal marker (e.g., anti-β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope with image analysis software
Procedure:
-
Cell Culture Plate Preparation:
-
Coat the wells of a 24- or 96-well plate with poly-L-lysine according to the manufacturer's instructions to promote cell adhesion.
-
-
Cell Seeding:
-
Seed the neuronal cells at an appropriate density to allow for individual neurite analysis without excessive cell clustering. For PC12 cells, a density of 2,000-5,000 cells per well in a 96-well plate is often used.[6] For primary or iPSC-derived neurons, optimize the seeding density based on the specific cell type.[7]
-
-
Induction of Differentiation (if necessary):
-
For PC12 cells, after allowing the cells to adhere (typically 24 hours), switch to a low-serum medium (e.g., 1% horse serum) containing a low concentration of NGF (e.g., 50 ng/mL) to induce differentiation.
-
For primary or iPSC-derived neurons, follow established protocols for neuronal differentiation.
-
-
Compound Preparation and Treatment:
-
Prepare stock solutions of 14,15-EET and 14,15-EEZE in a suitable solvent (e.g., ethanol (B145695) or DMSO).
-
Prepare working solutions of the compounds in the cell culture medium. A typical concentration for 14,15-EET is 100 nM.[1] For 14,15-EEZE, a concentration range of 1-10 µM can be tested to determine the optimal inhibitory concentration.
-
Set up the following treatment groups:
-
Vehicle Control
-
14,15-EET (e.g., 100 nM)
-
14,15-EEZE (e.g., 1 µM, 5 µM, 10 µM)
-
14,15-EET (100 nM) + 14,15-EEZE (at various concentrations)
-
-
Add the respective treatments to the cells.
-
-
Incubation:
-
Incubate the cells for a period of 24 to 72 hours to allow for neurite outgrowth. The optimal incubation time should be determined empirically for the specific cell type and experimental conditions.
-
-
Fixation and Immunostaining:
-
Carefully aspirate the culture medium and wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells with PBS.
-
Block non-specific antibody binding with 5% BSA in PBS for 1 hour.
-
Incubate the cells with a primary antibody against β-III tubulin overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain like DAPI for 1-2 hours at room temperature, protected from light.
-
Wash the cells with PBS.
-
-
Image Acquisition and Analysis:
-
Acquire images of the stained cells using a high-content imaging system or a fluorescence microscope.
-
Use image analysis software to quantify neurite outgrowth. Key parameters to measure include:
-
Total neurite length per neuron
-
Number of primary neurites per neuron
-
Number of branch points per neuron
-
Percentage of cells with neurites longer than a defined threshold (e.g., twice the cell body diameter)
-
-
Expected Results
It is hypothesized that treatment with 14,15-EET will significantly increase neurite outgrowth compared to the vehicle control. Conversely, 14,15-EEZE alone is not expected to have a significant effect on basal neurite outgrowth but is anticipated to dose-dependently inhibit the pro-neuritogenic effects of 14,15-EET. The quantitative data should demonstrate a clear antagonism, providing evidence for the role of the endogenous 14,15-EET signaling pathway in promoting neurite extension. These results will be crucial for understanding the fundamental mechanisms of neuronal development and for identifying potential targets for therapeutic intervention in neurological diseases.
References
- 1. 14,15‐epoxyeicosatrienoic acid produced by cytochrome P450s enhances neurite outgrowth of PC12 and rat hippocampal neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 14,15-epoxyeicosatrienoic acid produced by cytochrome P450s enhances neurite outgrowth of PC12 and rat hippocampal neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Effects of the selective EET antagonist, 14,15-EEZE, on cardioprotection produced by exogenous or endogenous EETs in the canine heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of carcinoma cell motility by epoxyeicosatrienoic acid (EET) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Evaluation of Chemical Compounds that Inhibit Neurite Outgrowth Using GFP-labeled iPSC-derived Human Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of 14,15-EET-5(Z)-E in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental administration of 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EE-5(Z)-E), a stable analog of the endogenous signaling molecule 14,15-epoxyeicosatrienoic acid (14,15-EET), in various animal models. This document includes detailed methodologies, a summary of quantitative data from published studies, and visualizations of key signaling pathways to aid researchers in designing and executing their in vivo studies.
Introduction
14,15-Epoxyeicosatrienoic acid (14,15-EET) is a bioactive lipid mediator derived from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1] It exhibits a wide range of physiological effects, including vasodilatory, anti-inflammatory, anti-hypertensive, and cardioprotective properties.[1] However, the therapeutic potential of 14,15-EET is limited by its rapid in vivo metabolism by soluble epoxide hydrolase (sEH) into the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[2][3] The use of metabolically more stable analogs, such as this compound, is a strategy to overcome this limitation and effectively study its biological functions in preclinical animal models.
Data Presentation: Quantitative Summary of 14,15-EET and Analog Administration
The following tables summarize dosages and routes of administration for 14,15-EET and its analogs in different animal models based on published research.
| Animal Model | Compound | Administration Route | Dosage Range | Duration | Key Findings |
| Rats | |||||
| Normal and Spontaneously Hypertensive Rats (SHR) | 14,15-EET | IV and IA infusion | 1 - 10 µg/kg | N/A | Dose-dependent decrease in mean arterial blood pressure.[1] |
| Anesthetized Rats | 14,15-EET | Continuous IV infusion | 700-fold increase above normal plasma levels | N/A | No significant change in cerebral blood flow or systemic blood pressure.[1] |
| Male Sprague-Dawley Rats | 14,15-EET | Microinjection into ventrolateral periaqueductal gray (vlPAG) | 3-156 pmol | N/A | Dose-dependently inhibited the tail-flick response (analgesic effect).[4] |
| Mice | |||||
| Systemic Lupus Erythematosus (SLE) Mice (NZBWF1) | EET-A (14,15-EET analog) | Oral gavage | 10 mg/kg/day | 14 weeks | Reduced renal inflammation, proteinuria, and blood pressure.[1] |
| Endothelial Cell-Specific POR Knockout Mice (ecPOR−/−) | 14,15-EE-8(Z)-E (EEZE) | Ex vivo incubation of aortic rings | 10 µmol/L | 24 hours | Reversed the increased sensitivity to the thromboxane (B8750289) receptor agonist U46619.[5] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Due to its lipophilic nature, this compound requires a suitable vehicle for administration.
Materials:
-
This compound
-
Ethanol (B145695) or Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Vegetable oil (e.g., corn oil) for oral gavage
Protocol for Aqueous Solutions (for IV, IP administration):
-
Prepare a stock solution of this compound in ethanol or DMSO.[2]
-
On the day of the experiment, dilute the stock solution in sterile saline or PBS to the desired final concentration.[2]
-
To prevent precipitation, slowly add the stock solution to the aqueous vehicle while vortexing.[2]
-
Ensure the final concentration of the organic solvent is minimized (typically <1-5%) to avoid toxicity.[2]
Protocol for Oil-Based Suspensions (for Oral Gavage):
-
Dissolve this compound in a small amount of ethanol or DMSO.
-
Add the solution to the vegetable oil and vortex or sonicate until a uniform suspension is achieved.
Intravenous (IV) Tail Vein Injection in Mice
Materials:
-
Mouse restraint device
-
Heating pad or lamp
-
27-30 gauge needle
-
1 mL syringe
-
70% ethanol
-
Sterile gauze
-
Prepared this compound solution
Procedure:
-
Animal Preparation: Acclimatize the mouse to handling. To induce vasodilation, warm the mouse's tail using a heating pad or lamp for 5-10 minutes.[1]
-
Restraint: Place the mouse in a suitable restraint device, ensuring the tail is accessible.
-
Vein Visualization: Gently clean the tail with 70% ethanol. The lateral tail veins should be visible on either side of the tail.[1]
-
Injection: Fill the syringe with the this compound solution, ensuring no air bubbles are present.[1] Hold the tail gently and introduce the needle, bevel up, into one of the lateral veins at a shallow angle. A flash of blood in the needle hub may indicate successful cannulation. Slowly inject the solution. If resistance is met or a bleb forms, the needle is not in the vein and should be withdrawn.[1]
-
Post-injection Care: Withdraw the needle and apply gentle pressure to the injection site with sterile gauze. Return the mouse to its cage and monitor for any signs of distress.
Intraperitoneal (IP) Injection in Mice
Materials:
-
25-27 gauge needle
-
1 mL syringe
-
Prepared this compound solution
Procedure:
-
Animal Restraint: Restrain the mouse by scruffing the neck and securing the tail.
-
Injection Site: Tilt the mouse so the head is pointing downwards. The injection should be made into the lower right or left quadrant of the abdomen to avoid the bladder and internal organs.
-
Injection: Insert the needle at a 10-20 degree angle. Gently aspirate to ensure no blood or urine is drawn, which would indicate incorrect placement.[1] Slowly inject the solution.
-
Post-injection Care: Withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress.[1]
Oral Gavage in Mice
Oral administration of native EETs is challenging due to rapid metabolism.[2] However, stable analogs like this compound are more suitable for this route.
Materials:
-
Appropriately sized gavage needle (flexible or rigid with a ball-tip)
-
Syringe
-
Prepared this compound suspension
Procedure:
-
Animal Restraint: Restrain the mouse by scruffing the neck to immobilize the head.[1]
-
Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance.[1]
-
Administration: Once the needle is correctly positioned in the esophagus, slowly administer the solution.
-
Post-administration Care: Gently remove the needle and return the mouse to its cage. Monitor for any signs of distress.
Visualizations
Signaling Pathways of 14,15-EET
14,15-EET and its analogs exert their cellular effects through multiple signaling cascades. The diagram below illustrates the key pathways involved in its action, including the transactivation of the Epidermal Growth Factor Receptor (EGFR) and the subsequent activation of the PI3K/Akt and MAPK/ERK pathways.
Caption: Key signaling pathways activated by 14,15-EET.
Experimental Workflow for In Vivo Administration
The following diagram outlines a general workflow for administering this compound to animal models and subsequent analysis.
Caption: General workflow for in vivo administration studies.
Vasodilatory Signaling Pathway of 14,15-EET
14,15-EET is a known vasodilator. This diagram illustrates the proposed mechanism involving the activation of large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation.
References
Application Notes and Protocols for 14,15-EEZE in Angiogenesis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions. The study of angiogenesis is paramount in understanding and developing therapies for diseases such as cancer, ischemic cardiovascular diseases, and chronic inflammatory disorders. A key signaling molecule in this process is 14,15-epoxyeicosatrienoic acid (14,15-EET), a cytochrome P450-derived metabolite of arachidonic acid. 14,15-EET has been demonstrated to be a potent pro-angiogenic factor. As a tool to investigate the roles of 14,15-EET, its stable analog and antagonist, 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EEZE), is invaluable. This document provides detailed application notes and experimental protocols for utilizing 14,15-EEZE as an inhibitory tool in angiogenesis research.
Mechanism of Action
14,15-EET promotes angiogenesis through the activation of several key signaling pathways in endothelial cells. A primary pathway involves the activation of Src kinase, which in turn phosphorylates and activates the Signal Transducer and Activator of Transcription 3 (STAT3).[1] Activated STAT3 translocates to the nucleus and upregulates the expression of Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic cytokine.[1]
Another significant pathway modulated by 14,15-EET involves the Focal Adhesion Kinase (FAK), Phosphoinositide 3-kinase (PI3K), and Protein Kinase B (Akt) signaling cascade. The activation of this pathway is crucial for endothelial cell migration and survival.
14,15-EEZE functions as a competitive antagonist of 14,15-EET, effectively blocking these downstream signaling events and thereby inhibiting angiogenesis. It has been shown to inhibit 14,15-EET-induced activation of the FAK/PI3K/AKT pathway. Furthermore, 14,15-EEZE has been observed to inhibit the phosphorylation of the Epidermal Growth Factor Receptor (EGFR) and Akt.[2]
Data Presentation
The following tables summarize the quantitative effects of 14,15-EET and the inhibitory actions of 14,15-EEZE on key angiogenic processes.
| Compound | Cell Type | Assay | Concentration | Effect | Reference |
| 14,15-EET | HDMVEC | Cell Migration | 0.1 µM | ~2-fold increase | [3] |
| 14,15-EET | HDMVEC | Tube Formation | 0.1 µM | ~2-fold increase | [3] |
| 14,15-EET | HDMVEC | VEGF mRNA induction | 0.1 µM | ~5-fold increase at 4 hours | |
| 14,15-EET | HDMVEC | VEGF protein expression | 0.1 µM | ~2-fold increase at 4 hours |
Table 1: Pro-angiogenic Effects of 14,15-EET. HDMVEC: Human Dermal Microvascular Endothelial Cells.
| Compound | Model System | Assay | Concentration | Effect | Reference |
| 14,15-EEZE | Canine Heart (in vivo) | Cardioprotection Assay | 0.128 mg/kg | Completely abolished the protective effects of 11,12-EET and 14,15-EET | [4] |
| 14,15-EEZE | Bovine Retinal Endothelial Cells | Hypoxia-induced Tube Formation | 10 µM | Significantly inhibited the increase in branching points | [5] |
| 14,15-EEZE | Breast Cancer Cells | FAK/PI3K/AKT Activation | Not specified | Inhibited 14,15-EET-induced activation | |
| 14,15-EEZE | Prostate Carcinoma Cells | Cell Migration | Not specified | Blocked 11,12-EET stimulated migration | [2] |
| 14,15-EEZE | Prostate Carcinoma Cells | Akt Phosphorylation | Not specified | Decreased and blocked 11,12-EET activated Akt | [2] |
Table 2: Inhibitory Effects of 14,15-EEZE.
Mandatory Visualizations
Caption: 14,15-EET/14,15-EEZE Signaling Pathway in Angiogenesis.
Caption: Experimental Workflow for Tube Formation Assay.
Experimental Protocols
Protocol 1: Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cells
-
Endothelial Cell Growth Medium
-
Basement Membrane Matrix (e.g., Matrigel®)
-
24-well tissue culture plates
-
14,15-EET (agonist)
-
14,15-EEZE (antagonist)
-
Vehicle control (e.g., ethanol (B145695) or DMSO)
-
Calcein AM (for visualization)
-
Inverted fluorescence microscope with a camera
Procedure:
-
Plate Coating:
-
Thaw the basement membrane matrix on ice overnight.
-
Using pre-chilled pipette tips, add 250 µL of the matrix to each well of a pre-chilled 24-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
-
Cell Preparation:
-
Culture HUVECs to 80-90% confluency.
-
Harvest the cells using trypsin and neutralize with growth medium.
-
Centrifuge the cells and resuspend the pellet in a serum-free or low-serum medium.
-
Count the cells and adjust the concentration to 1 x 10^5 cells/mL.
-
-
Treatment and Seeding:
-
Prepare the treatment groups in separate tubes:
-
Vehicle Control
-
14,15-EET (e.g., 100 nM)
-
14,15-EEZE (e.g., 10 µM)
-
14,15-EET (100 nM) + 14,15-EEZE (10 µM)
-
-
Add the respective compounds to the cell suspensions and mix gently.
-
Carefully seed 100 µL of the cell suspension (1 x 10^4 cells) onto the surface of the solidified matrix in each well.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours. Monitor tube formation periodically under a microscope.
-
-
Visualization and Quantification:
-
After incubation, gently remove the medium.
-
Add Calcein AM solution (2 µg/mL) to each well and incubate for 30 minutes at 37°C.
-
Wash the wells gently with PBS.
-
Capture images of the tube network using a fluorescence microscope.
-
Quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Protocol 2: Endothelial Cell Migration (Wound Healing/Scratch) Assay
This assay measures the migration of endothelial cells to close a "wound" created in a confluent monolayer, mimicking cell migration during angiogenesis.
Materials:
-
HUVECs or other suitable endothelial cells
-
Endothelial Cell Growth Medium
-
24-well tissue culture plates
-
Sterile 200 µL pipette tip
-
14,15-EET (agonist)
-
14,15-EEZE (antagonist)
-
Vehicle control
-
Inverted microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed HUVECs in 24-well plates and grow them to form a confluent monolayer.
-
-
Creating the Wound:
-
Using a sterile 200 µL pipette tip, create a straight scratch across the center of each well.
-
Gently wash the wells with PBS to remove detached cells.
-
-
Treatment:
-
Replace the medium with a low-serum medium containing the different treatment groups:
-
Vehicle Control
-
14,15-EET (e.g., 100 nM)
-
14,15-EEZE (e.g., 10 µM)
-
14,15-EET (100 nM) + 14,15-EEZE (10 µM)
-
-
-
Image Acquisition:
-
Immediately after adding the treatments, capture images of the scratches at 0 hours. Mark the location of the images for subsequent time points.
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same fields at regular intervals (e.g., 6, 12, and 24 hours).
-
-
Quantification:
-
Measure the width of the scratch at multiple points for each image.
-
Calculate the percentage of wound closure at each time point compared to the 0-hour image.
-
Wound Closure (%) = [(Initial Width - Final Width) / Initial Width] x 100
-
Protocol 3: Western Blot Analysis of Signaling Proteins
This protocol is used to detect the phosphorylation status of key proteins in the signaling pathways affected by 14,15-EET and 14,15-EEZE.
Materials:
-
HUVECs or other suitable endothelial cells
-
6-well tissue culture plates
-
14,15-EET
-
14,15-EEZE
-
Vehicle control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-STAT3, anti-total-STAT3)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels
-
PVDF membranes
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment:
-
Seed HUVECs in 6-well plates and grow to 80-90% confluency.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat with 14,15-EEZE (e.g., 10 µM) for 30 minutes where applicable.
-
Stimulate with 14,15-EET (e.g., 100 nM) for the desired time (e.g., 15-30 minutes).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer on ice.
-
Collect the lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatants.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Conclusion
14,15-EEZE serves as a critical tool for dissecting the molecular mechanisms of angiogenesis. By antagonizing the pro-angiogenic effects of 14,15-EET, researchers can effectively probe the involvement of the EET pathway in various physiological and pathological processes. The protocols and data presented here provide a comprehensive guide for the application of 14,15-EEZE in angiogenesis research, facilitating the discovery and development of novel therapeutic strategies.
References
- 1. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of carcinoma cell motility by epoxyeicosatrienoic acid (EET) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An essential role for SRC-activated STAT-3 in 14,15-EET–induced VEGF expression and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the selective EET antagonist, 14,15-EEZE, on cardioprotection produced by exogenous or endogenous EETs in the canine heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Methodology for Assessing 14,15-EEZE Effects on Ion Channels
Audience: Researchers, scientists, and drug development professionals.
Introduction
14,15-Epoxyeicosa-5(Z)-enoic acid (14,15-EEZE) is a synthetic analog of 14,15-epoxyeicosatrienoic acid (14,15-EET). It is widely used as a selective antagonist for the biological actions of EETs, which are lipid signaling molecules produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2] EETs are known to modulate the activity of various ion channels, thereby playing crucial roles in regulating physiological processes such as vascular tone and inflammation.[3][4][5] 14,15-EEZE serves as a critical pharmacological tool to investigate EET-mediated signaling pathways, primarily by competing with EETs at a putative membrane or intracellular receptor.[2][6] Understanding the methodology to assess its effects is vital for elucidating the role of the CYP epoxygenase pathway in ion channel modulation. These notes provide detailed protocols for evaluating the impact of 14,15-EEZE on ion channel function using electrophysiology, vascular tension assays, and calcium imaging.
Mechanism of Action and Known Effects
14,15-EEZE primarily functions by antagonizing the effects of all four EET regioisomers (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET).[1] Its mechanism is believed to be a direct antagonism at a specific, yet-to-be-definitively-identified, EET receptor.[2][6] It is important to note that 14,15-EEZE itself does not typically exhibit direct agonist or antagonist activity on several key ion channels in the absence of EETs. For instance, studies have shown it does not alter responses to direct K+ channel activators like NS1619 and bimakalim.[1][2] Furthermore, it does not block the cardioprotective effects of the mitochondrial ATP-sensitive potassium (mitoKATP) channel opener diazoxide, indicating its selectivity for the EET-mediated pathway rather than direct modulation of the channel itself.[2][6][7][8]
The primary application of 14,15-EEZE is to inhibit physiological responses induced by EETs, which often involve the activation of ion channels such as large-conductance Ca2+-activated K+ (KCa) channels and Transient Receptor Potential Vanilloid 4 (TRPV4) channels.[3][5][9]
Data Presentation: Effects of 14,15-EEZE
The following table summarizes quantitative data from key studies assessing the inhibitory effects of 14,15-EEZE.
| System/Assay Studied | Target/Agonist | 14,15-EEZE Concentration | Observed Effect | Reference |
| Bovine Coronary Artery Rings | 14,15-EET | 10 µmol/L | Inhibition of EET-induced relaxation.[1] | [1] |
| Bovine Coronary Artery Rings | Bradykinin | 3 µmol/L | Inhibition of bradykinin-induced smooth muscle hyperpolarization and relaxation.[1] | [1] |
| Canine Myocardium (in vivo) | 11,12-EET & 14,15-EET | 0.128 mg/kg (intracoronary) | Completely abolished the cardioprotective (infarct size reduction) effects of EETs.[2] | [2] |
| Canine Myocardium (in vivo) | AUDA (sEH inhibitor) | 0.128 mg/kg (intracoronary) | Abolished the cardioprotective effect of AUDA, which increases endogenous EETs.[7] | [7] |
| Human Internal Mammary Artery | 11,12-EET | Not specified | Reduced EET-induced hyperpolarization and relaxation, which is mediated by a TRPV4-TRPC1-KCa1.1 complex.[9] | [9] |
| Vascular Endothelial Cells | Anandamide/Arachidonic Acid | Not specified | Implied to block TRPV4 activation by preventing the action of downstream EET metabolites.[5] | [5] |
Experimental Protocols
This protocol is designed to directly measure ion channel currents in isolated cells and assess the antagonist effect of 14,15-EEZE on EET-induced channel activity. The whole-cell configuration is recommended.
Objective: To determine if 14,15-EEZE blocks the modulation of a specific ion channel current (e.g., KCa or TRPV4) by an EET.
Materials:
-
Cell line expressing the ion channel of interest (e.g., HEK293 cells transfected with TRPV4 or primary vascular smooth muscle cells).
-
Patch-clamp rig (amplifier, micromanipulator, microscope).
-
Borosilicate glass capillaries for pipette fabrication.
-
Reagents: 14,15-EEZE, 11,12-EET (or other regioisomer), cell culture media, buffers, and salts for solutions.
Solutions:
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, 0.1 GTP, 2 ATP. Adjust pH to 7.2 with KOH. (Note: For studying KCa channels, buffer Ca²⁺ to a known concentration).
Procedure:
-
Cell Preparation: Plate cells onto glass coverslips 24-48 hours before the experiment.
-
Pipette Fabrication: Pull glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Recording:
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Approach a single, healthy-looking cell with the micropipette and form a giga-ohm seal.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Experimental Protocol:
-
Baseline: Record baseline channel activity using a suitable voltage protocol (e.g., for voltage-gated channels, a series of depolarizing steps; for TRPV4, a voltage ramp from -100 mV to +100 mV).
-
Agonist Application: Perfuse the cell with a solution containing the EET agonist (e.g., 100 nM 11,12-EET) and record the current. A significant increase in current indicates channel activation.
-
Washout: Perfuse with the control extracellular solution until the current returns to baseline.
-
Antagonist Pre-incubation: Perfuse with a solution containing 14,15-EEZE (e.g., 1-10 µM) for 5-10 minutes.
-
Co-application: While still in the presence of 14,15-EEZE, apply the EET agonist again.
-
Data Analysis: Compare the current amplitude induced by the EET in the absence and presence of 14,15-EEZE. A significant reduction in the EET-induced current indicates an antagonistic effect.
-
This ex vivo protocol assesses the functional consequence of ion channel modulation in intact blood vessels.
Objective: To determine if 14,15-EEZE inhibits EET-induced vasodilation.
Materials:
-
Wire myograph system.
-
Dissecting microscope and tools.
-
Krebs-Henseleit buffer (physiologic salt solution).
-
Reagents: 14,15-EEZE, EET regioisomer, phenylephrine (B352888) (or other vasoconstrictor), acetylcholine.
Procedure:
-
Tissue Preparation: Isolate arteries (e.g., bovine coronary or mouse mesenteric) and place them in ice-cold Krebs buffer. Under a microscope, carefully dissect and cut the artery into 2 mm rings.
-
Mounting: Mount the arterial rings in the myograph chambers filled with Krebs buffer, bubbled with 95% O₂/5% CO₂ at 37°C.
-
Equilibration and Viability Check:
-
Allow rings to equilibrate for 60-90 minutes under a set resting tension.
-
Check vessel viability by constricting with KCl and then testing endothelium-dependent relaxation with acetylcholine.
-
-
Experimental Protocol:
-
Wash the rings and allow them to return to resting tension.
-
Pre-constriction: Constrict the rings to ~80% of their maximum response using a vasoconstrictor like phenylephrine.
-
Control Response: Once the constriction is stable, generate a cumulative concentration-response curve for the EET agonist, measuring the percentage of relaxation.
-
Washout: Wash the rings thoroughly until tension returns to baseline.
-
Antagonist Incubation: Incubate the rings with 14,15-EEZE (e.g., 10 µM) for 20-30 minutes.
-
Test Response: While in the presence of 14,15-EEZE, pre-constrict the rings again and repeat the cumulative concentration-response curve for the EET agonist.
-
-
Data Analysis: Compare the concentration-response curves for the EET with and without 14,15-EEZE. A rightward shift in the curve indicates competitive antagonism.
This protocol measures changes in intracellular calcium ([Ca²⁺]i), a common downstream effect of calcium-permeable ion channels like TRPV4.
Objective: To determine if 14,15-EEZE blocks EET-induced increases in [Ca²⁺]i.
Materials:
-
Fluorescence microscope with an imaging system.
-
Cells expressing the target channel plated on glass-bottom dishes.
-
Fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pluronic F-127 and DMSO.
-
Reagents: 14,15-EEZE, EET agonist, ionomycin (B1663694).
Procedure:
-
Dye Loading:
-
Prepare a loading solution of the Ca²⁺ indicator (e.g., 5 µM Fluo-4 AM with 0.02% Pluronic F-127) in a physiological salt solution.
-
Incubate cells with the loading solution for 30-45 minutes at 37°C.
-
Wash the cells 2-3 times to remove excess dye and allow 30 minutes for de-esterification.
-
-
Imaging:
-
Mount the dish on the microscope stage and continuously perfuse with physiological salt solution.
-
Acquire baseline fluorescence images.
-
-
Experimental Protocol:
-
Agonist Application: Perfuse with a solution containing the EET agonist and record the change in fluorescence intensity over time.
-
Washout: Wash with control solution until fluorescence returns to baseline.
-
Antagonist Incubation: Perfuse with a solution containing 14,15-EEZE for 5-10 minutes.
-
Co-application: Apply the EET agonist again in the continued presence of 14,15-EEZE and record the fluorescence response.
-
Positive Control: At the end of the experiment, apply a calcium ionophore like ionomycin to obtain the maximum fluorescence signal for normalization.
-
-
Data Analysis: Quantify the change in fluorescence (ΔF/F₀) for multiple cells. Compare the peak response to the EET agonist in the absence and presence of 14,15-EEZE.
Mandatory Visualizations
Caption: Proposed signaling pathway for EETs and the antagonistic action of 14,15-EEZE.
Caption: General workflow for assessing the effects of 14,15-EEZE on ion channel function.
References
- 1. 14,15-Epoxyeicosa-5(Z)-enoic acid: a selective epoxyeicosatrienoic acid antagonist that inhibits endothelium-dependent hyperpolarization and relaxation in coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the selective EET antagonist, 14,15-EEZE, on cardioprotection produced by exogenous or endogenous EETs in the canine heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereospecific effects of epoxyeicosatrienoic acids on renal vascular tone and K(+)-channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Anandamide and arachidonic acid use epoxyeicosatrienoic acids to activate TRPV4 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Effects of the selective EET antagonist, 14,15-EEZE, on cardioprotection produced by exogenous or endogenous EETs in the canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Epoxyeicosatrienoic acids act through TRPV4-TRPC1-KCa1.1 complex to induce smooth muscle membrane hyperpolarization and relaxation in human internal mammary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
14,15-EEZE solubility issues and solutions
Welcome to the technical support center for 14,15-Epoxyeicosa-5(Z)-enoic acid (14,15-EEZE). This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with 14,15-EEZE, with a focus on its solubility.
Frequently Asked Questions (FAQs)
Q1: What is 14,15-EEZE and what are its primary experimental applications?
14,15-EEZE is a structural analog of 14,15-epoxyeicosatrienoic acid (14,15-EET), which is a metabolite of arachidonic acid.[1][2] It functions as a selective antagonist for EETs, blocking their effects.[3][4] Its primary use in research is to inhibit endothelium-dependent hyperpolarization and relaxation in vascular smooth muscle, making it a valuable tool for studying the role of EETs in the cardiovascular system.[1][3][4] For instance, it has been used to block EET-induced relaxations in bovine coronary arteries and to abolish the cardioprotective effects of EETs in canine hearts.[4][5][6]
Q2: I'm having trouble dissolving 14,15-EEZE. Why is it difficult to work with?
The primary challenge with 14,15-EEZE, like other EETs, is its hydrophobic nature, leading to poor aqueous solubility. This can make it difficult to prepare solutions for in vitro and in vivo experiments where aqueous buffers are required.
Q3: What are the recommended solvents for dissolving 14,15-EEZE?
14,15-EEZE is readily soluble in several organic solvents. It is common practice to first create a concentrated stock solution in an organic solvent, which can then be diluted into an aqueous medium for experiments.[7] Recommended solvents include ethanol (B145695), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[1]
Troubleshooting Guide: Solubility Issues
This guide addresses common problems related to the solubility of 14,15-EEZE.
Problem: My 14,15-EEZE is precipitating when I add it to my aqueous buffer (e.g., PBS).
-
Cause: This typically occurs when the concentration of 14,15-EEZE exceeds its solubility limit in the final aqueous solution or if the concentration of the organic solvent is too low to maintain its solubility.
-
Solution:
-
Prepare a Concentrated Stock Solution: First, dissolve the 14,15-EEZE in an organic solvent like ethanol, DMSO, or DMF at a high concentration.[1][7]
-
Serial Dilution: Slowly add the stock solution to your aqueous buffer (e.g., PBS) while vortexing or stirring vigorously.[7] This helps to disperse the compound quickly and prevent localized high concentrations that can lead to precipitation.
-
Control Organic Solvent Concentration: Ensure the final concentration of the organic solvent in your aqueous solution is kept as low as possible (typically <1-5%) to avoid potential toxicity in cell cultures or in vivo studies.[7]
-
Consider Solubility Enhancers: For particularly challenging applications, the use of solubility enhancers like cyclodextrins may be explored.[8]
-
Problem: I am unsure of the maximum soluble concentration of 14,15-EEZE in common solvents.
-
Solution: The solubility of 14,15-EEZE varies significantly between organic solvents and aqueous buffers. Below is a summary of reported solubility data.
Quantitative Solubility Data for 14,15-EEZE Analog
Note: Data is for the closely related analog 14,15-EE-5(Z)-E, which has very similar physical properties.
| Solvent | Concentration |
| Ethanol | 50 mg/mL[1] |
| DMF | 10 mg/mL[1] |
| DMSO | 10 mg/mL[1] |
| PBS (pH 7.2) | 0.5 mg/mL[1] |
Experimental Protocols
Protocol: Preparation of 14,15-EEZE Stock and Working Solutions
This protocol provides a step-by-step method for preparing a stock solution of 14,15-EEZE in an organic solvent and a final working solution in an aqueous buffer.
Materials:
-
14,15-EEZE
-
Ethanol (anhydrous)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Stock Solution Preparation (e.g., 10 mg/mL in Ethanol):
-
Weigh the desired amount of 14,15-EEZE in a sterile tube.
-
Add the appropriate volume of ethanol to achieve a concentration of 10 mg/mL. For example, add 100 µL of ethanol to 1 mg of 14,15-EEZE.
-
Vortex thoroughly until the 14,15-EEZE is completely dissolved.
-
Store the stock solution at -20°C or -80°C. It is recommended to aliquot the stock solution to minimize freeze-thaw cycles.[8]
-
-
Working Solution Preparation (e.g., 10 µM in PBS):
-
On the day of the experiment, thaw an aliquot of the 10 mg/mL stock solution.
-
Calculate the volume of stock solution needed. The molecular weight of 14,15-EEZE is 324.5 g/mol .
-
10 mg/mL = 10,000,000 ng/mL
-
(10,000,000 ng/mL) / (324.5 ng/nmol) ≈ 30816 nmol/mL = 30.8 mM
-
-
To prepare a 1 mL final solution of 10 µM (0.01 mM):
-
(Volume of Stock) x (30.8 mM) = (1000 µL) x (0.01 mM)
-
Volume of Stock ≈ 0.32 µL
-
-
It is more practical to perform a serial dilution. First, dilute the 30.8 mM stock 1:100 in ethanol to get a 308 µM solution.
-
Then, add the appropriate volume of the intermediate dilution to your PBS while vortexing. For example, to make 1 mL of 10 µM solution, add 32.5 µL of the 308 µM solution to 967.5 µL of PBS.
-
Ensure the final ethanol concentration is minimal and compatible with your experimental system. In this example, it would be approximately 3.25%.
-
Visualizations
Logical & Experimental Workflows
The following diagrams illustrate key processes for working with 14,15-EEZE.
Caption: Troubleshooting workflow for 14,15-EEZE solubility issues.
Caption: Experimental workflow for preparing 14,15-EEZE solutions.
Signaling Pathway
This diagram illustrates the antagonistic role of 14,15-EEZE in the context of EET signaling.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. ahajournals.org [ahajournals.org]
- 4. 14,15-Epoxyeicosa-5(Z)-enoic acid: a selective epoxyeicosatrienoic acid antagonist that inhibits endothelium-dependent hyperpolarization and relaxation in coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the selective EET antagonist, 14,15-EEZE, on cardioprotection produced by exogenous or endogenous EETs in the canine heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of the selective EET antagonist, 14,15-EEZE, on cardioprotection produced by exogenous or endogenous EETs in the canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: 14,15-EEZE in Cell Culture
Welcome to the technical support center for 14,15-Epoxyeicosa-5(Z)-enoic acid (14,15-EEZE). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of 14,15-EEZE in cell culture media and to offer troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is 14,15-EEZE and what is its primary mechanism of action?
14,15-EEZE is a synthetic analog of 14,15-epoxyeicosatrienoic acid (14,15-EET), which is a bioactive lipid metabolite.[1] 14,15-EEZE functions as a selective antagonist of EETs, meaning it blocks the biological effects of EETs.[2] It is believed to exert its antagonistic effects by competing with EETs for binding to a putative receptor on the cell membrane or within the cell.[2]
Q2: What are the main challenges when working with 14,15-EEZE in cell culture?
The primary challenge is the metabolic instability of 14,15-EEZE in the presence of cells. Many cell types express soluble epoxide hydrolase (sEH), an enzyme that rapidly degrades EETs and likely 14,15-EEZE as well, into less active diols.[3][4] This degradation can lead to inconsistent and difficult-to-interpret experimental results.
Q3: How can I improve the stability of 14,15-EEZE in my cell culture experiments?
There are two main strategies to enhance the stability of 14,15-EEZE:
-
Co-administration with a soluble epoxide hydrolase inhibitor (sEHI): sEHIs are small molecules that block the activity of the sEH enzyme, thereby preventing the degradation of 14,15-EEZE and prolonging its activity.[4]
-
Use of serum-free or low-serum media: Components in fetal bovine serum (FBS) can contribute to the degradation of lipid signaling molecules. Reducing the serum concentration may improve the stability of 14,15-EEZE.
Q4: What are the typical working concentrations for 14,15-EEZE in cell culture?
The optimal concentration of 14,15-EEZE is cell-type and assay-dependent. However, a common starting point for in vitro experiments is in the range of 1 to 10 µM. It is always recommended to perform a dose-response experiment to determine the most effective concentration for your specific experimental setup.
Troubleshooting Guide
Inconsistent or unexpected results are common challenges when working with bioactive lipids like 14,15-EEZE. The following table provides a guide to troubleshooting common issues.
| Issue | Potential Cause | Recommended Solution |
| No observable effect of 14,15-EEZE | Degradation of 14,15-EEZE: The compound may be rapidly degraded by soluble epoxide hydrolase (sEH) expressed by the cells. | Co-treat with an sEH inhibitor (e.g., AUDA, TPPU) to prevent degradation. Perform experiments in serum-free or low-serum media. |
| Suboptimal Concentration: The concentration of 14,15-EEZE may be too low to effectively antagonize the effects of endogenous or exogenously added EETs. | Perform a dose-response curve to determine the optimal inhibitory concentration. | |
| Cell Line Insensitivity: The cell line may not express the necessary receptors or signaling pathways that are modulated by EETs. | Verify the expression of putative EET receptors and downstream signaling components (e.g., PI3K/Akt, MAPK/ERK) in your cell line. | |
| High variability between replicate experiments | Inconsistent 14,15-EEZE Activity: The stock solution of 14,15-EEZE may have degraded over time due to improper storage. | Aliquot stock solutions into smaller volumes and store at -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Serum Interference: Components in fetal bovine serum (FBS) can bind to or metabolize 14,15-EEZE, leading to variable activity. | If possible, conduct experiments in serum-free media. If serum is required, use a consistent and low concentration across all experiments. | |
| Cell Passage Number: Cellular responses, including sEH expression, can change with increasing passage numbers. | Use cells within a consistent and defined passage number range for all experiments. | |
| Unexpected cytotoxic effects | Solvent Toxicity: High concentrations of the solvent used to dissolve 14,15-EEZE (e.g., ethanol, DMSO) can be toxic to cells. | Ensure the final solvent concentration in the cell culture medium is below the toxic threshold for your cell line (typically <0.1%). Include a vehicle control in all experiments. |
| Oxidation of 14,15-EEZE: Like other lipids, 14,15-EEZE can be prone to oxidation, which may lead to the formation of cytotoxic byproducts. | Handle the compound under an inert atmosphere (e.g., argon) if possible and store it protected from light. |
Quantitative Data Summary
While specific quantitative data on the half-life of 14,15-EEZE in cell culture media is limited in the published literature, the stability of the parent compound, 14,15-EET, can provide a useful reference. The stability of these compounds is highly dependent on the experimental conditions.
| Compound | Condition | Estimated Half-life | Primary Degradation Pathway |
| 14,15-EET | Cell culture medium with sEH-expressing cells | Seconds to minutes | Hydrolysis by soluble epoxide hydrolase (sEH) |
| 14,15-EET | Cell culture medium without cells | Hours | Auto-oxidation, potential non-enzymatic hydrolysis |
| 14,15-EEZE | Cell culture medium with sEH-expressing cells | Likely seconds to minutes (inferred from EET data) | Presumed hydrolysis by soluble epoxide hydrolase (sEH) |
Note: The half-life of 14,15-EEZE in your specific cell culture system should be experimentally determined for the most accurate results.
Experimental Protocols
Protocol 1: Assessment of 14,15-EEZE Stability in Cell Culture Media by LC-MS/MS
This protocol provides a framework for determining the stability of 14,15-EEZE in your cell culture medium of choice.
Materials:
-
14,15-EEZE
-
Cell culture medium (e.g., DMEM) with and without serum (e.g., 10% FBS)
-
LC-MS/MS system
-
Internal standard (e.g., 14,15-EEZE-d8, if available)
-
Extraction solvent (e.g., ethyl acetate)
-
96-well plates or microcentrifuge tubes
Procedure:
-
Preparation of 14,15-EEZE Spiked Media:
-
Prepare a stock solution of 14,15-EEZE in a suitable solvent (e.g., ethanol).
-
Spike pre-warmed (37°C) cell culture medium (with and without serum) with 14,15-EEZE to a final concentration of 1 µM.
-
-
Incubation:
-
Aliquot the spiked media into separate wells or tubes for each time point.
-
Incubate the samples at 37°C in a cell culture incubator.
-
Collect samples at various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours). The 0-hour time point represents the initial concentration.
-
-
Sample Extraction:
-
To each collected sample, add an internal standard to correct for extraction variability.
-
Perform a liquid-liquid extraction by adding an equal volume of cold ethyl acetate.
-
Vortex vigorously for 1 minute and centrifuge at high speed to separate the phases.
-
Carefully collect the upper organic layer.
-
-
Sample Analysis:
-
Evaporate the organic solvent under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/water).
-
Analyze the samples by LC-MS/MS using a validated method for the detection of 14,15-EEZE.
-
-
Data Analysis:
-
Quantify the concentration of 14,15-EEZE at each time point relative to the internal standard.
-
Plot the concentration of 14,15-EEZE versus time and calculate the half-life (t½) of the compound under each condition.
-
Signaling Pathways and Visualizations
14,15-EEZE functions as an antagonist to the signaling pathways activated by EETs. Two of the key pathways inhibited by 14,15-EEZE are the PI3K/Akt and the MAPK/ERK pathways.
Caption: Antagonism of the EET-induced PI3K/Akt signaling pathway by 14,15-EEZE.
Caption: Inhibition of the EET-mediated MAPK/ERK signaling cascade by 14,15-EEZE.
Caption: General experimental workflow for studying the effects of 14,15-EEZE in cell culture.
References
- 1. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Optimizing 14,15-EEZE Concentration for Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use 14,15-Epoxyeicosa-5(Z)-enoic acid (14,15-EEZE) in their experiments. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual guides to streamline your research.
Frequently Asked Questions (FAQs)
Q1: What is 14,15-EEZE and what is its primary mechanism of action?
A1: 14,15-EEZE is a structural analog of 14,15-epoxyeicosatrienoic acid (14,15-EET). It functions as a selective antagonist for epoxyeicosatrienoic acids (EETs), which are signaling lipids involved in various physiological processes.[1][2] 14,15-EEZE works by competitively blocking the binding of EETs to their putative receptors, thereby inhibiting their downstream signaling effects.[3][4][5]
Q2: What are the common experimental applications of 14,15-EEZE?
A2: 14,15-EEZE is widely used to investigate the physiological roles of EETs. Common applications include:
-
Cardiovascular Research: To study the role of EETs in cardioprotection and vasodilation. 14,15-EEZE can be used to block the protective effects of EETs against ischemia-reperfusion injury.[3][6][7]
-
Cancer Biology: To explore the involvement of EETs in tumor progression, angiogenesis, and metastasis. 14,15-EEZE has been shown to inhibit cancer cell migration and invasion.[8][9]
-
Signal Transduction: To elucidate the signaling pathways mediated by EETs, such as the activation of EGFR, PI3K/Akt, and ERK pathways.[8][10]
Q3: What is a typical concentration range for 14,15-EEZE in cell culture experiments?
A3: The optimal concentration of 14,15-EEZE can vary depending on the cell type and the specific experimental endpoint. However, a common starting range is between 1 µM and 10 µM.[1][2] For instance, a concentration of 10 µM has been effectively used to inhibit EET-induced relaxations in bovine coronary arteries.[1][2] In studies on cancer cell motility, concentrations around 10 µM have also been shown to be effective.
Q4: How should I prepare and store 14,15-EEZE?
A4: 14,15-EEZE is typically supplied as a solution in ethanol (B145695) or another organic solvent.[11] It is important to follow the manufacturer's instructions for storage, which is usually at -20°C. For experiments, a stock solution can be prepared in an appropriate solvent (e.g., ethanol or DMSO) and then diluted to the final working concentration in the cell culture medium.[11] Ensure the final solvent concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced artifacts.
Q5: Can 14,15-EEZE affect cell viability?
A5: At the commonly used experimental concentrations (1-10 µM), 14,15-EEZE is generally not reported to have significant cytotoxic effects.[6] However, it is always recommended to perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line and experimental conditions. A standard cell viability assay, such as the MTT assay, can be used for this purpose.[12][13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of 14,15-EEZE | 1. Suboptimal Concentration: The concentration of 14,15-EEZE may be too low to effectively antagonize the endogenous or exogenously added EETs. 2. Cell Line Insensitivity: The cell line may not express the putative EET receptor or the downstream signaling components. 3. Degradation of 14,15-EEZE: The compound may have degraded due to improper storage or handling. 4. High Endogenous EET Production: The cells may be producing high levels of EETs, requiring a higher concentration of the antagonist. | 1. Perform a Dose-Response Curve: Test a range of 14,15-EEZE concentrations (e.g., 0.1 µM to 20 µM) to determine the optimal inhibitory concentration. 2. Confirm EET Signaling: Verify that your cell line responds to exogenously added EETs before testing the antagonist. 3. Proper Handling: Ensure 14,15-EEZE is stored correctly and minimize freeze-thaw cycles. Prepare fresh dilutions for each experiment. 4. Inhibit EET Synthesis: Consider co-treatment with a cytochrome P450 epoxygenase inhibitor to reduce endogenous EET levels. |
| Inconsistent Results | 1. Variability in Cell Culture: Differences in cell passage number, confluency, or serum concentration can affect cellular responses. 2. Inconsistent Compound Dosing: Inaccurate pipetting or improper mixing of 14,15-EEZE in the culture medium. 3. Solubility Issues: 14,15-EEZE may precipitate out of solution at higher concentrations or in certain media.[13] | 1. Standardize Cell Culture Protocols: Use cells within a defined passage number range and ensure consistent seeding densities and culture conditions. 2. Accurate Dosing: Use calibrated pipettes and ensure thorough mixing of the compound in the medium before adding it to the cells. 3. Check Solubility: Visually inspect the media for any precipitate after adding 14,15-EEZE. If solubility is an issue, consider using a different solvent for the stock solution or preparing fresh dilutions. |
| Unexpected Agonist Activity | 1. Intrinsic Activity: In some systems, 14,15-EEZE has been reported to have weak intrinsic vasodilator activity.[3][4] 2. Off-Target Effects: At very high concentrations, 14,15-EEZE might interact with other cellular targets. | 1. Review Literature: Check if similar intrinsic activity has been reported in your experimental model. 2. Use Appropriate Controls: Include a vehicle control and a positive control (EET) to properly interpret the effects of 14,15-EEZE. Stick to the lowest effective concentration determined from your dose-response studies. |
Experimental Protocols & Data
Table 1: Recommended Concentration Ranges for 14,15-EEZE in Various Assays
| Experiment Type | Cell/Tissue Type | Recommended Concentration Range | Incubation Time | Reference(s) |
| Vascular Relaxation Assay | Bovine Coronary Arteries | 1 - 10 µM | 20 - 30 minutes | [1][2] |
| Cell Migration/Invasion Assay | Prostate Cancer Cells (PC-3) | 1 - 10 µM | 24 - 48 hours | [8][9] |
| Western Blot (Phosphorylation) | Prostate Cancer Cells (PC-3) | 10 µM | 5 - 60 minutes | [9] |
| Cell Proliferation (MTT Assay) | Human Carcinoma Cells (Tca-8113) | 100 nM | 12 - 24 hours | [10] |
| Cardioprotection (In Vivo) | Canine Model | 0.128 mg/kg (intracoronary) | 5 minutes prior to EET administration | [3] |
Protocol 1: Cell Migration Assay (Boyden Chamber)
This protocol describes a method to assess the effect of 14,15-EEZE on cancer cell migration.
Materials:
-
Boyden chamber apparatus with 8 µm pore size polycarbonate membranes
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS
-
Serum-free cell culture medium
-
14,15-EEZE
-
11,12-EET (as a chemoattractant)
-
Crystal Violet staining solution
-
Cotton swabs
Procedure:
-
Cell Preparation: Culture prostate cancer cells (e.g., PC-3) to ~80% confluency. The day before the experiment, serum-starve the cells overnight.
-
Chamber Setup: Pre-coat the underside of the Boyden chamber inserts with a chemoattractant (e.g., 10 ng/mL fibronectin) and allow it to dry.
-
Treatment: Resuspend the serum-starved cells in serum-free medium containing the desired concentration of 14,15-EEZE (e.g., 10 µM) or vehicle control.
-
Loading: Add the chemoattractant (e.g., 1 µM 11,12-EET) to the lower chamber. Place the insert into the well and add 1 x 10^5 cells in 100 µL of the 14,15-EEZE/vehicle-containing medium to the upper chamber.
-
Incubation: Incubate the chambers for 24 hours at 37°C in a 5% CO₂ incubator.
-
Staining: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface with methanol (B129727) and stain with Crystal Violet.
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
Protocol 2: Western Blot for Akt Phosphorylation
This protocol details the steps to analyze the effect of 14,15-EEZE on EET-induced Akt phosphorylation.
Materials:
-
Prostate cancer cells (e.g., PC-3)
-
Serum-free cell culture medium
-
14,15-EEZE
-
11,12-EET
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-Akt Ser473, anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate PC-3 cells and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours. Pre-treat the cells with 14,15-EEZE (e.g., 10 µM) for 30 minutes.
-
Stimulation: Stimulate the cells with 11,12-EET (e.g., 1 µM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody against phospho-Akt overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total Akt for normalization.
Visualizations
Signaling Pathway of EET-Induced Cell Migration and its Inhibition by 14,15-EEZE
Caption: EET signaling pathway promoting cell migration and its antagonism by 14,15-EEZE.
Experimental Workflow for Investigating the Effect of 14,15-EEZE on Cell Migration
Caption: A typical experimental workflow for a cell migration assay using 14,15-EEZE.
References
- 1. ahajournals.org [ahajournals.org]
- 2. 14,15-Epoxyeicosa-5(Z)-enoic acid: a selective epoxyeicosatrienoic acid antagonist that inhibits endothelium-dependent hyperpolarization and relaxation in coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the selective EET antagonist, 14,15-EEZE, on cardioprotection produced by exogenous or endogenous EETs in the canine heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Effects of the selective EET antagonist, 14,15-EEZE, on cardioprotection produced by exogenous or endogenous EETs in the canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Inhibition of carcinoma cell motility by epoxyeicosatrienoic acid (EET) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of carcinoma cell motility by epoxyeicosatrienoic acid (EET) antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
potential off-target effects of 14,15-EE-5(Z)-E
Welcome to the Technical Support Center for 14,15-EE-5(Z)-E. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and in-depth information regarding the potential off-target effects of this compound, a widely used antagonist of epoxyeicosatrienoic acids (EETs).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound, also known as 14,15-EEZE, is a structural analog of 14,15-epoxyeicosatrienoic acid (14,15-EET). Its primary and well-documented mechanism of action is the antagonism of EET-induced biological effects, particularly the relaxation of vascular smooth muscle. It is known to inhibit endothelium-dependent hyperpolarization and relaxation in coronary arteries.[1][2]
Q2: I am observing incomplete or variable antagonism of EET-induced vasodilation with this compound. What could be the cause?
A2: Inconsistent results can arise from several factors:
-
Metabolism by Soluble Epoxide Hydrolase (sEH): this compound can be metabolized by sEH to 14,15-dihydroxy-eicosa-5(Z)-enoic acid (14,15-DHE5ZE). This metabolite has a different antagonist selectivity profile, being more selective for 14,15-EET. This metabolic conversion can alter the observed antagonist effect, especially against other EET regioisomers.
-
Agonist Concentration: Using excessively high concentrations of the EET agonist can overcome the competitive antagonism of this compound. It is recommended to use an agonist concentration around its EC50 value.
-
Tissue Viability: The health of the vascular tissue is critical. Ensure proper oxygenation and buffer conditions to maintain tissue integrity throughout the experiment.
-
Vehicle Effects: The vehicle used to dissolve this compound may have its own biological effects. Always include a vehicle control in your experimental design.
Q3: Are there any known off-target effects of this compound?
A3: While a comprehensive off-target screening panel for this compound is not publicly available, several potential off-target interactions have been reported or suggested in the literature:
-
Prostaglandin (B15479496) Receptors: The parent agonist molecule, 14,15-EET, has been shown to interact with several prostaglandin receptors at micromolar concentrations, including PTGER2, PTGER4, PTGFR, PTGDR, and PTGER3IV.[3][4] Given the structural similarity, it is plausible that this compound may also have some affinity for these receptors. However, one study found that this compound does not act as a selective antagonist at the PTGER2 receptor.[3]
-
Soluble Epoxide Hydrolase (sEH) Inhibition: A structurally related analog, 14,15-epoxyeicosa-5(Z)-enoic-methylsulfonylimide (14,15-EEZE-mSI), has been shown to inhibit sEH at a concentration of 10 µM.[5][6] This suggests that this compound might also exhibit sEH inhibitory activity, especially at higher concentrations.
-
Cytochrome P450 Enzymes: Some cytochrome P450 inhibitors, such as miconazole (B906) and N-methylsulfonyl-6-(2-propargyloxyphenyl)hexanamide (MS-PPOH), have been found to compete for the EET antagonist binding site, suggesting potential for interactions.[7][8]
Q4: Does this compound affect other common signaling pathways?
A4: Studies have shown that this compound does not appear to antagonize vascular relaxation mediated by nitric oxide (e.g., sodium nitroprusside) or prostacyclin (e.g., iloprost).[2][4] Additionally, it does not seem to affect K+ channel activators like NS1619 and bimakalim (B54165) or inhibit the synthesis of EETs.[1][2] There is also evidence to suggest it does not block the mitochondrial ATP-sensitive potassium channel.[1][9][10]
Troubleshooting Guides
Issue 1: Unexpected Vasodilation with this compound
| Potential Cause | Troubleshooting Steps |
| Partial Agonist Activity | In some experimental systems, particularly at higher concentrations, antagonists can exhibit partial agonist effects. |
| - Perform a concentration-response curve for this compound alone to assess any intrinsic activity. | |
| - Lower the concentration of this compound used for antagonism studies. | |
| Off-Target Agonism | Interaction with other receptors that mediate vasodilation (e.g., certain prostaglandin receptors). |
| - Test for antagonism of the unexpected vasodilation with antagonists for other known vasodilator pathways. |
Issue 2: High Variability in Vascular Reactivity Assays
| Potential Cause | Troubleshooting Steps |
| Endothelial Damage | Damage to the endothelium during vessel preparation can lead to inconsistent responses to endothelium-dependent vasodilators. |
| - Perform a functional test for endothelial integrity (e.g., acetylcholine-induced relaxation in a pre-constricted vessel) before starting the experiment. | |
| Inconsistent Pre-contraction | The level of pre-contraction can influence the magnitude of the subsequent relaxation response. |
| - Ensure a stable and consistent level of pre-contraction is achieved before adding the vasodilator. | |
| Lipid Mediator Instability | Eicosanoids and their analogs can be unstable in aqueous solutions and may adhere to plasticware. |
| - Prepare fresh solutions of this compound and EETs for each experiment. | |
| - Use siliconized tubes and pipette tips to minimize adhesion. |
Data Presentation
Summary of Known Interactions and Non-Interactions
| Target/Pathway | Interaction with this compound | Concentration | Reference |
| EET Receptors | Antagonist | Varies by system | [1][2] |
| Nitric Oxide Pathway | No effect | 10 µM | [2][4] |
| Prostacyclin Pathway (Iloprost) | No effect | 10 µM | [2][4] |
| K+ Channel Activators (NS1619, bimakalim) | No effect | 10 µM | [1][2] |
| EET Synthesis | No effect | 10 µM | [2] |
| Mitochondrial KATP Channel | No effect | Not specified | [1][9][10] |
| Soluble Epoxide Hydrolase (sEH) | Potential inhibition (inferred from analog) | 10 µM (for analog) | [5][6] |
| Prostaglandin Receptors | Potential low-affinity interaction (inferred from agonist) | Micromolar (for agonist) | [3][4] |
Experimental Protocols
Vascular Reactivity Assay (Wire Myography)
Objective: To assess the effect of this compound on EET-induced vasodilation in isolated arterial rings.
Methodology:
-
Tissue Preparation: Isolate a blood vessel (e.g., bovine coronary artery) and clean it of adhering connective tissue in cold physiological salt solution (PSS). Cut the vessel into 2-3 mm rings.
-
Mounting: Mount the arterial rings on two stainless steel wires in an organ bath filled with PSS, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension (e.g., 1.5-2.0 g), washing with fresh PSS every 15-20 minutes.
-
Viability and Endothelial Integrity Check:
-
Contract the rings with a high concentration of KCl (e.g., 60 mM) to test for viability.
-
After washout and return to baseline, pre-constrict the rings with a thromboxane (B8750289) A2 mimetic like U46619.
-
Once a stable contraction is achieved, add acetylcholine (B1216132) to test for endothelium-dependent relaxation.
-
-
Antagonism Protocol:
-
Wash the rings and allow them to return to baseline.
-
Pre-incubate the rings with this compound (e.g., 10 µM) or vehicle for a defined period (e.g., 30 minutes).
-
Pre-constrict the rings again with U46619.
-
Once a stable contraction is achieved, perform a cumulative concentration-response curve to an EET agonist (e.g., 14,15-EET).
-
-
Data Analysis: Record the changes in isometric tension. Express the relaxation responses as a percentage of the pre-contraction induced by U46619.
Soluble Epoxide Hydrolase (sEH) Activity Assay
Objective: To determine if this compound inhibits sEH activity.
Methodology:
-
Enzyme and Substrate Preparation: Use a recombinant sEH enzyme or a tissue homogenate known to contain sEH. Prepare a solution of a suitable sEH substrate, such as 14,15-EET or a fluorogenic substrate.
-
Inhibition Assay:
-
Pre-incubate the sEH enzyme with varying concentrations of this compound or a known sEH inhibitor (positive control) in an appropriate buffer.
-
Initiate the reaction by adding the sEH substrate.
-
Incubate the reaction mixture at 37°C for a specific time.
-
-
Detection of Product Formation:
-
If using 14,15-EET as a substrate, stop the reaction and extract the lipids. Analyze the formation of the diol product (14,15-DHET) using LC-MS/MS.
-
If using a fluorogenic substrate, measure the increase in fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis: Calculate the percentage of sEH inhibition for each concentration of this compound and determine the IC50 value.
Mandatory Visualizations
Caption: On-target and potential off-target signaling of this compound.
Caption: Experimental workflow for a vascular reactivity assay.
References
- 1. Effects of the selective EET antagonist, 14,15-EEZE, on cardioprotection produced by exogenous or endogenous EETs in the canine heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 14,15-Epoxyeicosa-5(Z)-enoic acid: a selective epoxyeicosatrienoic acid antagonist that inhibits endothelium-dependent hyperpolarization and relaxation in coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FUNCTIONAL SCREENING FOR G PROTEIN-COUPLED RECEPTOR TARGETS OF 14,15-EPOXYEICOSATRIENOIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional screening for G protein-coupled receptor targets of 14,15-epoxyeicosatrienoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epoxyeicosatrienoic Acid and Prostanoid Crosstalk at the Receptor and Intracellular Signaling Levels to Maintain Vascular Tone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 14,15-epoxyeicosa-5(Z)-enoic-mSI: a 14,15- and 5,6-EET antagonist in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 20-125Iodo-14,15-epoxyeicosa-5(Z)-enoic acid: a high-affinity radioligand used to characterize the epoxyeicosatrienoic acid antagonist binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vascular pharmacology of epoxyeicosatrienoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of the selective EET antagonist, 14,15-EEZE, on cardioprotection produced by exogenous or endogenous EETs in the canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
Technical Support Center: Addressing the Partial Agonist Activity of 14,15-EEZE
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and investigating the partial agonist activity of 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EEZE). This resource includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed experimental protocols, and key data summaries to facilitate successful experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is 14,15-EEZE and what is its primary mechanism of action?
A1: 14,15-EEZE is a synthetic analog of 14,15-epoxyeicosatrienoic acid (14,15-EET). Its primary and most well-characterized mechanism of action is as an antagonist of the putative epoxyeicosatrienoic acid (EET) receptor.[1][2] It is often used in research to block the physiological effects of EETs, such as vasodilation and cardioprotection.[1][3]
Q2: What is the evidence for 14,15-EEZE's partial agonist activity?
A2: While primarily an antagonist, 14,15-EEZE has been shown to exhibit intrinsic vasodilator activity in certain experimental settings, which is characteristic of a partial agonist. For instance, in pre-constricted bovine coronary arteries, 14,15-EEZE alone can induce a maximal relaxation of approximately 21% at a concentration of 10 μmol/L.[4] This effect is significantly less than that of a full agonist like 14,15-EET.
Q3: What are the known signaling pathways affected by 14,15-EEZE?
A3: As an antagonist, 14,15-EEZE blocks the signaling pathways activated by EETs. These pathways are thought to be initiated by a G-protein coupled receptor (GPCR).[3][5] Downstream effects of EETs that are inhibited by 14,15-EEZE include the activation of potassium channels, specifically ATP-sensitive potassium (K-ATP) channels and large-conductance calcium-activated potassium (BKCa) channels, leading to membrane hyperpolarization and smooth muscle relaxation.[2][6] There is also evidence for the involvement of cyclic AMP (cAMP) in EET signaling.[1] The partial agonist activity of 14,15-EEZE likely involves a weak activation of these same pathways.
Q4: In which experimental systems has the partial agonist activity of 14,15-EEZE been observed?
A4: The partial agonist activity of 14,15-EEZE, manifesting as vasodilation, has been primarily documented in ex vivo studies of vascular rings, such as bovine coronary arteries.[4] It is important to note that the expression of this partial agonism can be dependent on the specific tissue and experimental conditions.
Q5: How does the partial agonist activity of 14,15-EEZE impact its use as a research tool?
A5: Researchers using 14,15-EEZE as a selective EET antagonist should be aware of its potential for partial agonism, especially at higher concentrations. This intrinsic activity could confound the interpretation of experimental results. It is crucial to include appropriate controls, such as vehicle-treated groups and concentration-response curves, to distinguish between its antagonist and partial agonist effects.
Quantitative Data Summary
The following table summarizes the available quantitative data for the activity of 14,15-EEZE.
| Parameter | Value | Assay System | Reference |
| Partial Agonist Activity | |||
| Maximal Vasorelaxation | ~21% | U46619-precontracted bovine coronary arteries | [4] |
| EC50 for Vasorelaxation | Not explicitly determined | Bovine coronary arteries | |
| Antagonist Activity | |||
| Inhibition of 14,15-EET-induced vasorelaxation | Concentration-dependent | Bovine coronary arteries | [7] |
Signaling Pathways and Experimental Workflows
Troubleshooting Guides
Issue 1: No observable partial agonist (vasodilator) effect of 14,15-EEZE.
| Potential Cause | Recommended Solution |
| Suboptimal concentration range: The partial agonist effect may be subtle and occur within a narrow concentration window. | Perform a broad concentration-response curve for 14,15-EEZE, for example, from 1 nM to 30 µM. |
| Low receptor expression in the tissue: The density of the putative EET receptor may be too low in the chosen vascular bed to elicit a measurable response to a partial agonist. | Consider using a different vascular tissue known to be highly responsive to EETs, such as coronary or mesenteric arteries.[8] |
| Insufficient pre-constriction: The vessel may not be sufficiently pre-constricted to observe a relaxation response. | Ensure a stable and adequate pre-constriction level (e.g., 50-70% of maximal contraction with KCl) before adding 14,15-EEZE. |
| Degradation of 14,15-EEZE: The compound may have degraded due to improper storage or handling. | Prepare fresh stock solutions of 14,15-EEZE in an appropriate solvent (e.g., ethanol (B145695) or DMSO) and store at -80°C. Dilute in buffer immediately before use. |
| Presence of endogenous full agonists: High levels of endogenous EETs could mask the weaker partial agonist effect of 14,15-EEZE. | While challenging to control, this is a factor to consider in the interpretation of results. |
Issue 2: High variability in the observed partial agonist effect between experiments.
| Potential Cause | Recommended Solution |
| Inconsistent pre-constriction levels: Variability in the initial tone of the vascular rings can lead to inconsistent relaxation responses. | Standardize the pre-constriction protocol and only use rings that achieve a consistent level of tone. |
| Tissue heterogeneity: There can be significant biological variability between animals and even between different segments of the same blood vessel. | Increase the number of replicates (n) for each experiment and, if possible, use vascular rings from the same animal for direct comparisons. |
| Solubility issues: 14,15-EEZE is lipophilic and may precipitate out of aqueous solutions at higher concentrations. | Ensure complete dissolution of the stock solution and vortex during dilution into the aqueous buffer. Consider using a carrier solvent like DMSO at a final concentration below 0.1%. |
| Operator-dependent variability: Differences in tissue handling and experimental technique can introduce variability. | Ensure all experimenters follow a standardized and detailed protocol. |
Experimental Protocols
Protocol 1: Vascular Reactivity Assay to Determine Partial Agonist Activity of 14,15-EEZE
Objective: To construct a concentration-response curve for the vasodilator effect of 14,15-EEZE in isolated arterial rings.
Materials:
-
Isolated arterial segments (e.g., bovine coronary arteries)
-
Krebs-bicarbonate buffer (in mmol/L: 118 NaCl, 24 NaHCO3, 4.8 KCl, 3.2 CaCl2, 1.2 KH2PO4, 1.2 MgSO4, 11 glucose, 0.03 EDTA)
-
U46619 (thromboxane A2 mimetic) or Potassium Chloride (KCl) for pre-constriction
-
14,15-EEZE stock solution (e.g., 10 mM in ethanol)
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O2 / 5% CO2)
Methodology:
-
Vessel Preparation: Dissect and clean arterial segments in ice-cold Krebs buffer. Cut the artery into 2-3 mm wide rings, taking care not to damage the endothelium.
-
Mounting: Suspend the arterial rings in an organ bath containing Krebs buffer maintained at 37°C and continuously bubbled with carbogen.
-
Equilibration: Gradually increase the tension on the rings to an optimal baseline (e.g., 3-5 g for bovine coronary arteries) and allow them to equilibrate for at least 60 minutes.
-
Viability Check: Contract the rings with KCl (e.g., 60 mM) to ensure tissue viability. Wash and return to baseline tension.
-
Pre-constriction: Add a pre-determined concentration of U46619 (e.g., 10-30 nM) to achieve a stable contraction that is approximately 50-70% of the maximal KCl-induced contraction.
-
Concentration-Response Curve: Once a stable pre-constriction is achieved, add cumulative concentrations of 14,15-EEZE to the bath, typically in half-log increments (e.g., 1 nM, 3 nM, 10 nM, etc., up to 30 µM). Allow the response to stabilize at each concentration before adding the next.
-
Data Recording: Continuously record the isometric tension throughout the experiment.
-
Data Analysis: Express the relaxation at each concentration of 14,15-EEZE as a percentage of the pre-constriction induced by U46619. Plot the percentage of relaxation against the log concentration of 14,15-EEZE to generate a concentration-response curve. From this curve, determine the maximal relaxation (Emax) and, if possible, the EC50 value.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology to Investigate Effects on K+ Channels
Objective: To determine if 14,15-EEZE can directly activate K+ channels (e.g., K-ATP or BKCa) in vascular smooth muscle cells.
Materials:
-
Isolated vascular smooth muscle cells
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette pulling
-
External (bath) solution (e.g., in mM: 140 NaCl, 5 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 glucose; pH 7.4)
-
Internal (pipette) solution (e.g., for K+ currents, in mM: 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA; pH 7.2)
-
14,15-EEZE stock solution
Methodology:
-
Cell Preparation: Isolate single vascular smooth muscle cells using established enzymatic digestion protocols.
-
Pipette Preparation: Pull patch pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Whole-Cell Configuration: Obtain a gigaohm seal on a single cell and then rupture the membrane patch to achieve the whole-cell configuration.
-
Current Recording: Clamp the cell membrane potential at a holding potential where K+ channel activity can be observed (e.g., -60 mV). Apply voltage steps or ramps to elicit channel currents.
-
Drug Application: Perfuse the cell with the external solution containing various concentrations of 14,15-EEZE.
-
Data Acquisition: Record the whole-cell currents before, during, and after the application of 14,15-EEZE.
-
Data Analysis: Measure the change in current amplitude in response to 14,15-EEZE. A direct activation of K+ channels would be observed as an increase in outward current. Compare the effect of 14,15-EEZE to that of a known channel opener (positive control) and vehicle (negative control).
Protocol 3: cAMP Accumulation Assay
Objective: To assess the effect of 14,15-EEZE on intracellular cAMP levels in cells expressing the putative EET receptor.
Materials:
-
Cultured cells (e.g., HEK293 cells transfected with a candidate EET receptor, or primary vascular smooth muscle cells)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
14,15-EEZE stock solution
-
Forskolin (positive control for adenylyl cyclase activation)
-
cAMP assay kit (e.g., ELISA or HTRF-based)
Methodology:
-
Cell Culture: Seed cells in a multi-well plate and grow to the desired confluency.
-
Pre-treatment: Pre-incubate the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes to prevent the degradation of cAMP.
-
Stimulation: Treat the cells with various concentrations of 14,15-EEZE for a defined period (e.g., 15-30 minutes). Include a vehicle control and a positive control (e.g., 10 µM forskolin).
-
Cell Lysis: Lyse the cells according to the protocol of the chosen cAMP assay kit.
-
cAMP Measurement: Quantify the intracellular cAMP concentration in the cell lysates using the assay kit.
-
Data Analysis: Normalize the cAMP levels to the vehicle control. Plot the fold-change in cAMP against the log concentration of 14,15-EEZE. An increase in cAMP would suggest activation of a Gs-coupled receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the selective EET antagonist, 14,15-EEZE, on cardioprotection produced by exogenous or endogenous EETs in the canine heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. FUNCTIONAL SCREENING FOR G PROTEIN-COUPLED RECEPTOR TARGETS OF 14,15-EPOXYEICOSATRIENOIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Vasodilatory effect of 14,15-epoxyeicosatrienoic acid on mesenteric arteries in hypertensive and aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 14,15-EEZE Experimental Variability
Welcome to the technical support center for 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EEZE). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and variability encountered during experiments with this epoxyeicosatrienoic acid (EET) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is 14,15-EEZE and what is its primary function?
A1: 14,15-EEZE is a synthetic analog of 14,15-epoxyeicosatrienoic acid (14,15-EET). It functions as an antagonist of endothelium-derived hyperpolarizing factors (EDHFs), specifically targeting the effects of EETs.[1] It inhibits EET-induced vasodilation and other biological responses mediated by these lipid signaling molecules.[1][2]
Q2: What are the main sources of experimental variability when using 14,15-EEZE?
A2: The primary sources of variability in experiments involving 14,15-EEZE include:
-
Metabolism: 14,15-EEZE can be metabolized by soluble epoxide hydrolase (sEH) into 14,15-dihydroxy-eicosa-5(Z)-enoic acid (14,15-DHE5ZE), which has a different antagonist profile.
-
Solubility: As a lipid, 14,15-EEZE has poor aqueous solubility, which can lead to inconsistent concentrations in experimental media.
-
Stability: The compound's stability can be affected by factors such as temperature, pH, and the presence of enzymes in biological samples.
-
Purity: Impurities from the synthesis process may have off-target effects.
Q3: How does the metabolism of 14,15-EEZE affect its activity?
A3: 14,15-EEZE is a substrate for soluble epoxide hydrolase (sEH), which converts it to 14,15-DHE5ZE. While 14,15-EEZE antagonizes all four EET regioisomers (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET), its metabolite, 14,15-DHE5ZE, is a more selective antagonist for 14,15-EET.[3] This metabolic conversion can alter the observed antagonist effects, especially in systems with high sEH activity.
Troubleshooting Guides
Issue 1: Weak or No Antagonist Effect Observed
| Potential Cause | Troubleshooting Action |
| Degradation of 14,15-EEZE | Ensure proper storage of 14,15-EEZE at -20°C or -80°C under an inert atmosphere.[4] Prepare fresh working solutions for each experiment and minimize exposure to light and air. |
| Metabolism by sEH | In cell culture or tissue experiments, consider co-incubation with an sEH inhibitor (e.g., AUDA) to prevent the conversion of 14,15-EEZE to the more selective 14,15-DHE5ZE.[3] This is particularly important if the experimental system has high sEH activity or if you are investigating the effects of EETs other than 14,15-EET. |
| Suboptimal Concentration | The effective concentration of 14,15-EEZE can vary depending on the experimental system. A typical concentration range for in vitro assays is 10 nM to 10 µM.[1][5] Perform a dose-response curve to determine the optimal concentration for your specific application. |
| Poor Solubility | Ensure that 14,15-EEZE is fully dissolved. Prepare a stock solution in an organic solvent such as ethanol (B145695) or DMSO and then dilute it into your aqueous experimental medium with vigorous vortexing to prevent precipitation.[4] The final concentration of the organic solvent should be kept low (typically <0.1%) to avoid solvent-induced artifacts. |
| Cell Line Non-Responsiveness | The target cells may lack the specific EET receptors or signaling pathways that are being antagonized. Confirm that your cell line expresses the necessary components of the EET signaling cascade. |
Issue 2: Inconsistent or Variable Results Between Experiments
| Potential Cause | Troubleshooting Action |
| Inconsistent Solubilization | Standardize the protocol for preparing 14,15-EEZE working solutions. Ensure the same organic solvent and dilution method are used for every experiment. Visually inspect for any precipitation before use. |
| Variable sEH Activity | If using biological samples (e.g., cell lysates, tissue homogenates), be aware that sEH activity can vary between samples. Consider measuring sEH activity or using an sEH inhibitor to normalize this variable. |
| Presence of Serum | Serum in cell culture media contains active sEH, which can metabolize 14,15-EEZE. If possible, conduct experiments in serum-free media or reduce the serum concentration after an initial cell attachment period. If serum is required, pre-treating with an sEH inhibitor can help maintain the concentration of 14,15-EEZE. |
| Freeze-Thaw Cycles | Aliquot stock solutions of 14,15-EEZE to avoid repeated freeze-thaw cycles, which can lead to degradation. |
Data Presentation
The following table summarizes the antagonist profiles of 14,15-EEZE and its metabolite, 14,15-DHE5ZE.
| Antagonist | Target EETs | Notes |
| 14,15-EEZE | 5,6-EET, 8,9-EET, 11,12-EET, 14,15-EET | Broad-spectrum EET antagonist, most effective against 14,15-EET.[1] |
| 14,15-DHE5ZE | Primarily 14,15-EET | Selective antagonist for 14,15-EET.[3] |
Experimental Protocols
Protocol for Solubilizing 14,15-EEZE for In Vitro Experiments
-
Prepare a Stock Solution:
-
Prepare a Working Solution:
-
On the day of the experiment, thaw the stock solution on ice.
-
To prepare a working solution, dilute the stock solution into your aqueous buffer (e.g., PBS, cell culture medium) while vortexing vigorously to prevent precipitation.[4]
-
Ensure the final concentration of the organic solvent is minimal (e.g., <0.1%) to avoid affecting the experimental outcome.
-
Mandatory Visualization
Signaling Pathways and Troubleshooting Logic
Caption: EET signaling pathway and points of intervention for 14,15-EEZE.
Caption: Troubleshooting workflow for inconsistent 14,15-EEZE activity.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Effects of the selective EET antagonist, 14,15-EEZE, on cardioprotection produced by exogenous or endogenous EETs in the canine heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 14,15-Dihydroxy-eicosa-5(Z)-enoic Acid Selectively Inhibits 14,15-Epoxyeicosatrienoic Acid-Induced Relaxations in Bovine Coronary Arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: 14,15-EE-5(Z)-E Stock Solutions
This guide provides researchers, scientists, and drug development professionals with detailed instructions and troubleshooting for the preparation of 14,15-EE-5(Z)-E stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is soluble in several organic solvents. For creating a concentrated stock solution, ethanol (B145695), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are recommended.[1] The choice of solvent may depend on the specific requirements of your experiment and the tolerance of your biological system to the solvent.
Q2: What is the solubility of this compound in common solvents?
A2: The approximate solubility of this compound in various solvents is summarized in the table below.[1] Please note that solubility can be affected by temperature and the purity of the compound and solvent.
Q3: How should I store the this compound stock solution?
A3: It is recommended to store the stock solution at -20°C.[1][2] When stored properly, the solution is stable for at least two years.[1][2] To prevent degradation from oxygen and light, it is best to store the solution under an inert atmosphere, such as argon or nitrogen, and in a light-protected vial.[3]
Q4: I need to dilute my stock solution in an aqueous buffer for my experiment. What should I be aware of?
A4: this compound has low solubility in aqueous solutions like phosphate-buffered saline (PBS).[1] When diluting your organic stock solution into an aqueous buffer, it is crucial to do so slowly while vortexing or stirring to prevent precipitation. The final concentration of the organic solvent in your working solution should be kept to a minimum to avoid any potential solvent effects on your experiment.
Q5: Are there any special handling precautions I should take when working with this compound?
A5: Yes, this compound is sensitive to oxygen and direct sunlight.[3] It is advisable to handle the compound and its solutions under an inert atmosphere (e.g., argon or nitrogen).[3] All glassware and tools should be clean and dry before use. It is also recommended to minimize freeze-thaw cycles of the stock solution by preparing aliquots.
Quantitative Data: Solubility of this compound
| Solvent | Approximate Solubility |
| Ethanol | 50 mg/mL |
| Dimethylformamide (DMF) | 10 mg/mL |
| Dimethyl Sulfoxide (DMSO) | 10 mg/mL |
| PBS (pH 7.2) | 0.5 mg/mL |
Data sourced from Cayman Chemical product information.[1]
Experimental Protocol: Preparation of a 1 mg/mL Stock Solution in Ethanol
This protocol describes the preparation of a 1 mg/mL stock solution of this compound in ethanol.
Materials:
-
This compound (solid)
-
Anhydrous Ethanol (≥99.5%)
-
Inert gas (Argon or Nitrogen)
-
Light-protected glass vial with a screw cap and septum
-
Calibrated analytical balance
-
Micropipettes
-
Vortex mixer
Procedure:
-
Preparation of the Vial:
-
Ensure the glass vial and all equipment are clean and dry.
-
Purge the vial with an inert gas (argon or nitrogen) for 1-2 minutes to displace any oxygen.
-
-
Weighing the Compound:
-
Tare the purged vial on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound directly into the vial. For a 1 mL stock solution of 1 mg/mL, you will need 1 mg of the compound.
-
-
Adding the Solvent:
-
Under the inert atmosphere, add the appropriate volume of anhydrous ethanol to the vial using a calibrated micropipette. For a 1 mg/mL stock solution, add 1 mL of ethanol.
-
-
Dissolving the Compound:
-
Securely cap the vial.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath may be used if necessary, but avoid excessive heat.
-
-
Storage:
-
Once fully dissolved, purge the headspace of the vial with the inert gas before tightly sealing.
-
Store the stock solution at -20°C in a dark location.
-
For long-term storage and to avoid repeated freeze-thaw cycles, it is recommended to prepare single-use aliquots.
-
Experimental Workflow
Caption: Workflow for preparing this compound stock solution.
References
Technical Support Center: 14,15-Epoxyeicosa-5(Z)-enoic Acid (14,15-EEZE)
Welcome to the technical support center for 14,15-Epoxyeicosa-5(Z)-enoic acid (14,15-EEZE). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is 14,15-EEZE and what is its primary mechanism of action?
A1: 14,15-Epoxyeicosa-5(Z)-enoic acid (14,15-EEZE) is a structural analog of 14,15-epoxyeicosatrienoic acid (14,15-EET). Its primary mechanism of action is as a selective antagonist of epoxyeicosatrienoic acids (EETs).[1][2] It is believed to act by competitively binding to putative EET receptors on the cell membrane or intracellularly, thereby blocking the downstream signaling initiated by EETs.[1][3]
Q2: What are the main applications of 14,15-EEZE in research?
A2: 14,15-EEZE is primarily used as a pharmacological tool to investigate the physiological and pathophysiological roles of endogenous and exogenous EETs. It has been instrumental in studies related to cardiovascular function, such as vasodilation and cardioprotection, as well as in cancer research to explore the involvement of EETs in cell proliferation and motility.[1][4]
Q3: How should 14,15-EEZE be stored and handled?
A3: Due to its chemical and metabolic lability, 14,15-EEZE should be stored at -20°C, and for long-term storage, -80°C is recommended.[5] It is susceptible to auto-oxidation and should ideally be stored under an inert atmosphere. The compound is often supplied in an organic solvent like ethanol (B145695), and the container should be tightly sealed to prevent evaporation.[5]
Q4: What are the recommended solvents for dissolving 14,15-EEZE?
A4: 14,15-EEZE is soluble in organic solvents such as ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). For in vitro experiments, stock solutions are typically prepared in these solvents and then diluted in aqueous buffers or cell culture media. It is crucial to ensure the final solvent concentration is low (e.g., <0.1%) to avoid solvent-induced cytotoxicity.[5]
Troubleshooting Guides
Issue 1: Inconsistent or No Effect of 14,15-EEZE in Cell-Based Assays
| Possible Cause | Troubleshooting Steps |
| Degradation of 14,15-EEZE | - Prepare fresh working solutions from a frozen stock for each experiment. - Minimize the time the compound is in aqueous media before being added to cells. - If possible, handle the compound under an inert atmosphere to reduce oxidation.[5] |
| High Soluble Epoxide Hydrolase (sEH) Activity in Cells | - The cell line used may have high levels of sEH, which rapidly metabolizes EETs and potentially 14,15-EEZE. - Co-treat with an sEH inhibitor, such as AUDA, to increase the effective concentration and duration of action of 14,15-EEZE.[5] - Select a cell line with known low sEH expression. |
| Suboptimal Concentration | - Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Concentrations can range from nanomolar to low micromolar.[2][6] |
| Cell Line Unresponsive | - The chosen cell line may not express the putative EET receptor or the necessary downstream signaling components. - Verify the expression of key pathway components (e.g., through qPCR or Western blotting). |
| Solvent Toxicity | - High concentrations of the solvent (e.g., DMSO, ethanol) can be toxic to cells and mask the effects of 14,15-EEZE. - Ensure the final solvent concentration in the cell culture medium is below the toxic threshold for your cell line (typically <0.1%). Always include a vehicle control in your experiments.[5] |
Issue 2: Unexpected Agonist or Off-Target Effects
| Possible Cause | Troubleshooting Steps |
| Intrinsic Agonist Activity | - In some experimental systems, such as mesenteric arteries, 14,15-EEZE has been reported to have intrinsic vasodilator activity.[1][3] - Be aware of this possibility and carefully characterize the effects of 14,15-EEZE alone in your system before conducting antagonism studies. |
| Off-Target Effects | - At higher concentrations, 14,15-EEZE may have off-target effects. - Use the lowest effective concentration determined from your dose-response studies. - To confirm the specificity of the observed effects, consider using another EET antagonist with a different chemical structure, if available. |
| Interaction with Other Signaling Pathways | - 14,15-EEZE has been shown to inhibit relaxations to bradykinin (B550075) and methacholine (B1211447) that are independent of nitric oxide and prostaglandins, suggesting it may interfere with other signaling pathways.[2] - When interpreting results, consider the potential for broader effects beyond direct EET antagonism. |
Quantitative Data
Table 1: In Vivo Effects of 14,15-EEZE on Myocardial Infarct Size in a Canine Model
| Treatment Group | Dose (mg/kg) | Myocardial Infarct Size (% of Area at Risk) |
| Vehicle | - | 21.8 ± 1.6 |
| 11,12-EET | 0.128 | 8.7 ± 2.2 |
| 14,15-EET | 0.128 | 9.4 ± 1.3 |
| 14,15-EEZE | 0.128 | 21.0 ± 3.6 |
| 14,15-EEZE + 11,12-EET | 0.128 each | 17.8 ± 1.4 |
| 14,15-EEZE + 14,15-EET | 0.128 each | 19.2 ± 2.4 |
| AUDA (low dose) | 0.157 | 14.4 ± 1.2 |
| AUDA (high dose) | 0.314 | 9.4 ± 1.8 |
| 14,15-EEZE + AUDA (high dose) | 0.128 + 0.314 | 19.3 ± 1.6 |
| Diazoxide | 3 | 10.2 ± 1.9 |
| 14,15-EEZE + Diazoxide | 0.128 + 3 | 10.4 ± 1.4 |
| Data are presented as mean ± SE.[1][7] |
Experimental Protocols
Protocol 1: In Vitro Vascular Relaxation Assay
This protocol describes how to assess the antagonist effect of 14,15-EEZE on EET-induced vasodilation in isolated arterial rings.
Materials:
-
Isolated arterial rings (e.g., bovine coronary arteries)
-
Wire myograph system
-
Krebs-Henseleit solution (gassed with 95% O2 / 5% CO2)
-
U46619 (a thromboxane (B8750289) A2 mimetic for pre-constriction)
-
14,15-EET (agonist)
-
14,15-EEZE (antagonist)
-
Organic solvent (e.g., ethanol or DMSO) for preparing stock solutions
Procedure:
-
Mount the arterial rings in the wire myograph chambers containing Krebs-Henseleit solution at 37°C.
-
Allow the rings to equilibrate under optimal resting tension.
-
Assess the viability of the vascular rings by inducing a contraction with a high concentration of KCl.
-
Wash the rings and allow them to return to baseline tension.
-
Induce a stable submaximal contraction with U46619.
-
Once a stable plateau is reached, perform a cumulative concentration-response curve for 14,15-EET to determine its vasodilatory effect.
-
Wash the rings and allow them to return to baseline.
-
Pre-incubate a set of rings with 14,15-EEZE (e.g., 1-10 µM) for a specified period (e.g., 20-30 minutes).[2]
-
Repeat the pre-constriction with U46619.
-
Perform a second cumulative concentration-response curve for 14,15-EET in the presence of 14,15-EEZE.
-
Express the relaxation responses as a percentage of the pre-constriction tension and compare the concentration-response curves in the presence and absence of 14,15-EEZE.
Protocol 2: Cell Migration Assay (Transwell)
This protocol is for evaluating the effect of 14,15-EEZE on EET-induced cell migration.
Materials:
-
Cells of interest (e.g., cancer cells or endothelial cells)
-
Transwell inserts (with appropriate pore size)
-
24-well plates
-
Cell culture medium (serum-free for the assay)
-
14,15-EET
-
14,15-EEZE
-
Fixing and staining reagents (e.g., methanol (B129727) and crystal violet)
Procedure:
-
Culture cells to ~80% confluency and then serum-starve for several hours.
-
Harvest the cells and resuspend them in serum-free medium.
-
In the lower chamber of the 24-well plate, add serum-free medium containing 14,15-EET (as a chemoattractant) or vehicle control.
-
In the upper chamber (the Transwell insert), add the cell suspension. For the antagonist group, pre-incubate the cells with 14,15-EEZE before adding them to the insert, and include 14,15-EEZE in both the upper and lower chambers.
-
Incubate the plate at 37°C in a CO2 incubator for a duration appropriate for the cell type's migratory speed (e.g., 6-24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the cells with crystal violet.
-
Count the number of migrated cells in several fields of view under a microscope.
Visualizations
Caption: Antagonistic action of 14,15-EEZE on the EET signaling pathway.
Caption: General experimental workflow for a 14,15-EEZE antagonism study.
References
- 1. Effects of the selective EET antagonist, 14,15-EEZE, on cardioprotection produced by exogenous or endogenous EETs in the canine heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Inhibition of carcinoma cell motility by epoxyeicosatrienoic acid (EET) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Effects of the selective EET antagonist, 14,15-EEZE, on cardioprotection produced by exogenous or endogenous EETs in the canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to In Vitro Experiments with 14,15-EEZE
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting tips and answers to frequently asked questions to enhance the efficacy of your in vitro experiments involving 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EEZE).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of 14,15-EEZE in vitro?
A1: 14,15-EEZE is a selective antagonist of epoxyeicosatrienoic acids (EETs), particularly 14,15-EET. It functions by blocking the biological activities of EETs, such as EET-induced vasodilation and endothelium-dependent hyperpolarization.[1][2] It is important to note that 14,15-EEZE does not inhibit the synthesis of EETs or 20-hydroxyeicosatetraenoic acid (20-HETE).
Q2: How should I prepare and store 14,15-EEZE stock solutions?
A2: 14,15-EEZE is a lipophilic compound with poor aqueous solubility.
-
Solvents: Prepare stock solutions in organic solvents such as ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO).
-
Storage: Store stock solutions at -20°C or -80°C to maintain stability.
When preparing working solutions, dilute the stock solution in the desired aqueous buffer or cell culture medium. To avoid precipitation, it is crucial to add the stock solution to the aqueous vehicle slowly while vortexing. The final concentration of the organic solvent should be kept to a minimum (typically below 0.5% v/v) to prevent solvent-induced cellular toxicity. Always include a vehicle control in your experiments.
Q3: What are typical working concentrations for 14,15-EEZE in in vitro assays?
A3: The optimal concentration of 14,15-EEZE depends on the specific cell type and experimental endpoint. However, based on published studies, a general range can be suggested:
-
Antagonism of EET-induced vasodilation: 3 µM to 10 µM has been shown to be effective in bovine coronary arteries.
-
Inhibition of EET-induced cell motility: Concentrations around 1 µM have been used in prostate cancer cell lines.[3][4]
-
Blocking EET-mediated signaling: A concentration of 100 nM of the agonist 14,15-EET has been used to stimulate cell proliferation, and antagonists would be used in a similar or slightly higher range to counteract this effect.[5]
It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: Does 14,15-EEZE have any known off-target effects?
A4: While 14,15-EEZE is considered a selective EET antagonist, it is good practice to consider potential off-target effects. Studies have shown that it does not block relaxations to sodium nitroprusside, iloprost, or certain potassium channel openers.[1][2] However, comprehensive kinase panel screening data for 14,15-EEZE is not widely available. When interpreting results, especially at higher concentrations, the possibility of off-target effects should be considered.
Troubleshooting Guides
This section addresses common issues that may arise during in vitro experiments with 14,15-EEZE.
Issue 1: Low or No Efficacy of 14,15-EEZE
| Possible Cause | Troubleshooting Step |
| Degradation of 14,15-EEZE | Ensure proper storage of stock solutions at -20°C or -80°C. Prepare fresh working solutions for each experiment. Consider the stability of 14,15-EEZE in your specific culture medium and incubation conditions. |
| Precipitation of 14,15-EEZE | Due to its lipophilic nature, 14,15-EEZE can precipitate in aqueous solutions.[6] Prepare stock solutions in 100% ethanol or DMSO. When diluting to the final working concentration, add the stock solution to the aqueous medium slowly while vortexing. Visually inspect the final solution for any signs of precipitation. |
| Suboptimal Concentration | Perform a dose-response curve to determine the optimal effective concentration of 14,15-EEZE for your specific cell line and experimental conditions. |
| Cellular Uptake Issues | The lipophilicity of 14,15-EEZE generally allows for good cell membrane permeability. However, if uptake is a concern, consider using a carrier protein like albumin in the culture medium. |
Issue 2: High Variability in Experimental Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Preparation of Working Solutions | Ensure accurate and consistent dilution of the stock solution for each experiment. Use calibrated pipettes and vortex thoroughly after each dilution step. |
| Solvent Effects | High concentrations of organic solvents (ethanol or DMSO) can impact cell viability and function.[7] Maintain a consistent and low final solvent concentration across all experimental groups, including controls. Perform a vehicle control to assess the effect of the solvent alone. |
| Cell Culture Conditions | Variations in cell density, passage number, and serum concentration can affect cellular responses. Standardize your cell culture and experimental protocols to minimize variability. |
Quantitative Data Summary
| Parameter | Cell Line/System | Concentration/Value | Reference |
| Inhibition of 14,15-EET-induced relaxation | Bovine coronary arteries | 10 µM | [1] |
| Inhibition of bradykinin-induced hyperpolarization | Bovine coronary arteries | 3 µM | |
| Stimulation of cell proliferation (by 14,15-EET) | Human carcinoma cells (Tca-8113) | 100 nM | [5][8] |
| Inhibition of 11,12-EET-induced cell invasion | Prostate cancer cells (PC-3) | Not specified, but effective | [3][4] |
| Inhibition of 11,12-EET-induced Akt phosphorylation | Prostate cancer cells (PC-3) | Not specified, but effective | [3][4] |
Detailed Experimental Protocols
Protocol 1: Preparation of 14,15-EEZE for In Vitro Assays
-
Stock Solution Preparation:
-
Dissolve 14,15-EEZE in 100% ethanol or DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Serially dilute the stock solution in your cell culture medium or buffer to the desired final concentrations.
-
To prevent precipitation, add the stock solution dropwise to the aqueous solution while gently vortexing.
-
Ensure the final solvent concentration is below a cytotoxic level for your cells (typically <0.5%).
-
Prepare a vehicle control with the same final concentration of the solvent.
-
Protocol 2: Western Blot for Assessing Inhibition of EET-Induced ERK Phosphorylation
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Pre-treat the cells with various concentrations of 14,15-EEZE or vehicle control for 30 minutes.
-
Stimulate the cells with an optimal concentration of an EET (e.g., 100 nM 14,15-EET) for 15-30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-ERK1/2 and total ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.
-
Visualizations
Caption: Signaling pathway of EETs and the antagonistic action of 14,15-EEZE.
Caption: A logical workflow for troubleshooting inconsistent in vitro results.
References
- 1. 14,15-epoxyeicosa-5(Z)-enoic-mSI: a 14,15- and 5,6-EET antagonist in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the selective EET antagonist, 14,15-EEZE, on cardioprotection produced by exogenous or endogenous EETs in the canine heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of carcinoma cell motility by epoxyeicosatrienoic acid (EET) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of carcinoma cell motility by epoxyeicosatrienoic acid (EET) antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipophilic compounds in biotechnology--interactions with cells and technological problems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assayquant.com [assayquant.com]
- 8. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with 14,15-EE-5(Z)-E
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments involving 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EE-5(Z)-E), a common antagonist of epoxyeicosatrienoic acids (EETs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in experiments?
14,15-epoxyeicosa-5(Z)-enoic acid, often abbreviated as 14,15-EEZE, is a synthetic analog of 14,15-epoxyeicosatrienoic acid (14,15-EET). Its primary experimental function is as an antagonist of EETs, which are signaling molecules involved in processes like vasodilation and inflammation.[1][2] this compound is used to investigate the roles of endogenous EETs by blocking their effects.[3]
Q2: What are the key signaling pathways affected by this compound?
This compound primarily interferes with signaling pathways activated by EETs. EETs are known to cause vasodilation by activating large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle, leading to hyperpolarization.[3][4] By antagonizing EETs, this compound can inhibit these effects.[1] EETs are also involved in activating pathways such as the PI3K/Akt and MAPK/ERK pathways, which can be indirectly inhibited by this compound's antagonistic action.[5][6]
Q3: What is the metabolic stability of this compound?
This compound can be metabolized by soluble epoxide hydrolase (sEH) to 14,15-dihydroxy-eicosa-5(Z)-enoic acid (14,15-DHE5ZE). This metabolic conversion is significant as it can alter the antagonist's selectivity. While this compound antagonizes all EET regioisomers, its metabolite 14,15-DHE5ZE is a selective antagonist for 14,15-EET.[7] The parent compound, 14,15-EET, is notoriously unstable and rapidly hydrolyzed by sEH to the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[8]
Q4: What are appropriate vehicle solvents for this compound?
This compound is soluble in organic solvents such as ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[9][10] For cell culture experiments, a concentrated stock solution is typically prepared in one of these solvents and then diluted into the aqueous culture medium. It is crucial to ensure the final solvent concentration is low and does not affect the experimental system.[11]
Q5: How should this compound be stored?
For long-term storage, this compound should be stored at -20°C as a solution in an organic solvent.[9][12] To maintain stability and avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use vials.[11][13]
Troubleshooting Guides
Issue 1: Inconsistent or weaker than expected antagonism of EET-induced effects.
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound stock solution | Ensure proper storage at -20°C in an appropriate solvent and avoid multiple freeze-thaw cycles by preparing single-use aliquots.[11] |
| Metabolism of this compound by soluble epoxide hydrolase (sEH) | The conversion of this compound to 14,15-DHE5ZE by sEH alters its antagonist profile to be more selective for 14,15-EET.[7] If you are studying other EET regioisomers, consider co-treatment with an sEH inhibitor to maintain the broad-spectrum antagonism of the parent compound.[7] |
| Suboptimal concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific experimental setup. |
| Competitive binding from other compounds | Be aware that some cytochrome P450 inhibitors, such as miconazole, can compete for the EET binding site and may interfere with the action of this compound.[14] |
Issue 2: Unexpected partial agonist activity observed.
| Possible Cause | Troubleshooting Steps |
| High concentrations of this compound | At higher concentrations (e.g., 10 μmol/L), this compound has been observed to exhibit partial agonist activity, causing a small degree of vasorelaxation.[1] It is recommended to use the lowest effective antagonist concentration determined from dose-response studies. |
| Cell type-specific responses | The response to this compound may vary between different cell or tissue types. Characterize the concentration-response relationship in your specific model system. |
Issue 3: Variability in results between experimental batches.
| Possible Cause | Troubleshooting Steps |
| Inconsistent sEH activity in cultured cells | The expression and activity of sEH can vary between cell passages.[8] This can lead to different rates of this compound metabolism. Monitor sEH expression or use an sEH inhibitor to standardize conditions. |
| Purity and integrity of this compound | Ensure the purity of your this compound stock. If in doubt, obtain a fresh batch from a reputable supplier. |
| Differences in experimental conditions | Maintain consistent experimental parameters such as incubation times, cell densities, and media composition. |
Data Presentation
Table 1: Antagonistic Effects of this compound on EET-Induced Vasorelaxation
| EET Regioisomer | Maximal Relaxation Induced by EET (%) | Maximal Relaxation in the Presence of 10 µM this compound (%)[1] |
| 14,15-EET | ~80-90% | ~18% |
| 11,12-EET | ~80-90% | Inhibited, but less effective than against 14,15-EET |
| 8,9-EET | ~80-90% | Inhibited, but less effective than against 14,15-EET |
| 5,6-EET | ~80-90% | Inhibited, but less effective than against 14,15-EET |
Table 2: Effect of this compound on Arachidonic Acid Metabolism
| Metabolite | Change in Presence of this compound (10 µM)[1] |
| EETs | Increased concentrations |
| DHETs | Decreased concentrations |
| 20-HETE | No significant change |
Experimental Protocols
Protocol 1: Assessment of this compound Antagonism on Vasorelaxation
This protocol is adapted from studies on bovine coronary arteries.[1]
-
Preparation of Arterial Rings:
-
Isolate bovine coronary arteries and cut them into rings (3-5 mm in length).
-
Mount the arterial rings in organ chambers filled with Krebs buffer, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
-
Pre-constriction:
-
Pre-constrict the arterial rings with a thromboxane (B8750289) A2 mimetic, such as U46619, to induce a stable contraction.
-
-
Treatment:
-
For control experiments, perform a concentration-response curve for an EET regioisomer (e.g., 14,15-EET).
-
For antagonist experiments, pre-incubate the arterial rings with this compound (e.g., 1-10 µM) for a defined period (e.g., 30 minutes) before adding the EET.
-
-
Data Acquisition and Analysis:
-
Record the changes in isometric tension.
-
Calculate the percentage of relaxation relative to the pre-constriction tone.
-
Compare the concentration-response curves in the presence and absence of this compound to determine its antagonistic potency.
-
Protocol 2: Analysis of this compound Effects on Cell Signaling
This protocol outlines a general method for studying the impact of this compound on EET-mediated signaling pathways, such as Akt or ERK phosphorylation.[5][15]
-
Cell Culture and Serum Starvation:
-
Culture your cells of interest to 70-80% confluency.
-
Serum-starve the cells for a period (e.g., 4-24 hours) to reduce basal signaling activity.
-
-
Treatment:
-
Pre-treat the cells with this compound at the desired concentration for a specified time (e.g., 30-60 minutes).
-
Stimulate the cells with an EET (e.g., 14,15-EET) for a short duration (e.g., 5-30 minutes) to induce signaling.
-
Include appropriate controls: vehicle-treated, EET-only, and this compound-only.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against the phosphorylated and total forms of your protein of interest (e.g., p-Akt, Akt, p-ERK, ERK).
-
Use an appropriate secondary antibody and detection system to visualize the protein bands.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Compare the levels of protein phosphorylation across the different treatment groups.
-
Mandatory Visualizations
Caption: Antagonism of the EET signaling pathway by this compound.
Caption: General experimental workflow for studying this compound.
Caption: Logical troubleshooting flow for unexpected results.
References
- 1. ahajournals.org [ahajournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. benchchem.com [benchchem.com]
- 6. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 14,15-Dihydroxy-eicosa-5(Z)-enoic Acid Selectively Inhibits 14,15-Epoxyeicosatrienoic Acid-Induced Relaxations in Bovine Coronary Arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. benchchem.com [benchchem.com]
- 12. usbio.net [usbio.net]
- 13. benchchem.com [benchchem.com]
- 14. 20-125Iodo-14,15-Epoxyeicosa-5(Z)-enoic Acid: a High-Affinity Radioligand Used to Characterize the Epoxyeicosatrienoic Acid Antagonist Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Optimizing 14,15-EEZE Treatment
Welcome to the technical support center for 14,15-EEZE, a selective antagonist of 14,15-epoxyeicosatrienoic acid (14,15-EET). This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and to offer troubleshooting advice for experiments involving 14,15-EEZE.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of 14,15-EEZE?
A1: 14,15-EEZE is a selective antagonist of epoxyeicosatrienoic acids (EETs), with a particular potency against 14,15-EET.[1] It is thought to function by competitively binding to a putative EET receptor on the cell membrane or within the cell, thereby blocking the downstream signaling effects of EETs.[2][3] Importantly, 14,15-EEZE does not appear to inhibit the synthesis of EETs or 20-HETE.[3]
Q2: What are the common applications of 14,15-EEZE in research?
A2: 14,15-EEZE is primarily used as a pharmacological tool to investigate the physiological and pathophysiological roles of endogenous EETs. Its applications include studying the involvement of EETs in vasodilation, angiogenesis, inflammation, and cancer cell motility.[4] For instance, it has been used to inhibit EET-induced cell migration and invasion in prostate cancer cell lines.[4]
Q3: What is a typical concentration range and incubation time for 14,15-EEZE treatment?
A3: The optimal concentration and incubation time for 14,15-EEZE treatment are highly dependent on the experimental system (e.g., cell type, tissue) and the specific biological question being addressed. However, a common starting point for in vitro studies is a concentration range of 1-10 µM. Pre-incubation times reported in the literature vary widely, from 15 minutes to 24 hours. For guidance on optimizing the incubation time for your specific experiment, please refer to the "Experimental Protocols" section below.
Q4: How should I prepare and store 14,15-EEZE?
A4: 14,15-EEZE is a lipid and is susceptible to oxidation. It is recommended to store stock solutions at -80°C in a non-oxidizing solvent such as ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO).[5] For experiments, fresh dilutions should be made in a suitable buffer or cell culture medium immediately before use. To minimize degradation, it is advisable to handle the compound under an inert atmosphere (e.g., argon) if possible and to avoid repeated freeze-thaw cycles.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No observable effect of 14,15-EEZE | 1. Suboptimal Incubation Time: The pre-incubation time may be too short for 14,15-EEZE to effectively antagonize the EET receptor. 2. Inadequate Concentration: The concentration of 14,15-EEZE may be too low to compete with endogenous or exogenously applied EETs. 3. Compound Instability: 14,15-EEZE may have degraded in the experimental medium. 4. Low EET Tone: The experimental system may have low endogenous production of EETs, resulting in a minimal effect of the antagonist. | 1. Perform a time-course experiment to determine the optimal pre-incubation time (see "Protocol for Optimizing Incubation Time" below). 2. Conduct a dose-response experiment with a range of 14,15-EEZE concentrations (e.g., 0.1 µM to 20 µM). 3. Prepare fresh solutions of 14,15-EEZE for each experiment and minimize exposure to light and air.[5] 4. Consider stimulating endogenous EET production or co-treating with an exogenous EET to validate the inhibitory effect of 14,15-EEZE. |
| High Variability Between Replicates | 1. Inconsistent Compound Activity: Degradation of 14,15-EEZE stock solution over time. 2. Batch-to-Batch Variability: Differences in the purity or activity of different lots of 14,15-EEZE. 3. Solvent Effects: Inconsistent final concentrations of the solvent (e.g., DMSO, ethanol) across wells or plates. | 1. Aliquot stock solutions and store them at -80°C to avoid multiple freeze-thaw cycles.[5] 2. If possible, use the same batch of 14,15-EEZE for a series of related experiments. If a new batch is used, it is advisable to re-validate its potency. 3. Ensure that the final solvent concentration is consistent across all experimental conditions and is below the level of toxicity for your cells (typically <0.1%). |
| Unexpected Agonistic Effects | 1. Off-Target Effects: At high concentrations, 14,15-EEZE may have off-target effects that mimic agonism. 2. Compound Purity: Impurities in the 14,15-EEZE preparation could have biological activity. 3. Cell-Specific Responses: In some specific cell types or under certain conditions, 14,15-EEZE might exhibit partial agonist activity. | 1. Perform a careful dose-response curve to ensure you are using a concentration that is selective for EET antagonism. 2. Use high-purity 14,15-EEZE from a reputable supplier. 3. Thoroughly review the literature for any reports of agonistic effects of 14,15-EEZE in similar experimental systems. |
Summary of Experimental Conditions from Literature
| Experimental System | 14,15-EEZE Concentration | Incubation Time | Reference |
| Bovine Coronary Arterial Rings | 10 µM | Not specified pre-incubation | [1] |
| Canine Model of Myocardial Infarction | 0.128 mg/kg (intracoronary) | 15 minutes prior to event | [2][6] |
| Human Prostate Cancer Cells (PC-3) | 10 µM | Not specified pre-incubation | [4] |
Experimental Protocols
Protocol for Optimizing 14,15-EEZE Incubation Time
This protocol outlines a general method for determining the optimal pre-incubation time for 14,15-EEZE in a cell-based assay where the endpoint is the inhibition of an EET-mediated response.
Materials:
-
Cell line of interest
-
Appropriate cell culture medium and supplements
-
14,15-EEZE
-
An agonist that stimulates EET production or a specific EET (e.g., 14,15-EET)
-
Assay reagents for measuring the desired biological endpoint (e.g., cell migration, proliferation, signaling pathway activation)
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in multi-well plates and allow them to adhere and reach the desired confluency.
-
Starvation (if necessary): If studying signaling pathways, it may be necessary to serum-starve the cells for a period (e.g., 12-24 hours) to reduce basal signaling.
-
Pre-incubation with 14,15-EEZE: Treat the cells with a fixed, effective concentration of 14,15-EEZE (e.g., 10 µM) for a range of pre-incubation times (e.g., 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs, 12 hrs, 24 hrs). Include a vehicle control group.
-
Stimulation: After the respective pre-incubation times, add the EET agonist to the wells (except for the negative control wells) and incubate for the time required to elicit a measurable response.
-
Endpoint Measurement: Perform the assay to measure the biological response of interest.
-
Data Analysis: Plot the inhibitory effect of 14,15-EEZE as a function of pre-incubation time. The optimal incubation time is the shortest duration that produces the maximal and sustained inhibitory effect.
References
- 1. 14,15-Epoxyeicosa-5(Z)-enoic acid: a selective epoxyeicosatrienoic acid antagonist that inhibits endothelium-dependent hyperpolarization and relaxation in coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the selective EET antagonist, 14,15-EEZE, on cardioprotection produced by exogenous or endogenous EETs in the canine heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Inhibition of carcinoma cell motility by epoxyeicosatrienoic acid (EET) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Effects of the selective EET antagonist, 14,15-EEZE, on cardioprotection produced by exogenous or endogenous EETs in the canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quality Control and Experimental Guidance for 14,15-EEZE
Welcome to the technical support center for 14,15-Epoxyeicosa-5(Z)-enoic acid (14,15-EEZE). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control, troubleshooting, and experimental protocols involving 14,15-EEZE.
I. Quality Control for 14,15-EEZE
Ensuring the quality of 14,15-EEZE is critical for the reproducibility and validity of experimental results. Due to its chemical and metabolic instability, proper handling and verification are paramount.
Frequently Asked Questions (FAQs): Quality Control
Q1: What are the primary challenges related to the quality and stability of 14,15-EEZE?
A1: The main challenges arise from its susceptibility to auto-oxidation and rapid metabolism. The 1,4-dienyl moieties in its structure make it prone to oxidation.[1] In biological systems, it is quickly hydrolyzed by soluble epoxide hydrolase (sEH) to the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[1] Its poor aqueous solubility also poses challenges for formulation and administration.[1]
Q2: How should 14,15-EEZE be properly stored to maintain its integrity?
A2: To prevent degradation, 14,15-EEZE should be stored at -20°C for short-term and -80°C for long-term storage (≥ 2 years), ideally under an inert atmosphere such as argon to prevent auto-oxidation.[1] If it is supplied in an organic solvent, the container should be tightly sealed to prevent evaporation.[1]
Q3: What are the recommended solvents for dissolving and storing 14,15-EEZE?
A3: 14,15-EEZE is soluble in organic solvents such as ethanol (B145695), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 50 mg/ml.[1][2] For experimental use, stock solutions are typically prepared in these solvents and then diluted in aqueous buffers.[1]
Q4: How can I assess the purity of my 14,15-EEZE sample?
A4: The purity of 14,15-EEZE can be assessed using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[3] This method allows for the separation and identification of 14,15-EEZE from potential impurities and degradation products. A high-purity sample should exhibit a single major peak corresponding to the mass-to-charge ratio (m/z) of 14,15-EEZE.
Q5: What are common impurities or degradation products to look for?
A5: The most common degradation product is 14,15-DHET, formed by the hydrolysis of the epoxide.[1] Other potential impurities could arise from the synthesis process or oxidation. Analytical methods should be able to distinguish between 14,15-EEZE and its isomers.[3]
Summary of Quality Control Parameters
| Parameter | Recommended Specification | Analytical Method |
| Purity | ≥98% | LC-MS/MS |
| Identity | Conforms to the structure of 14,15-EEZE | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |
| Appearance | A solution in ethanol | Visual Inspection |
| Solubility | Soluble in Ethanol, DMF, DMSO | Solubility Test |
| Storage | -80°C under an inert atmosphere | - |
II. Troubleshooting Guide
This guide addresses common issues encountered during experiments with 14,15-EEZE.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No observable effect of 14,15-EEZE | 1. Rapid degradation by sEH: The cell line or tissue may have high sEH activity. 2. Suboptimal concentration: The concentration of 14,15-EEZE may be too low. 3. Poor solubility/stability: 14,15-EEZE may have precipitated out of the solution or degraded in the media.[4] 4. Cell line is non-responsive: The cells may lack the necessary receptors or signaling pathways. | 1. Co-treat with an sEH inhibitor (e.g., AUDA). Alternatively, use a cell line with low sEH expression.[4] 2. Perform a dose-response curve (e.g., 10 nM to 10 µM) to determine the optimal concentration. A common starting concentration is 100 nM.[4] 3. Prepare fresh stock solutions of 14,15-EEZE in an appropriate solvent (e.g., ethanol or DMSO) and dilute in serum-free media immediately before use. Minimize exposure to light and air.[4] 4. Verify the expression of known 14,15-EET signaling targets in your cell line via Western blot or qPCR.[4] |
| High variability between replicate experiments | 1. Inconsistent 14,15-EEZE activity: Degradation of 14,15-EEZE stock solution over time. 2. Serum interference: Components in fetal bovine serum (FBS) can bind to 14,15-EEZE or contain enzymes that metabolize it. 3. Cell passage number: Cellular responses can change at high passage numbers. | 1. Aliquot 14,15-EEZE stock solutions and store them at -80°C. Avoid repeated freeze-thaw cycles.[4] 2. Perform experiments in serum-free or low-serum (e.g., 0.5-1%) media. If serum is required, ensure the concentration is consistent across all experiments.[4] 3. Maintain a consistent range of cell passage numbers for all experiments.[4] |
| Unexpected cytotoxic effects | 1. Solvent toxicity: High concentrations of the solvent (e.g., DMSO, ethanol) used to dissolve 14,15-EEZE can be toxic to cells. 2. Oxidation products: 14,15-EEZE can oxidize, forming potentially cytotoxic byproducts. | 1. Ensure the final solvent concentration in the cell culture media is low and non-toxic (typically <0.1%). Include a vehicle control in all experiments.[4] 2. Use high-quality, purified 14,15-EEZE and handle it under an inert atmosphere (e.g., argon) if possible.[4] |
III. Experimental Protocols
Preparation of 14,15-EEZE for In Vivo Administration
Due to its lipophilic nature, 14,15-EEZE requires a suitable vehicle for in vivo administration.
Materials:
-
14,15-EEZE
-
Ethanol or DMSO
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
Protocol for Aqueous Solutions:
-
Prepare a stock solution of 14,15-EEZE in ethanol or DMSO.[1]
-
Slowly add the stock solution to the aqueous vehicle (e.g., saline or PBS) while vortexing to prevent precipitation.[1]
-
The final concentration of the organic solvent should be kept as low as possible (typically <1-5%) to avoid toxicity.[1]
Quantification of 14,15-EEZE in Biological Samples by LC-MS/MS
This protocol provides a general workflow for the quantification of 14,15-EEZE in plasma.
1. Sample Collection and Storage:
-
Collect blood samples in tubes containing an anticoagulant.
-
Immediately place samples on ice.
-
It is highly recommended to add an antioxidant, such as triphenylphosphine (B44618) (TPP), to a final concentration of 0.1 mM to prevent auto-oxidation.[3]
-
For long-term storage, samples should be kept at -80°C.[3]
2. Sample Preparation (Liquid-Liquid Extraction):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add an internal standard (e.g., 14,15-EET-d8).
-
Add 500 µL of an organic solvent like ethyl acetate.
-
Vortex for 1 minute.
-
Centrifuge to separate the organic layer.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[5]
3. LC-MS/MS Analysis:
-
Use a C18 reversed-phase column.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
Optimize the gradient to separate 14,15-EEZE from its metabolites and other matrix components.
-
Use tandem mass spectrometry with multiple reaction monitoring (MRM) for sensitive and specific detection.
IV. Signaling Pathways and Experimental Workflows
14,15-EEZE as an Antagonist of EET Signaling
14,15-EEZE is known to be an antagonist of epoxyeicosatrienoic acids (EETs), which are signaling lipids involved in various physiological processes, including vasodilation and cardioprotection.[6][7] The simplified signaling pathway below illustrates the antagonistic action of 14,15-EEZE.
Caption: Simplified signaling pathway of EETs and the antagonistic action of 14,15-EEZE.
General Experimental Workflow for Studying 14,15-EEZE Effects
The following diagram outlines a general workflow for investigating the effects of 14,15-EEZE in a research setting.
Caption: General experimental workflow for investigating the effects of 14,15-EEZE.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 14,15-Epoxyeicosa-5(Z)-enoic acid: a selective epoxyeicosatrienoic acid antagonist that inhibits endothelium-dependent hyperpolarization and relaxation in coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
Technical Support Center: Ensuring the Stability of 14,15-EE-5(Z)-E in Experimental Settings
Welcome to the technical support center for 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EE-5(Z)-E). This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of this compound during experiments. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and successful application of this compound in your research.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Root Cause | Recommended Solution |
| Inconsistent or No Biological Activity | Compound degradation due to improper storage or handling. | Verify storage conditions (-20°C or -80°C under an inert atmosphere).[1] Prepare fresh working solutions for each experiment. |
| Poor solubility in aqueous buffers. | First, dissolve this compound in an organic solvent like ethanol (B145695) or DMSO to create a stock solution.[1] Then, slowly add the stock solution to the aqueous vehicle (e.g., PBS) while vortexing to prevent precipitation. Keep the final organic solvent concentration low (<1-5%) to avoid toxicity.[1] Consider using solubility enhancers like cyclodextrins or formulating in a lipid-based carrier.[1] | |
| Rapid metabolism in in vivo studies. | The in vivo half-life of EETs is very short, from seconds to minutes, due to rapid metabolism by soluble epoxide hydrolase (sEH).[1][2] Consider co-administration with an sEH inhibitor to prevent rapid degradation.[1] | |
| Precipitate Formation in Working Solution | Exceeding the solubility limit in the aqueous buffer. | Reduce the final concentration of this compound in the working solution. Ensure the stock solution is added slowly to the aqueous buffer with continuous mixing.[1] |
| Use of incompatible excipients. | Test the compatibility of all formulation components prior to preparing the final experimental solution. | |
| Degradation During Sample Analysis (e.g., LC-MS/MS) | Analyte loss during sample preparation. | Add a deuterated internal standard (e.g., 14,15-EET-d11) to the sample at the beginning of the extraction process to correct for analyte loss.[3] |
| Ex vivo degradation in collected samples. | Collect blood or tissue samples in tubes containing an antioxidant, such as triphenylphosphine (B44618) (TPP), to a final concentration of 0.1 mM.[1][4] | |
| Oxidation during extraction or storage. | Evaporate organic solvents under a stream of nitrogen.[3] Store extracted samples at -80°C until analysis. |
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways of this compound degradation?
A1: this compound is susceptible to two main degradation pathways:
-
Auto-oxidation: The presence of 1,4-dienyl moieties in its structure makes it prone to oxidation when exposed to air.[1][5]
-
Metabolic Degradation: In biological systems, it is rapidly hydrolyzed by soluble epoxide hydrolase (sEH) to the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[1][2][3]
Q2: How should I store this compound to ensure its stability?
A2: Due to its instability, this compound should be stored at -20°C for short-term storage and -80°C for long-term storage (≥ 2 years).[1] It is crucial to store it under an inert atmosphere, such as argon, to prevent auto-oxidation.[1][6] The compound is often supplied in an organic solvent like ethanol or methyl acetate; ensure the container is tightly sealed to prevent evaporation.[1]
Q3: What are the recommended solvents for preparing this compound solutions?
A3: this compound is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol at concentrations up to 50 mg/ml.[1][7] For experiments requiring aqueous solutions, a stock solution in an organic solvent should be prepared first and then diluted in an aqueous buffer like phosphate-buffered saline (PBS) to the final desired concentration.[1]
Q4: What precautions should I take when handling this compound?
A4: This compound is unstable in the presence of oxygen and direct sunlight.[6] All glassware and stainless steel syringe needles used for transfer should be pre-rinsed with absolute ethanol and air-dried.[6] It is recommended to handle the compound and its solutions under an inert atmosphere and to keep them at 0°C or below whenever possible during transfers.[6]
Experimental Protocols
Preparation of a Working Solution for Cell Culture Experiments
-
Stock Solution Preparation: Dissolve this compound in 100% ethanol to a stock concentration of 10 mg/ml. Store this stock solution at -80°C under an inert gas.[1]
-
Working Solution Preparation: On the day of the experiment, thaw the stock solution on ice. Dilute the stock solution in sterile phosphate-buffered saline (PBS, pH 7.4) or cell culture medium to the desired final concentration. For example, to prepare a 10 µg/ml working solution, add 1 µl of the 10 mg/ml stock solution to 999 µl of PBS or media. It is critical to add the stock solution to the aqueous buffer slowly while vortexing to prevent precipitation.[1]
Sample Collection for In Vivo Studies
To prevent ex vivo degradation of this compound in biological samples, it is crucial to add an antioxidant during collection.
-
Prepare collection tubes (e.g., for blood) containing an anticoagulant (e.g., EDTA) and an antioxidant.
-
A commonly used antioxidant is triphenylphosphine (TPP). Add TPP to the collection tubes to achieve a final concentration of 0.1 mM in the collected sample.[1][4]
-
Immediately after collection, process the samples as required (e.g., centrifugation to obtain plasma) and store them at -80°C until analysis.
Quantitative Data Summary
| Parameter | Condition | Value/Recommendation | Reference |
| Long-term Storage Temperature | ≥ 2 years | -80°C | [1] |
| Short-term Storage Temperature | < 2 years | -20°C | [1] |
| Storage Atmosphere | To prevent auto-oxidation | Inert gas (e.g., Argon) | [1][6] |
| Solubility in Organic Solvents | Ethanol, DMSO, DMF | Up to 50 mg/ml | [1][7] |
| Solubility in Aqueous Buffer (PBS, pH 7.2) | After dilution from organic stock | ~1 mg/ml | [1] |
| In Vivo Half-life | Metabolic degradation by sEH | A few seconds to minutes | [1][5] |
| Antioxidant for Sample Collection | Final concentration in sample | 0.1 mM Triphenylphosphine (TPP) | [1][4] |
References
- 1. benchchem.com [benchchem.com]
- 2. Epoxyeicosatrienoic acid pathway in human health and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. eaglebio.com [eaglebio.com]
- 5. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (±)−14,15-环氧-(5Z,8Z,11Z)-三烯酸 ~100 μg/mL in ethanol, ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. caymanchem.com [caymanchem.com]
best practices for handling and storing 14,15-EEZE
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing 14,15-EEZE. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for 14,15-EEZE?
For long-term storage, 14,15-EEZE should be stored at -20°C.[1] When stored as directed, it is stable for at least two years.[1] It is typically supplied as a solution in ethanol (B145695).[1]
Q2: How should I prepare a stock solution of 14,15-EEZE?
14,15-EEZE is soluble in several organic solvents.[1] For experimental use, you can prepare stock solutions in dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or ethanol.[1]
Q3: What is the solubility of 14,15-EEZE in different solvents?
The following table summarizes the solubility of 14,15-EEZE in various solvents:
| Solvent | Solubility |
| DMF | 10 mg/ml |
| DMSO | 10 mg/ml |
| Ethanol | 50 mg/ml |
| PBS (pH 7.2) | 0.5 mg/ml |
Data sourced from Cayman Chemical.[1]
Q4: Is 14,15-EEZE stable in aqueous solutions?
Q5: What are the primary uses of 14,15-EEZE in research?
14,15-EEZE is a structural analog of 14,15-EET and functions as a selective antagonist of EET-induced vasodilation.[1][2] It is commonly used in studies to investigate the role of EETs in various physiological and pathological processes, such as cardiovascular function and angiogenesis.[3][4]
Troubleshooting Guides
Problem: I am not observing the expected antagonistic effect of 14,15-EEZE in my experiment.
-
Solution 1: Verify the concentration. Ensure that you are using an effective concentration of 14,15-EEZE. A concentration of 10 µM has been shown to inhibit approximately 80% of 14,15-EET-induced relaxation in bovine coronary arteries.[1]
-
Solution 2: Check the purity and storage of your compound. Improper storage may lead to degradation of 14,15-EEZE. Ensure it has been stored at -20°C.
-
Solution 3: Consider the experimental system. The effectiveness of 14,15-EEZE can vary depending on the specific cell type or tissue being studied. Review the literature for protocols relevant to your experimental model.
Problem: My 14,15-EEZE solution appears to have precipitated.
-
Solution: Re-dissolve the compound. Gently warm the solution and vortex to ensure complete dissolution. When preparing aqueous dilutions from an organic stock, add the stock solution to the aqueous buffer slowly while vortexing to prevent precipitation.
Experimental Protocols
Protocol: Preparation of 14,15-EEZE for In Vitro Experiments
-
Stock Solution Preparation:
-
Allow the vial of 14,15-EEZE in ethanol to equilibrate to room temperature.
-
If a different solvent is required, the ethanol can be evaporated under a gentle stream of nitrogen.
-
Reconstitute the dried 14,15-EEZE in the desired organic solvent (e.g., DMSO or DMF) to a stock concentration of 1-10 mg/ml.
-
-
Working Solution Preparation:
-
On the day of the experiment, dilute the stock solution in the appropriate aqueous buffer (e.g., PBS, cell culture medium) to the final desired concentration.
-
To minimize precipitation, add the stock solution to the aqueous buffer slowly while mixing.
-
Ensure the final concentration of the organic solvent in the working solution is low (typically <1%) to avoid solvent-induced artifacts.
-
Visualizations
Below are diagrams to illustrate key experimental workflows and pathways related to the use of 14,15-EEZE.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 14,15-Epoxyeicosa-5(Z)-enoic acid: a selective epoxyeicosatrienoic acid antagonist that inhibits endothelium-dependent hyperpolarization and relaxation in coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Effects of the selective EET antagonist, 14,15-EEZE, on cardioprotection produced by exogenous or endogenous EETs in the canine heart - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 14,15-EEZE and Other Epoxyeicosatrienoic Acid (EET) Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EEZE) with other antagonists of epoxyeicosatrienoic acids (EETs). The information presented is supported by experimental data from peer-reviewed scientific literature to assist researchers and professionals in drug development in making informed decisions.
Introduction to EETs and Their Antagonism
Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules derived from arachidonic acid by cytochrome P450 (CYP) epoxygenases. They are involved in a variety of physiological processes, including vasodilation, anti-inflammation, and cardioprotection. The four primary regioisomers are 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. The biological actions of EETs are mediated through various signaling pathways, making them attractive therapeutic targets. EET antagonists are valuable tools for elucidating the physiological roles of EETs and for the potential treatment of diseases where EETs may have pathological effects, such as cancer cell proliferation and migration.
Comparative Performance of EET Antagonists
14,15-EEZE is a well-characterized EET antagonist that has been shown to inhibit various EET-mediated effects. This section compares 14,15-EEZE with other notable EET antagonists, including 14,15-EEZE-methylsulfonylimide (14,15-EEZE-mSI) and 14,15-EEZE-polyethylene glycol (14,15-EEZE-PEG).
Data Presentation
The following tables summarize the available quantitative and qualitative data for 14,15-EEZE and other EET antagonists.
Table 1: Qualitative Comparison of Antagonist Activity
| Antagonist | Target EETs | Key Inhibitory Effects | Reference(s) |
| 14,15-EEZE | All four EET regioisomers (5,6-, 8,9-, 11,12-, and 14,15-EET) | - EET-induced vascular relaxation - Endothelium-dependent hyperpolarization - Cancer cell invasion and migration - Cardioprotective effects of EETs | [1][2] |
| 14,15-EEZE-mSI | 14,15-EET and 5,6-EET | - EET-induced vascular relaxation (selective for 14,15- and 5,6-EET) - Cancer cell invasion and migration | [1][3] |
| 14,15-EEZE-PEG | Not specified, presumed to be similar to 14,15-EEZE | - Cancer cell invasion and migration | [1][2] |
Table 2: Quantitative Comparison of Antagonist Efficacy (Inhibition of EET-Induced Vascular Relaxation)
| Antagonist (Concentration) | Agonist | Experimental Model | Maximal Relaxation with Agonist Alone (%) | Maximal Relaxation with Agonist + Antagonist (%) | Reference(s) |
| 14,15-EEZE (10 µM) | 14,15-EET | Bovine coronary arteries | ~80-90 | Not specified, significant inhibition | [3] |
| 14,15-EEZE-mSI (10 µM) | 14,15-EET | Bovine coronary arteries | 75-87 | Not specified, significant inhibition | [3] |
| 14,15-EEZE-mSI (10 µM) | 5,6-EET | Bovine coronary arteries | 75-87 | Not specified, significant inhibition | [3] |
| 14,15-EEZE-mSI (10 µM) | 11,12-EET | Bovine coronary arteries | 75-87 | No significant inhibition | [3] |
| 14,15-EEZE-mSI (10 µM) | 8,9-EET | Bovine coronary arteries | 75-87 | No significant inhibition | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Vascular Ring Relaxation Assay
This assay is used to assess the effect of EET antagonists on EET-induced vasodilation.
-
Tissue Preparation:
-
Excise bovine coronary arteries and place them in ice-cold Krebs-Henseleit (K-H) buffer.
-
Carefully remove excess connective tissue and fat.
-
Cut the arteries into rings of 3-4 mm in length.
-
-
Mounting and Equilibration:
-
Suspend the arterial rings in organ baths containing K-H buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5 g.
-
-
Experimental Procedure:
-
Pre-constrict the arterial rings with a thromboxane (B8750289) A2 mimetic, U46619, to achieve a stable contraction.
-
Once a stable plateau is reached, add cumulative concentrations of an EET regioisomer (e.g., 14,15-EET) to elicit relaxation.
-
To test the antagonist, pre-incubate the rings with the EET antagonist (e.g., 14,15-EEZE) for a specified period (e.g., 30 minutes) before adding U46619 and the EET agonist.
-
Record the changes in isometric tension using a force transducer.
-
-
Data Analysis:
-
Express the relaxation responses as a percentage of the pre-contraction induced by U46619.
-
Compare the concentration-response curves for the EET agonist in the presence and absence of the antagonist.
-
Cell Migration (Wound Healing) Assay
This assay is used to evaluate the effect of EET antagonists on cancer cell migration.[4][5][6][7]
-
Cell Culture:
-
Culture prostate cancer cells (e.g., PC-3) in appropriate media until they form a confluent monolayer in a multi-well plate.
-
-
Creating the "Wound":
-
Create a scratch or "wound" in the cell monolayer using a sterile pipette tip.
-
-
Treatment:
-
Wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Add fresh media containing the EET agonist (e.g., 11,12-EET), the EET antagonist (e.g., 14,15-EEZE), or a combination of both. A vehicle control should also be included.
-
-
Imaging and Analysis:
-
Capture images of the wound at the beginning of the experiment (0 hours) and at various time points thereafter (e.g., 24 hours).
-
Measure the width of the wound at different points and calculate the rate of wound closure.
-
Compare the migration rate between different treatment groups.
-
Transwell Invasion Assay
This assay assesses the ability of EET antagonists to inhibit cancer cell invasion through a basement membrane matrix.[8][9][10][11][12]
-
Chamber Preparation:
-
Use a Transwell chamber with a porous membrane (e.g., 8 µm pores) coated with a basement membrane extract (e.g., Matrigel).
-
Add media containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
-
Cell Seeding and Treatment:
-
Seed cancer cells in serum-free media in the upper chamber.
-
Add the EET agonist, EET antagonist, or a combination of both to the upper chamber.
-
-
Incubation:
-
Incubate the plate for a sufficient time to allow for cell invasion (e.g., 24-48 hours).
-
-
Analysis:
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of stained cells in several microscopic fields.
-
Compare the number of invading cells between the different treatment groups.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to EET antagonism.
Caption: EET Signaling Pathway and Antagonism by 14,15-EEZE.
Caption: Experimental Workflow for Vascular Ring Relaxation Assay.
Caption: Experimental Workflow for Wound Healing (Scratch) Assay.
Conclusion
14,15-EEZE is a potent and well-studied antagonist of all four EET regioisomers, effectively inhibiting their effects in various experimental models, including vascular relaxation and cancer cell motility. Other antagonists, such as 14,15-EEZE-mSI, exhibit greater selectivity for specific EET regioisomers, making them valuable tools for dissecting the distinct roles of individual EETs. The choice of antagonist will depend on the specific research question and the desired level of selectivity. The provided experimental protocols and signaling pathway diagrams offer a framework for designing and interpreting studies aimed at further characterizing the pharmacology of EET antagonists and their therapeutic potential.
References
- 1. Inhibition of carcinoma cell motility by epoxyeicosatrienoic acid (EET) antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of carcinoma cell motility by epoxyeicosatrienoic acid (EET) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 14,15-epoxyeicosa-5(Z)-enoic-mSI: a 14,15- and 5,6-EET antagonist in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Wound healing assay - Wikipedia [en.wikipedia.org]
- 5. med.virginia.edu [med.virginia.edu]
- 6. Wound healing assay | Abcam [abcam.com]
- 7. clyte.tech [clyte.tech]
- 8. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. clyte.tech [clyte.tech]
- 11. Modifications to the Transwell Migration/Invasion Assay Method That Eases Assay Performance and Improves the Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transwell Migration Assay | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Analysis of 14,15-EE-5(Z)-E and Other EET Antagonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antagonist activity of 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EE-5(Z)-E), also known as 14,15-EEZE, with alternative compounds. The information presented is supported by experimental data from peer-reviewed literature to aid in the selection of appropriate tools for investigating the physiological and pathological roles of epoxyeicosatrienoic acids (EETs).
Introduction to EETs and Their Antagonism
EETs are lipid signaling molecules produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases. They are involved in a variety of physiological processes, including the regulation of vascular tone, inflammation, and angiogenesis. The biological effects of EETs are primarily mediated through their interaction with a putative G protein-coupled receptor, leading to the activation of large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells. This results in hyperpolarization and vasodilation.[1][2]
The development of selective antagonists for EETs is crucial for elucidating their specific functions and for the potential development of therapeutics targeting EET-mediated pathways. This compound has emerged as a widely used antagonist in these studies. This guide compares its performance with other notable antagonists.
Comparative Antagonist Activity
The antagonist activity of this compound and its alternatives is typically evaluated by their ability to inhibit EET-induced vasodilation in isolated artery preparations. While direct comparative studies providing IC50 or Ki values under identical conditions are limited, the available data allows for a qualitative and semi-quantitative assessment of their potency and selectivity.
| Compound | Mechanism of Action | Target Selectivity | Observed Antagonist Activity | Reference |
| This compound (14,15-EEZE) | Competitive antagonist at the putative EET receptor. | Selective for EETs over other vasodilators like nitric oxide or prostacyclin analogs.[1] | At 10 µM, significantly inhibits vasodilation induced by all four EET regioisomers (5,6-, 8,9-, 11,12-, and 14,15-EET) in bovine coronary arteries.[3] | [1][3] |
| 14,15-EEZE-methylsulfonylimide (14,15-EEZE-mSI) | Likely a competitive antagonist at the putative EET receptor. | Shows regioisomer selectivity, inhibiting 14,15- and 5,6-EET-induced relaxation but not that of 11,12- or 8,9-EET.[2][4] | At 10 µM, it inhibits relaxation to 14,15- and 5,6-EET in bovine coronary arterial rings.[2] At 100 nM, it blocked 14,15-EET-induced activation of BKCa channels.[2] | [2][4] |
| N-methylsulfonyl-6-(2-propargyloxyphenyl)hexanamide (MS-PPOH) | Mechanism-based inhibitor of CYP epoxygenases, thereby blocking the synthesis of EETs. Also reported to act as an EET antagonist.[5][6] | Inhibits multiple CYP2C and 2J isoforms.[7] Also displaces EET ligands from their binding sites.[5] | IC50 values for inhibition of recombinant CYP epoxygenases range from 11-16 µM for CYP2C9 and 2C11 to >90 µM for others.[8] Functionally antagonizes EET-mediated responses.[5] | [5][6][7][8] |
Experimental Protocols
Isolated Bovine Coronary Artery Vasodilation Assay
This assay is a standard method for assessing the vasoactive properties of compounds.
1. Tissue Preparation:
-
Fresh bovine hearts are obtained from a local abattoir and transported in cold, oxygenated Krebs-Henseleit buffer.
-
The left anterior descending coronary artery is dissected and cleaned of surrounding connective tissue.
-
The artery is cut into 3-5 mm rings.
2. Mounting:
-
The arterial rings are mounted in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C, and continuously bubbled with 95% O2 and 5% CO2.
-
One end of the ring is attached to a fixed support, and the other to an isometric force transducer to record changes in tension.
3. Equilibration and Pre-constriction:
-
The rings are allowed to equilibrate for 60-90 minutes under a resting tension of approximately 5 grams.
-
After equilibration, the rings are pre-constricted with a thromboxane (B8750289) A2 mimetic, such as U46619, to a stable level of tension.
4. Antagonist and Agonist Administration:
-
To test for antagonist activity, the arterial rings are pre-incubated with the antagonist (e.g., this compound) for a specified period (typically 20-30 minutes).
-
A cumulative concentration-response curve to an EET agonist (e.g., 14,15-EET) is then generated by adding increasing concentrations of the agonist to the organ bath.
5. Data Analysis:
-
The relaxation response is measured as the percentage decrease in the pre-constricted tension.
-
The potency of the antagonist can be determined by comparing the concentration-response curves of the agonist in the presence and absence of the antagonist.
Radioligand Binding Assay for the Putative EET Receptor
This assay is used to determine the binding affinity of a compound for a receptor.
1. Membrane Preparation:
-
Cells or tissues expressing the putative EET receptor (e.g., U937 cell membranes) are homogenized in an ice-cold buffer.[5]
-
The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in a binding buffer.
2. Binding Reaction:
-
The membrane preparation is incubated with a radiolabeled EET ligand (e.g., [3H]-14,15-EET or 20-¹²⁵I-14,15-EE5ZE).[5][9]
-
For competition binding assays, increasing concentrations of the unlabeled antagonist (the "competitor," e.g., this compound) are added to the incubation mixture.
3. Separation of Bound and Free Ligand:
-
The binding reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
4. Quantification:
-
The amount of radioactivity retained on the filters is quantified using a scintillation counter.
5. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the competition curve. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: EET Signaling Pathway in Vasodilation.
Caption: Isolated Artery Vasodilation Assay Workflow.
Caption: Radioligand Binding Assay Workflow.
References
- 1. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of carcinoma cell motility by epoxyeicosatrienoic acid (EET) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of acetylenic epoxygenase inhibitors on recombinant cytochrome p450s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 20-125Iodo-14,15-Epoxyeicosa-5(Z)-enoic Acid: a High-Affinity Radioligand Used to Characterize the Epoxyeicosatrienoic Acid Antagonist Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of 14,15-EEZE and Other EET Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 14,15-EEZE, a widely used antagonist of epoxyeicosatrienoic acids (EETs), with other EET analogs. The information presented herein is supported by experimental data to aid in the selection of the most appropriate pharmacological tools for research and drug development.
Introduction to EETs and Their Antagonism
Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules derived from arachidonic acid by cytochrome P450 epoxygenases.[1] The four main regioisomers—5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET—are involved in a variety of physiological processes, including vasodilation, anti-inflammation, and cardioprotection.[2] Their effects are mediated through complex signaling pathways involving G-protein coupled receptors (GPCRs) and ion channels.[3] The development of specific antagonists is crucial for elucidating the precise roles of different EET regioisomers in health and disease. 14,15-EEZE (14,15-epoxyeicosa-5(Z)-enoic acid) was one of the first synthesized EET analogs identified as a specific EET antagonist.[4]
Specificity of 14,15-EEZE
14,15-EEZE has been characterized as a selective antagonist of EET-induced biological effects. Experimental evidence demonstrates that it effectively blocks the vasodilatory responses induced by all four EET regioisomers.[4] Notably, it exhibits a greater potency against 14,15-EET compared to the other regioisomers.[4]
Importantly, 14,15-EEZE shows a high degree of specificity. It does not significantly affect vasodilation induced by other signaling molecules such as sodium nitroprusside (a nitric oxide donor), iloprost (B1671730) (a prostacyclin analog), or activators of K+ channels like bimakalim (B54165) and NS1619.[4] Furthermore, it does not alter the synthesis of EETs or another arachidonic acid metabolite, 20-HETE.[4] This specificity makes 14,15-EEZE a valuable tool for studying EET-mediated signaling pathways.
Comparison with Other EET Analogs
Several other EET analogs have been synthesized and characterized for their antagonistic properties. A direct quantitative comparison of their potency is often challenging due to variations in experimental conditions across different studies. However, the available data allows for a qualitative and semi-quantitative assessment of their specificity.
Table 1: Comparison of Antagonistic Properties of EET Analogs
| Analog | Target EET Regioisomers | Other Effects | Reference |
| 14,15-EEZE | All four regioisomers, most potent against 14,15-EET. | Minimal to no effect on NO, prostacyclin, or K+ channel-mediated vasodilation. Does not alter EET or 20-HETE synthesis. | [4] |
| 14,15-EEZE-mSI | Selective antagonist of 5,6-EET and 14,15-EET. | Does not inhibit 8,9-EET or 11,12-EET-induced relaxation. | [5] |
| 14,15-DHE5ZE | Selective antagonist of 14,15-EET. | Does not inhibit 5,6-, 8,9-, or 11,12-EET-induced relaxations. It is a metabolite of 14,15-EEZE formed by soluble epoxide hydrolase (sEH). | [6] |
EET Signaling Pathways
EETs elicit their effects through a complex network of signaling pathways. A simplified overview of the key pathways is presented below.
References
- 1. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epoxyeicosatrienoic Acid Analogs and Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 14,15-Dihydroxy-eicosa-5(Z)-enoic acid selectively inhibits 14,15-epoxyeicosatrienoic acid-induced relaxations in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 14,15-EET and its Antagonist, 14,15-EEZE
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the physiological effects of 14,15-Epoxyeicosatrienoic acid (14,15-EET) and its selective antagonist, 14,15-Epoxyeicosa-5(Z)-enoic acid (14,15-EEZE). This document summarizes key experimental data, details methodologies for cited experiments, and visualizes relevant signaling pathways and workflows.
14,15-EET, a cytochrome P450-derived metabolite of arachidonic acid, is a potent signaling lipid with significant effects on the cardiovascular system, including vasodilation and cardioprotection.[1] In contrast, 14,15-EEZE is a synthetic analog designed to be a selective antagonist of epoxyeicosatrienoic acids (EETs), and it is widely used to investigate the physiological roles of EETs by blocking their actions.[2] Understanding the interplay between these two compounds is crucial for elucidating the therapeutic potential of targeting the EET pathway.
Quantitative Data Comparison
The following tables summarize the quantitative effects of 14,15-EET and 14,15-EEZE from key experimental studies.
Table 1: Effects on Myocardial Infarct Size in a Canine Model
| Treatment Group | Myocardial Infarct Size (% of Area at Risk) | Reference |
| Vehicle (Control) | 21.8 ± 1.6 | [3] |
| 14,15-EET (0.128 mg/kg) | 9.4 ± 1.3 | [3] |
| 14,15-EEZE | 21.0 ± 3.6 | [3] |
| 14,15-EET + 14,15-EEZE | 19.2 ± 2.4 | [3] |
Table 2: Effects on Vasodilation of Bovine Coronary Arteries
| Compound | Maximal Relaxation (%) | Concentration for Maximal Relaxation | Antagonistic Effect of 14,15-EEZE | Reference |
| 14,15-EET | ~80-90% | 10 µM | - | [4] |
| 14,15-EEZE | ~21% | 10 µM | - | [4] |
| 14,15-EET in the presence of 14,15-EEZE (10 µM) | ~18% | - | Significant inhibition of 14,15-EET-induced relaxation | [4] |
Experimental Protocols
Measurement of Myocardial Infarct Size
Objective: To quantify the extent of myocardial necrosis following ischemia-reperfusion injury.
Methodology: 2,3,5-Triphenyltetrazolium Chloride (TTC) Staining Method.[5][6]
-
Animal Model: Anesthetized dogs are subjected to 60 minutes of coronary artery occlusion followed by 3 hours of reperfusion to induce myocardial infarction.[3]
-
Heart Extraction and Sectioning: At the end of the reperfusion period, the heart is excised and the left ventricle is sliced into transverse sections.
-
TTC Staining: The heart slices are incubated in a 1% solution of TTC in phosphate (B84403) buffer at 37°C.[6]
-
Mechanism of Staining: Viable myocardium, containing active dehydrogenase enzymes, reduces the TTC to a red formazan (B1609692) precipitate. The infarcted tissue, lacking these active enzymes, remains unstained (pale white).[5]
-
Image Analysis: The stained slices are photographed, and the areas of the infarcted region (pale) and the area at risk (total slice area) are measured using computer-assisted planimetry.
-
Calculation: The infarct size is expressed as a percentage of the total area at risk.[6]
Measurement of Vascular Relaxation
Objective: To assess the vasodilatory or vasoconstrictive effects of compounds on isolated blood vessels.
Methodology: Wire Myography of Isolated Arterial Rings.[7][8]
-
Vessel Preparation: Bovine coronary arteries are dissected and cleaned of surrounding connective tissue. The arteries are then cut into small rings.[4]
-
Mounting: The arterial rings are mounted on two small wires in an organ bath chamber of a wire myograph. One wire is attached to a force transducer, and the other is attached to a micrometer for stretching the vessel.[8]
-
Equilibration: The organ bath is filled with a physiological salt solution, maintained at 37°C, and gassed with a mixture of 95% O2 and 5% CO2. The arterial rings are allowed to equilibrate under a baseline tension.[8]
-
Pre-constriction: To study relaxation, the arterial rings are first pre-constricted with a vasoconstrictor agent (e.g., U46619, a thromboxane (B8750289) A2 analog) to induce a stable level of tone.[4]
-
Compound Administration: Cumulative concentrations of the test compounds (14,15-EET or 14,15-EEZE) are added to the organ bath.
-
Data Acquisition: The changes in isometric tension are continuously recorded. Relaxation is measured as the percentage decrease in the pre-constriction induced tension.[7]
Signaling Pathways and Mechanisms
14,15-EET Signaling Pathway
14,15-EET exerts its effects through multiple signaling cascades, often initiated by binding to a putative G-protein coupled receptor (GPCR) on the cell surface.[9] This leads to the activation of downstream effectors that mediate its physiological actions, such as vasodilation and cardioprotection.[10]
Caption: Simplified signaling pathway of 14,15-EET.
Mechanism of Action of 14,15-EEZE
14,15-EEZE functions as a competitive antagonist at the putative EET receptor. By binding to this receptor, it prevents 14,15-EET from initiating its downstream signaling cascade, thereby blocking the physiological effects of 14,15-EET.[2][3]
Caption: Antagonistic mechanism of 14,15-EEZE.
Experimental Workflow
The following diagram illustrates a general workflow for comparing the effects of 14,15-EET and 14,15-EEZE in an in vitro setting, such as studying their impact on cell viability or signaling pathway activation.
Caption: General in vitro experimental workflow.
References
- 1. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Experimental Workflow for Studying Barrier Integrity, Permeability, and Tight Junction Composition and Localization in a Single Endothelial Cell Monolayer: Proof of Concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the selective EET antagonist, 14,15-EEZE, on cardioprotection produced by exogenous or endogenous EETs in the canine heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Measuring infarct size by the tetrazolium method [southalabama.edu]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of Endothelium-Dependent Relaxation in the Saphenous Artery and Its Caudal Branches in Young and Old Adult Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dmt.dk [dmt.dk]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Arachidonic acid cytochrome P450 epoxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validating 14,15-EEZE as a Selective 14,15-EET Blocker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EEZE) and its role as a selective antagonist of 14,15-epoxyeicosatrienoic acid (14,15-EET). We will delve into supporting experimental data, compare its performance with other alternatives, and provide detailed methodologies for key validation experiments.
Introduction to 14,15-EET and its Blockade
14,15-EET is a bioactive lipid metabolite of arachidonic acid, playing a crucial role in various physiological processes, including vasodilation, anti-inflammation, and cardioprotection. Its signaling is primarily mediated through putative G-protein coupled receptors (GPCRs), leading to the activation of downstream pathways involving protein kinase A (PKA) and mitogen-activated protein kinases (MAPK). The development of selective blockers for EETs is critical for elucidating their specific functions and for therapeutic targeting. 14,15-EEZE has emerged as a valuable tool in this endeavor.
Comparative Analysis of 14,15-EEZE and Alternative EET Blockers
The selectivity of an EET antagonist is paramount for accurately dissecting the roles of different EET regioisomers. While 14,15-EEZE is a widely used tool, other compounds have been developed with varying selectivity profiles.
Data Presentation: Quantitative Comparison of EET Antagonists
The following table summarizes the available quantitative data on the inhibitory effects of 14,15-EEZE and other notable EET antagonists on vascular relaxation induced by different EET regioisomers. It is important to note that the experimental conditions, such as the specific vascular bed and the pre-constricting agent used, can influence the observed potency.
| Antagonist | Target EET Regioisomer | Effect | Concentration | Vascular Bed | Reference |
| 14,15-EEZE | 14,15-EET | Inhibition of relaxation | 10 µmol/L | Bovine coronary arteries | [1] |
| 11,12-EET | Inhibition of relaxation | 10 µmol/L | Bovine coronary arteries | [1] | |
| 8,9-EET | Inhibition of relaxation | 10 µmol/L | Bovine coronary arteries | [1] | |
| 5,6-EET | Inhibition of relaxation | 10 µmol/L | Bovine coronary arteries | [1] | |
| 14,15-EEZE-mSI | 14,15-EET | Inhibition of relaxation | 10 µmol/L | Bovine coronary arteries | [2][3][4] |
| 5,6-EET | Inhibition of relaxation | 10 µmol/L | Bovine coronary arteries | [2][3][4] | |
| 11,12-EET | No inhibition | 10 µmol/L | Bovine coronary arteries | [2][3][4] | |
| 8,9-EET | No inhibition | 10 µmol/L | Bovine coronary arteries | [2][3][4] | |
| 11,12,20-THE8ZE | 11,12-EET | Significant inhibition | 10 µmol/L | Bovine coronary arteries | [5] |
| 14,15-EET | No effect | 10 µmol/L | Bovine coronary arteries | [5] | |
| 8,9-EET | No effect | 10 µmol/L | Bovine coronary arteries | [5] | |
| 5,6-EET | No effect | 10 µmol/L | Bovine coronary arteries | [5] |
Binding Affinity Data
The following table presents binding affinity data for 14,15-EET and the inhibitory constants for 14,15-EEZE and other EETs at a putative EET receptor.
| Ligand | Parameter | Value | Cell Type | Reference |
| 14(R),15(S)-EET | Kd | 13.84 ± 2.58 nM | U-937 cells | |
| Bmax | 3.54 ± 0.28 pmol/106 cells | U-937 cells | ||
| 14,15-EEZE | Ki | 3.60 nM | U-937 cell membranes | |
| 14,15-EET | IC50 | 8.28 nM | U-937 cell membranes | |
| 11,12-EET | IC50 | 11.7 nM | U-937 cell membranes | |
| 8,9-EET | IC50 | 444 nM | U-937 cell membranes |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.
Vascular Reactivity Assay
This assay is fundamental in assessing the vasoactive properties of EETs and the inhibitory effects of their antagonists.
Protocol:
-
Tissue Preparation: Isolate bovine coronary arteries and cut them into 2-3 mm rings.
-
Mounting: Suspend the arterial rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.
-
Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of 5g.
-
Pre-constriction: Contract the arterial rings with a thromboxane (B8750289) A₂ mimetic, U46619 (e.g., 10-100 nM), to achieve a stable submaximal contraction.
-
Antagonist Pre-incubation: For antagonist studies, pre-incubate the rings with 14,15-EEZE or another antagonist (e.g., 10 µM) for a specified period (e.g., 20-30 minutes).
-
EET Stimulation: Add cumulative concentrations of the desired EET regioisomer (e.g., 1 nM to 10 µM) to generate a concentration-response curve for relaxation.
-
Data Analysis: Express the relaxation as a percentage of the pre-constriction induced by U46619. Compare the concentration-response curves in the presence and absence of the antagonist to determine its inhibitory effect.
Calcium Imaging Assay
This technique allows for the real-time visualization of intracellular calcium dynamics in response to EET stimulation.
Protocol:
-
Cell Culture: Culture endothelial cells (e.g., human umbilical vein endothelial cells - HUVECs) on glass coverslips.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation with the dye for 30-60 minutes at 37°C.
-
Baseline Measurement: Mount the coverslip on a perfusion chamber of an inverted fluorescence microscope and record the baseline fluorescence intensity.
-
Antagonist Pre-treatment: If applicable, perfuse the cells with a buffer containing the EET antagonist for a defined period.
-
EET Stimulation: Perfuse the cells with a buffer containing the specific EET regioisomer and record the changes in fluorescence intensity over time.
-
Data Analysis: Quantify the changes in intracellular calcium concentration based on the fluorescence ratio (for ratiometric dyes like Fura-2) or the change in fluorescence intensity (for single-wavelength dyes like Fluo-4).
NF-κB Reporter Gene Assay
This assay is used to investigate the anti-inflammatory effects of EETs by measuring the activity of the transcription factor NF-κB.
Protocol:
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Cell Treatment: After 24-48 hours, pre-treat the cells with the EET antagonist for a specified duration.
-
Stimulation: Stimulate the cells with an inflammatory agent (e.g., TNF-α) in the presence or absence of the EET.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Compare the NF-κB activity in different treatment groups.
Conclusion
The available data strongly support the characterization of 14,15-EEZE as a selective antagonist of 14,15-EET, particularly in the vasculature. While it exhibits some inhibitory effects on other EET regioisomers, its potency is greatest against 14,15-EET. For researchers requiring higher selectivity, compounds like 14,15-EEZE-mSI and 11,12,20-THE8ZE offer more targeted blockade of specific EET pathways. The choice of antagonist should be guided by the specific research question and the EET regioisomers of interest. The provided experimental protocols offer a robust framework for the validation and further characterization of these and other novel EET modulators.
References
- 1. 14,15-Epoxyeicosa-5(Z)-enoic acid: a selective epoxyeicosatrienoic acid antagonist that inhibits endothelium-dependent hyperpolarization and relaxation in coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. ahajournals.org [ahajournals.org]
- 4. 14,15-epoxyeicosa-5(Z)-enoic-mSI: a 14,15- and 5,6-EET antagonist in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 11,12,20-Trihydroxy-eicosa-8(Z)-enoic acid: a selective inhibitor of 11,12-EET-induced relaxations of bovine coronary and rat mesenteric arteries - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 14,15-EEZE and 14,15-EEZE-mSI: Potent Antagonists in Eicosanoid Research
In the intricate world of lipid signaling, epoxyeicosatrienoic acids (EETs) have emerged as crucial mediators in a variety of physiological processes, including vasodilation, cardioprotection, and angiogenesis. The development of selective antagonists is paramount for elucidating the precise roles of these signaling molecules. This guide provides a detailed comparative analysis of two prominent EET antagonists: 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EEZE) and its methylsulfonylimide analog, 14,15-epoxyeicosa-5(Z)-enoic-methylsulfonylimide (14,15-EEZE-mSI). This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in their performance and select the appropriate tool for their experimental needs.
Core Mechanism of Action
Both 14,15-EEZE and 14,15-EEZE-mSI function as antagonists of EETs, which are metabolites of arachidonic acid produced by cytochrome P450 (CYP) epoxygenases.[1] EETs exert their effects, such as vasodilation and cardioprotection, by activating downstream signaling pathways, often involving the opening of calcium-activated potassium (KCa) channels.[2][3] Both antagonists have been shown to block these EET-induced effects.[2][4] Interestingly, studies have indicated that these compounds may also inhibit the enzymatic hydrolysis of EETs to their less active dihydroxyeicosatrienoic acid (DHET) counterparts by soluble epoxide hydrolase (sEH), leading to an increase in EET concentrations.[2][5]
Comparative Performance Data
The following tables summarize the key quantitative data from various studies, highlighting the comparative efficacy and selectivity of 14,15-EEZE and 14,15-EEZE-mSI.
Table 1: Antagonist Effect on EET-Induced Vascular Relaxation
| Antagonist | Concentration | Target EET Regioisomer | Inhibition of Maximal Relaxation (%) | Vascular Bed | Reference |
| 14,15-EEZE | 10 µmol/L | 14,15-EET | ~78% | Bovine Coronary Arteries | [4][5] |
| 10 µmol/L | 11,12-EET | Significant Inhibition | Bovine Coronary Arteries | [4][5] | |
| 10 µmol/L | 8,9-EET | Significant Inhibition | Bovine Coronary Arteries | [4][5] | |
| 10 µmol/L | 5,6-EET | Significant Inhibition | Bovine Coronary Arteries | [4][5] | |
| 14,15-EEZE-mSI | 10 µmol/L | 14,15-EET | ~57% | Bovine Coronary Arteries | [2] |
| 10 µmol/L | 11,12-EET | No Significant Inhibition | Bovine Coronary Arteries | [2] | |
| 10 µmol/L | 8,9-EET | No Significant Inhibition | Bovine Coronary Arteries | [2] | |
| 10 µmol/L | 5,6-EET | Significant Inhibition | Bovine Coronary Arteries | [2] |
Table 2: Effect on Cardioprotection
| Antagonist | Model | Effect | Key Finding | Reference |
| 14,15-EEZE | Canine model of myocardial infarction | Abolished the cardioprotective effects of 11,12-EET and 14,15-EET | Suggests EETs mediate cardioprotection via a receptor-dependent mechanism.[6] | [6][7][8] |
| Canine model of myocardial infarction | Did not block the cardioprotective effect of the KATP channel opener diazoxide | Indicates selectivity for an upstream EET receptor and not the downstream KATP channel.[6][8] | [6][7][8] | |
| 14,15-EEZE-mSI | Not extensively studied in cardioprotection models in the provided literature. | N/A | Further research is needed to determine its role in cardioprotection. |
Table 3: Impact on Cancer Cell Motility
| Antagonist | Cell Line | Effect | Pathway Implication | Reference |
| 14,15-EEZE | Prostate Carcinoma (PC-3, DU-145, LNCaP) | Inhibited EET-induced cell invasion and migration.[9] | Implicates a putative EET receptor-mediated EGFR and PI3K/Akt pathway.[9] | [9] |
| 14,15-EEZE-mSI | Prostate Carcinoma (PC-3, DU-145, LNCaP) | Inhibited EET-induced cell invasion and migration.[9] | Similar to 14,15-EEZE, suggesting a shared mechanism of inhibiting cancer cell motility.[9] | [9] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the presented data.
Vascular Reactivity Studies
Bovine coronary arteries were obtained and cut into rings.[5] These rings were then mounted in organ chambers filled with a physiological salt solution, aerated with a gas mixture (95% O2, 5% CO2), and maintained at 37°C. The arterial rings were pre-constricted with U46619, a thromboxane (B8750289) A2 mimetic, to induce a stable tone.[2][5] Concentration-response curves to various EET regioisomers were then generated in the presence and absence of the antagonists (14,15-EEZE or 14,15-EEZE-mSI).[2][5] Changes in isometric tension were recorded to quantify relaxation.[2][5]
Myocardial Infarction Studies in Canines
Anesthetized dogs were subjected to a 60-minute occlusion of the left anterior descending (LAD) coronary artery, followed by 3 hours of reperfusion.[6][8] 14,15-EEZE was administered before the occlusion period.[8] Infarct size was determined as a percentage of the area at risk (IS/AAR).[6][8]
Cell Motility Assays
Prostate carcinoma cell lines were used to assess cell invasion and migration.[9] The effect of EETs on cell motility was measured in the presence and absence of 14,15-EEZE and 14,15-EEZE-mSI using standard invasion and migration assays.[9] Western blotting was employed to analyze the phosphorylation status of key signaling proteins like EGFR and Akt.[9]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.
Caption: Simplified signaling pathway of EETs and the inhibitory action of 14,15-EEZE and 14,15-EEZE-mSI.
Caption: Experimental workflow for vascular reactivity studies.
Concluding Remarks
Both 14,15-EEZE and 14,15-EEZE-mSI are valuable pharmacological tools for investigating the roles of EETs. The choice between them may depend on the specific experimental context.
-
14,15-EEZE appears to be a broader-spectrum EET antagonist, inhibiting the vascular relaxation induced by all four EET regioisomers in bovine coronary arteries.[4][5] Its effects on cardioprotection are also well-documented.[6][7][8]
-
14,15-EEZE-mSI exhibits greater selectivity, primarily antagonizing 14,15-EET and 5,6-EET-induced relaxation in the same vascular bed.[2] This selectivity could be advantageous in studies aiming to dissect the specific roles of different EET regioisomers.
Both compounds have demonstrated efficacy in inhibiting cancer cell motility, suggesting their potential as therapeutic leads.[9] Researchers should carefully consider the selectivity profile and the specific EETs involved in their system of interest when selecting the appropriate antagonist for their studies. Further investigation into the in vivo efficacy and pharmacokinetics of these compounds is warranted to fully realize their therapeutic potential.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. 14,15-epoxyeicosa-5(Z)-enoic-mSI: a 14,15- and 5,6-EET antagonist in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. 14,15-Epoxyeicosa-5(Z)-enoic acid: a selective epoxyeicosatrienoic acid antagonist that inhibits endothelium-dependent hyperpolarization and relaxation in coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Effects of the selective EET antagonist, 14,15-EEZE, on cardioprotection produced by exogenous or endogenous EETs in the canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Effects of the selective EET antagonist, 14,15-EEZE, on cardioprotection produced by exogenous or endogenous EETs in the canine heart - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of carcinoma cell motility by epoxyeicosatrienoic acid (EET) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Cross-Reactivity of 14,15-EEZE with other Eicosanoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EEZE) with other eicosanoids. 14,15-EEZE is a well-characterized antagonist of epoxyeicosatrienoic acids (EETs), which are cytochrome P450-derived metabolites of arachidonic acid involved in the regulation of vascular tone and inflammation. Understanding the selectivity and potential off-target effects of 14,15-EEZE is crucial for its use as a pharmacological tool and for the development of novel therapeutics targeting the EET signaling pathway.
Data Presentation: Quantitative Analysis of 14,15-EEZE Cross-Reactivity
The following tables summarize the available quantitative data on the interaction of 14,15-EEZE with various eicosanoids. The data is primarily derived from functional assays, such as vasodilation studies, and competitive binding assays.
| Eicosanoid | Assay Type | Species/Tissue | Effect of 14,15-EEZE | Quantitative Data |
| EETs | ||||
| 14,15-EET | Vasodilation | Bovine coronary arteries | Inhibition | Most effective inhibition compared to other EETs.[1] |
| 11,12-EET | Vasodilation | Bovine coronary arteries | Inhibition | Less effective inhibition than against 14,15-EET.[1] |
| 8,9-EET | Vasodilation | Bovine coronary arteries | Inhibition | Less effective inhibition than against 14,15-EET.[1] |
| 5,6-EET | Vasodilation | Bovine coronary arteries | Inhibition | Less effective inhibition than against 14,15-EET.[1] |
| 14,15-EET | Cardioprotection | Canine heart | Abolished effect | Completely abolished the cardioprotective effect of 14,15-EET.[2] |
| 11,12-EET | Cardioprotection | Canine heart | Abolished effect | Completely abolished the cardioprotective effect of 11,12-EET.[2] |
| Other Eicosanoids | ||||
| Prostaglandins (general) | Vasodilation | Bovine coronary arteries | No effect | Did not alter relaxations to the prostacyclin analog iloprost.[3] |
| Thromboxane (B8750289) A2 (TXA2) | Platelet Aggregation | Not specified | Not specified | No direct data found on interaction with TXA2. However, EETs and TXA2 can have opposing effects. |
| Leukotrienes | Not specified | Not specified | Not specified | No data found on direct interaction. |
| 20-HETE | Vasoconstriction | Not specified | No effect | Had no effect on contraction to 20-HETE.[3] |
| Ligand | Assay Type | Cell Line/Tissue | Radioligand | Ki (nM) |
| 14(R), 15(S)-EET | Competitive Binding | Guinea pig mononuclear cells | [3H]14,15-EET | 226.3 |
| 11(R), 12(S)-EET | Competitive Binding | Guinea pig mononuclear cells | [3H]14,15-EET | Less effective than 14,15-EET |
| 14(S), 15(R)-EET | Competitive Binding | Guinea pig mononuclear cells | [3H]14,15-EET | Less effective than 14,15-EET |
| 14,15-EET | Competitive Binding | U937 cell membranes | 20-125I-14,15-EE8ZE-APSA | 2.73 |
| 20-I-14,15-EE8ZE-APSA | Competitive Binding | U937 cell membranes | 20-125I-14,15-EE5ZE | 3.60 |
| 14,15-EET | Photoaffinity Labeling | U937 cell membranes | 20-125I-14,15-EE8ZE-APSA | IC50 = 8.28 |
| 11,12-EET | Photoaffinity Labeling | U937 cell membranes | 20-125I-14,15-EE8ZE-APSA | IC50 = 11.7 |
| 8,9-EET | Photoaffinity Labeling | U937 cell membranes | 20-125I-14,15-EE8ZE-APSA | IC50 = 444 |
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol is a generalized procedure for assessing the binding affinity of 14,15-EEZE and other eicosanoids to their putative receptors.
1. Membrane Preparation:
-
Tissues or cells expressing the receptor of interest are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at a high speed (e.g., 100,000 x g) to pellet the membranes.
-
The membrane pellet is washed and resuspended in a binding buffer.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add a fixed concentration of a radiolabeled ligand (e.g., [3H]-14,15-EET) and varying concentrations of the unlabeled competitor (e.g., 14,15-EEZE or other eicosanoids).
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand.
-
The filters are washed with ice-cold wash buffer to remove unbound radioligand.
4. Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
5. Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.
Isometric Tension Measurement in Isolated Arteries (Vessel Myography)
This protocol is used to assess the functional effect of 14,15-EEZE on eicosanoid-induced vasodilation or vasoconstriction.
1. Tissue Preparation:
-
A blood vessel (e.g., bovine coronary artery) is carefully dissected and placed in cold, oxygenated Krebs-Henseleit buffer.
-
The vessel is cleaned of adhering connective tissue and cut into rings of 2-3 mm in length.
2. Myograph Setup:
-
The arterial rings are mounted on two small wires in a wire myograph chamber.
-
The chamber is filled with Krebs-Henseleit buffer, maintained at 37°C, and continuously bubbled with 95% O2 and 5% CO2.
-
The rings are stretched to an optimal resting tension, which is determined by a normalization procedure.[4][5]
3. Experimental Procedure:
-
The viability of the arterial rings is tested by contracting them with a high concentration of potassium chloride (KCl).
-
After a washout period, the rings are pre-constricted with a vasoconstrictor (e.g., U46619, a thromboxane A2 analog).
-
Once a stable contraction is achieved, a cumulative concentration-response curve to a vasodilator eicosanoid (e.g., 14,15-EET) is generated.
-
To test the effect of 14,15-EEZE, the arterial rings are pre-incubated with 14,15-EEZE for a specific period before the addition of the vasoconstrictor and subsequent vasodilator.
4. Data Analysis:
-
The relaxation responses are expressed as a percentage of the pre-contraction induced by the vasoconstrictor.
-
The potency of the vasodilator (EC50 value) and the maximal relaxation (Emax) are calculated from the concentration-response curves.
-
The effect of 14,15-EEZE is determined by comparing the concentration-response curves in the presence and absence of the antagonist.
Mandatory Visualization
Signaling Pathways
Caption: Simplified signaling pathway of Epoxyeicosatrienoic Acids (EETs).
Caption: Simplified signaling pathway of Thromboxane A2.
Experimental Workflows
Caption: Workflow for a competitive radioligand binding assay.
Caption: Workflow for an isometric tension measurement using wire myography.
Conclusion
Based on the available evidence, 14,15-EEZE is a selective antagonist of epoxyeicosatrienoic acids, with the highest potency against 14,15-EET. It demonstrates cross-reactivity with other EET regioisomers, though to a lesser extent. Importantly, 14,15-EEZE shows minimal to no interaction with other major eicosanoid signaling pathways, such as those for prostanoids and 20-HETE, at concentrations where it effectively blocks EET-mediated responses. This selectivity makes 14,15-EEZE a valuable tool for investigating the physiological and pathophysiological roles of EETs. However, researchers should be mindful of its potential to inhibit all EET regioisomers when interpreting experimental results. Further studies with comprehensive quantitative binding data for a wider range of eicosanoids would be beneficial for a more complete understanding of its cross-reactivity profile.
References
- 1. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the selective EET antagonist, 14,15-EEZE, on cardioprotection produced by exogenous or endogenous EETs in the canine heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomed.cas.cz [biomed.cas.cz]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Mechanism of 14,15-EE-5(Z)-E and its Analogs in Vascular Tone Regulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EE-5(Z)-E), also known as 14,15-EEZE, with its key analogs, focusing on their mechanisms of action as antagonists of epoxyeicosatrienoic acids (EETs). The information presented is supported by experimental data to aid in the evaluation and selection of these compounds for research and drug development purposes.
Mechanism of Action: Antagonism of EET-Mediated Vasodilation
This compound is a synthetic analog of 14,15-EET, a cytochrome P450 metabolite of arachidonic acid. Unlike its parent compound which is a potent vasodilator, this compound acts as a selective antagonist of EETs. EETs, particularly 14,15-EET, are considered endothelium-derived hyperpolarizing factors (EDHFs) that play a crucial role in regulating vascular tone by inducing hyperpolarization and relaxation of vascular smooth muscle cells. The primary mechanism of this compound involves the competitive inhibition of EET-induced vasodilation, suggesting it acts on a putative EET receptor.
Comparative Performance of this compound and its Analogs
Experimental studies have compared the antagonist activity of this compound with its metabolite, 14,15-dihydroxy-eicosa-5(Z)-enoic acid (14,15-DHE5ZE), and another synthetic analog, 14,15-epoxyeicosa-5(Z)-enoic-methylsulfonylimide (14,15-EEZE-mSI). These comparisons have revealed differences in their potency and selectivity against different EET regioisomers.
Quantitative Comparison of Antagonist Activity on EET-Induced Vasodilation
The following table summarizes the inhibitory effects of this compound and 14,15-DHE5ZE on the relaxation of bovine coronary arteries induced by various EETs.
| Antagonist (10 µM) | EET Regioisomer | Maximal Relaxation (%) without Antagonist | Maximal Relaxation (%) with Antagonist | % Inhibition | Reference |
| This compound | 14,15-EET | 83.4 ± 4.5 | 21.4 ± 6.8 | ~74% | [1] |
| 11,12-EET | Not specified | Not specified | Less than 14,15-EET | [1] | |
| 8,9-EET | Not specified | Not specified | Less than 14,15-EET | [1] | |
| 5,6-EET | Not specified | Not specified | Less than 14,15-EET | [1] | |
| 14,15-DHE5ZE | 14,15-EET | 83.4 ± 4.5 | 36.1 ± 9.0 | ~57% | [1] |
| 11,12-EET | Not specified | No significant inhibition | - | [1] | |
| 8,9-EET | Not specified | No significant inhibition | - | [1] | |
| 5,6-EET | Not specified | No significant inhibition | - | [1] |
Key Observations:
-
This compound is a broad-spectrum EET antagonist, inhibiting the vasodilation induced by all four EET regioisomers, with the strongest effect against 14,15-EET.[1]
-
14,15-DHE5ZE , the metabolite of this compound, is a more selective antagonist, primarily inhibiting the effects of 14,15-EET.[1]
Another analog, 14,15-EEZE-mSI , has been shown to be a selective antagonist of 14,15-EET and 5,6-EET, with no significant activity against 11,12-EET or 8,9-EET.[2]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures involved in the validation of these compounds, the following diagrams are provided.
Caption: Proposed signaling pathway of EET-mediated vasodilation and its inhibition by this compound.
Caption: Experimental workflow for assessing EET antagonist activity using the bovine coronary artery ring bioassay.
Experimental Protocols
Bovine Coronary Artery Relaxation Bioassay
This ex vivo method is a standard procedure for assessing the vasoactive properties of compounds.
1. Tissue Preparation:
-
Fresh bovine hearts are obtained from a local abattoir and the left anterior descending (LAD) coronary arteries are dissected in cold Krebs buffer.
-
The arteries are cleaned of surrounding fat and connective tissue.
-
Arterial rings of 2-3 mm in length are prepared.
2. Mounting and Equilibration:
-
The arterial rings are mounted between two stainless steel hooks in a water-jacketed organ bath (10 mL) filled with Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, and 11 glucose).
-
The solution is continuously gassed with 95% O2 and 5% CO2 at 37°C.
-
The rings are equilibrated for 60-90 minutes under a resting tension of approximately 5 grams.
3. Experimental Procedure:
-
After equilibration, the rings are pre-contracted with a thromboxane (B8750289) A2 mimetic, U46619 (e.g., 10-30 nM), to achieve a stable contraction.
-
Once a stable plateau is reached, the rings are pre-incubated with the antagonist (e.g., this compound, 14,15-DHE5ZE, or vehicle control) for a specified period (e.g., 20-30 minutes).
-
Cumulative concentration-response curves to an EET regioisomer (e.g., 14,15-EET) are then generated by adding increasing concentrations of the EET to the organ bath.
-
Changes in isometric tension are recorded using a force transducer and a data acquisition system.
4. Data Analysis:
-
The relaxation responses are calculated as a percentage decrease from the pre-contracted tension.
-
Dose-response curves are plotted, and parameters such as the maximal relaxation (Emax) and the concentration producing 50% of the maximal response (EC50) or the inhibitory concentration (IC50) are determined.
-
Statistical analysis is performed to compare the effects of the antagonists with the vehicle control.
This guide provides a foundational understanding of the mechanism of this compound and its analogs. For more in-depth information, researchers are encouraged to consult the cited literature.
References
- 1. 14,15-Dihydroxy-eicosa-5(Z)-enoic acid selectively inhibits 14,15-epoxyeicosatrienoic acid-induced relaxations in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 14,15-epoxyeicosa-5(Z)-enoic-mSI: a 14,15- and 5,6-EET antagonist in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Specificity of 14,15-EEZE: A Comparative Guide for Researchers
For researchers in pharmacology, physiology, and drug development, establishing the specificity of a chemical probe is paramount to generating reliable and interpretable data. This guide provides a comprehensive framework for confirming the specificity of 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EEZE), a widely used antagonist of epoxyeicosatrienoic acids (EETs). We will compare its activity against its primary target and potential off-targets, supported by detailed experimental protocols and data presentation formats.
Understanding the Primary Target and Mechanism of Action of 14,15-EEZE
14,15-EEZE is recognized as an antagonist of EETs, which are signaling lipids involved in regulating vascular tone, inflammation, and ion channel activity.[1][2] It is a structural analog of 14,15-EET and is thought to competitively inhibit the actions of EETs at their putative receptor sites.[3][4] While it antagonizes all four EET regioisomers (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET), it exhibits the greatest potency against 14,15-EET.[1][2] It has been shown to block EET-induced vasodilation and endothelium-dependent hyperpolarization.[1][5]
Experimental Strategies to Confirm 14,15-EEZE Specificity
To rigorously validate the specificity of 14,15-EEZE in your experimental model, a multi-faceted approach is recommended. This involves both in vitro and in situ/in vivo experiments designed to assess its effects on the target pathway and rule out potential off-target interactions.
The primary test of 14,15-EEZE's specificity is its ability to block the physiological effects of EETs.
Experimental Protocol: Vascular Reactivity Assay
-
Preparation: Isolate arterial rings (e.g., bovine coronary arteries) and mount them in an organ bath filled with Krebs-Henseleit solution, gassed with 95% O2/5% CO2 at 37°C.[1][2]
-
Pre-constriction: Induce a submaximal contraction with a vasoconstrictor like U46619.[1][2]
-
EET-induced Relaxation: Generate a cumulative concentration-response curve for an EET regioisomer (e.g., 14,15-EET) to induce vasorelaxation.
-
Antagonism: Pre-incubate the arterial rings with 14,15-EEZE (e.g., 10 µM) for a defined period (e.g., 30 minutes) before repeating the EET concentration-response curve.[1]
-
Data Analysis: Compare the concentration-response curves in the presence and absence of 14,15-EEZE to determine the extent of inhibition.
Data Presentation:
| Treatment Group | Agonist | EC50 (nM) | Emax (% Relaxation) |
| Vehicle Control | 14,15-EET | ||
| 14,15-EEZE (10 µM) | 14,15-EET | ||
| Vehicle Control | 11,12-EET | ||
| 14,15-EEZE (10 µM) | 11,12-EET |
EC50: Half-maximal effective concentration; Emax: Maximum effect.
A crucial aspect of specificity testing is to demonstrate that 14,15-EEZE does not interfere with other signaling pathways that might be active in your model system.
Experimental Protocol: Control Vasodilator Responses
-
Preparation and Pre-constriction: As described in the vascular reactivity assay.
-
Concentration-Response Curves: Generate concentration-response curves for vasodilators that act through EET-independent mechanisms, such as:
-
Antagonism Test: Repeat the concentration-response curves in the presence of 14,15-EEZE.
-
Data Analysis: Compare the curves to confirm that 14,15-EEZE does not significantly alter the responses to these control agents.
Data Presentation:
| Treatment Group | Control Agonist | EC50 (nM) | Emax (% Relaxation) |
| Vehicle Control | Sodium Nitroprusside | ||
| 14,15-EEZE (10 µM) | Sodium Nitroprusside | ||
| Vehicle Control | Iloprost | ||
| 14,15-EEZE (10 µM) | Iloprost | ||
| Vehicle Control | NS1619 | ||
| 14,15-EEZE (10 µM) | NS1619 |
14,15-EEZE can be metabolized by soluble epoxide hydrolase (sEH) to 14,15-dihydroxy-eicosa-5(Z)-enoic acid (14,15-DHE5ZE).[6][7] This metabolite has been shown to be a more selective antagonist for 14,15-EET compared to other EET regioisomers.[7]
Experimental Protocol: Assessing the Role of sEH
-
sEH Inhibition: Co-incubate the tissue or cells with 14,15-EEZE and a potent sEH inhibitor (e.g., AUDA).[6]
-
Functional Assay: Perform the on-target validation experiment (e.g., vascular reactivity) in the presence of the sEH inhibitor.
-
Comparison: Compare the inhibitory effect of 14,15-EEZE on different EET regioisomers with and without sEH inhibition. A change in the selectivity profile of 14,15-EEZE in the presence of an sEH inhibitor would suggest a significant role of its metabolism.
Data Presentation:
| Treatment Group | Agonist | EC50 Shift Ratio (with/without 14,15-EEZE) |
| No sEH inhibitor | 14,15-EET | |
| With sEH inhibitor | 14,15-EET | |
| No sEH inhibitor | 11,12-EET | |
| With sEH inhibitor | 11,12-EET |
Visualizing the Experimental Logic and Signaling Pathways
To clearly illustrate the experimental design and the underlying biological pathways, the following diagrams are provided.
Caption: On-target activity of 14,15-EEZE.
Caption: Testing for off-target effects of 14,15-EEZE.
Caption: The metabolic pathway of 14,15-EEZE via sEH.
Alternative and Competing Compounds
When interpreting data obtained with 14,15-EEZE, it is beneficial to consider alternative pharmacological tools.
-
14,15-DHE5ZE: As discussed, this metabolite of 14,15-EEZE offers higher selectivity for 14,15-EET.[7]
-
Soluble Epoxide Hydrolase Inhibitors (sEHIs) (e.g., AUDA, TPPU): These compounds increase endogenous EET levels by preventing their degradation.[8][9] Using an sEHI in combination with 14,15-EEZE can help confirm that the observed effects are indeed mediated by EETs.[8]
-
Structurally Unrelated Antagonists: If available, using an antagonist with a different chemical scaffold can help mitigate the risk of off-target effects being misinterpreted as on-target phenomena.
References
- 1. 14,15-Epoxyeicosa-5(Z)-enoic acid: a selective epoxyeicosatrienoic acid antagonist that inhibits endothelium-dependent hyperpolarization and relaxation in coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. ahajournals.org [ahajournals.org]
- 6. 14,15-Dihydroxy-eicosa-5(Z)-enoic Acid Selectively Inhibits 14,15-Epoxyeicosatrienoic Acid-Induced Relaxations in Bovine Coronary Arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 14,15-Dihydroxy-eicosa-5(Z)-enoic acid selectively inhibits 14,15-epoxyeicosatrienoic acid-induced relaxations in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Soluble epoxide hydrolase inhibition and gene deletion are protective against myocardial ischemia-reperfusion injury in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Soluble Epoxide Hydrolase Inhibitor and 14,15-Epoxyeicosatrienoic Acid-Facilitated Long-Term Potentiation through cAMP and CaMKII in the Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of EET Antagonists
For Researchers, Scientists, and Drug Development Professionals
Epoxyeicosatrienoic acids (EETs) are signaling molecules derived from arachidonic acid that play crucial roles in regulating cardiovascular function, inflammation, and cell growth. Their therapeutic potential has led to the development of EET antagonists to modulate their effects in various disease models. This guide provides a comparative overview of the in vivo efficacy of different EET antagonists, supported by experimental data. While direct head-to-head in vivo comparative studies are limited, this document synthesizes available data to facilitate an objective assessment of their performance.
Data Presentation: A Comparative Analysis of EET Antagonist Efficacy
Due to the limited availability of direct comparative in vivo studies, this section presents a summary of in vitro comparative data alongside a compilation of in vivo efficacy data for individual EET antagonists from various studies.
In Vitro Comparison of EET Antagonist Selectivity
An in vitro study comparing the antagonist effects of 14,15-EEZE and 14,15-EEZE-mSI on the relaxation of bovine coronary arteries induced by different EET regioisomers revealed key differences in their selectivity.
| Antagonist | 14,15-EET Induced Relaxation | 11,12-EET Induced Relaxation | 8,9-EET Induced Relaxation | 5,6-EET Induced Relaxation |
| 14,15-EEZE | Inhibited | Inhibited | Inhibited | Inhibited |
| 14,15-EEZE-mSI | Inhibited | Not Inhibited | Not Inhibited | Inhibited |
Data synthesized from an in vitro study on bovine coronary arteries.
In Vivo Efficacy of Individual EET Antagonists
The following table summarizes the in vivo efficacy of 14,15-EEZE in a canine model of myocardial ischemia-reperfusion injury. It is important to note that these results are from a study focused on a single antagonist and do not represent a direct comparison with other EET antagonists in the same experimental setting.
| Antagonist | Animal Model | Disease/Condition | Key Efficacy Endpoint | Result |
| 14,15-EEZE | Dog | Myocardial Ischemia-Reperfusion | Infarct Size (% of Area at Risk) | Abolished the cardioprotective effect of 11,12-EET and 14,15-EET.[1][2] |
This data is from a study investigating the effects of 14,15-EEZE and does not include a direct comparison with other EET antagonists.
Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of experimental findings.
In Vivo Myocardial Ischemia-Reperfusion Injury Model in Dogs
This protocol outlines the methodology used to assess the in vivo efficacy of 14,15-EEZE in a canine model of myocardial infarction.[1][2]
-
Animal Model : Adult mongrel dogs of either sex were used.
-
Anesthesia : Animals were anesthetized with a combination of barbital (B3395916) sodium and pentobarbital (B6593769) sodium.
-
Surgical Procedure : A thoracotomy was performed to expose the heart. The left anterior descending coronary artery was isolated for occlusion.
-
Ischemia-Reperfusion : The coronary artery was occluded for 60 minutes, followed by 3 hours of reperfusion.
-
Drug Administration :
-
EETs (11,12-EET or 14,15-EET) were administered intravenously.
-
The EET antagonist, 14,15-EEZE, was administered as an intravenous bolus followed by a continuous infusion.
-
-
Infarct Size Measurement : At the end of the reperfusion period, the heart was excised, and the area at risk and the infarcted area were determined using triphenyltetrazolium (B181601) chloride staining.
-
Data Analysis : Infarct size was expressed as a percentage of the area at risk (IS/AAR).
In Vitro Assessment of EET Antagonist Activity in Bovine Coronary Arteries
This protocol describes the in vitro methodology used to compare the antagonist activity of 14,15-EEZE and 14,15-EEZE-mSI.
-
Tissue Preparation : Bovine hearts were obtained from a local abattoir. The coronary arteries were dissected and cut into rings.
-
Experimental Setup : Arterial rings were mounted in organ chambers filled with Krebs' bicarbonate solution and maintained at 37°C, gassed with 95% O2 and 5% CO2.
-
Contraction and Relaxation : Arteries were pre-contracted with the thromboxane (B8750289) A2 mimetic, U46619. Concentration-response curves to various EET regioisomers were then generated in the presence and absence of the EET antagonists.
-
Data Analysis : The relaxation responses were expressed as a percentage of the pre-contraction.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding.
References
- 1. Effects of the selective EET antagonist, 14,15-EEZE, on cardioprotection produced by exogenous or endogenous EETs in the canine heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the selective EET antagonist, 14,15-EEZE, on cardioprotection produced by exogenous or endogenous EETs in the canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of 14,15-EEZE's Effect on EDHF-Mediated Responses
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 14,15-Epoxyeicosa-5(Z)-enoic acid (14,15-EEZE) and its alternatives in the study of Endothelium-Derived Hyperpolarizing Factor (EDHF)-mediated vascular responses. The information presented herein is supported by experimental data to aid in the selection of appropriate pharmacological tools for research and development.
Introduction to 14,15-EEZE and EDHF
Endothelium-derived hyperpolarizing factor (EDHF) plays a crucial role in regulating vascular tone, particularly in resistance arteries, by causing hyperpolarization of vascular smooth muscle cells.[1][2][3] Among the candidates for EDHF, epoxyeicosatrienoic acids (EETs), metabolites of arachidonic acid via cytochrome P450 (CYP) epoxygenases, are prominent mediators in many vascular beds.[1][2][3][4] 14,15-EEZE was developed as a specific antagonist of EETs, particularly 14,15-EET, to investigate the physiological and pathological roles of this pathway.[1][5] This guide evaluates the experimental evidence validating the effects of 14,15-EEZE and compares its performance with other pharmacological inhibitors of EDHF-mediated responses.
Data Presentation: Comparative Efficacy of EDHF Pathway Inhibitors
The following table summarizes the quantitative data on the inhibitory effects of 14,15-EEZE and its alternatives on EDHF-mediated vasodilation.
| Compound Class | Specific Compound | Target | Organism/Vessel | Agonist | Concentration | Effect | Citation |
| EET Antagonist | 14,15-EEZE | EET Receptors | Bovine Coronary Artery | 14,15-EET | 10 µmol/L | Reduced maximal relaxation from ~85% to 18% | [1] |
| Bovine Coronary Artery | Bradykinin | 10 µmol/L | ~1000-fold rightward shift in dose-response curve; reduced maximal relaxation from 95% to 55% | [1] | |||
| Bovine Coronary Artery | Methacholine | 10 µmol/L | Significantly inhibited indomethacin-resistant relaxation | [1] | |||
| 14,15-EEZE-mSI | 14,15- & 5,6-EET Receptors | Bovine Coronary Artery | 14,15-EET | 10 µmol/L | Inhibited relaxation (Maximal relaxation of 14,15-EEZE-mSI alone was 7%) | [2][6] | |
| Bovine Coronary Artery | Bradykinin | 10 µmol/L | Inhibited indomethacin- and L-nitroarginine-resistant relaxation | [2][6] | |||
| CYP450 Inhibitor | Miconazole | CYP Epoxygenases | Human Subcutaneous Arteries | Acetylcholine | - | Blocked non-NO and non-PGI2-mediated relaxation | [4] |
| Clotrimazole | CYP Epoxygenases & KCa Channels | - | - | - | Can directly inhibit Ca2+-activated K+ channels | [1] | |
| K+ Channel Blocker | Charybdotoxin + Apamin | IKCa & SKCa Channels | Mouse Hindlimb | Acetylcholine | 100 nmol/L each | Inhibited EDHF-mediated vasodilation | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Isometric Tension Recording in Isolated Arterial Rings
This protocol is used to assess the effect of 14,15-EEZE and other inhibitors on agonist-induced, EDHF-mediated vasodilation.
-
Vessel Preparation: Arteries (e.g., bovine coronary arteries) are dissected and cleaned of surrounding connective tissue in cold Krebs-Ringer bicarbonate solution.[8] Rings of 2-3 mm in length are prepared.
-
Mounting: The arterial rings are mounted on two stainless steel wires in organ baths containing Krebs-Ringer solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2. One wire is fixed, and the other is connected to an isometric force transducer.
-
Equilibration and Pre-constriction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of approximately 3-5 g. After equilibration, the rings are pre-constricted with a thromboxane (B8750289) A2 mimetic, U46619 (e.g., 10-30 nM), to achieve a stable submaximal contraction.
-
Experimental Procedure:
-
Once a stable contraction is achieved, cumulative concentration-response curves to an EDHF-dependent agonist (e.g., bradykinin, 1 nM to 1 µM) are generated.
-
The rings are washed and allowed to return to baseline tension.
-
The rings are then incubated with the inhibitor (e.g., 14,15-EEZE, 10 µmol/L) for a specified period (e.g., 30 minutes).
-
The pre-constriction with U46619 is repeated.
-
A second cumulative concentration-response curve to the same agonist is generated in the presence of the inhibitor.
-
-
Data Analysis: The relaxation responses are expressed as a percentage decrease in the U46619-induced tension. Dose-response curves are plotted, and parameters such as maximal relaxation (Emax) and agonist potency (EC50) are calculated.
Measurement of Vascular Smooth Muscle Membrane Potential
This protocol is employed to directly measure the hyperpolarizing effects of EDHF and their inhibition by compounds like 14,15-EEZE.
-
Cell Preparation: Vascular smooth muscle cells are enzymatically isolated from arteries and either used immediately or cultured for a short period.
-
Electrophysiological Recording:
-
Membrane potential is measured using intracellular microelectrodes or the patch-clamp technique in the whole-cell configuration.
-
Cells are continuously superfused with a physiological salt solution at 37°C.
-
-
Experimental Procedure:
-
A stable baseline membrane potential is recorded.
-
The cells are exposed to an EDHF-dependent agonist (e.g., bradykinin, 10 nM) to induce hyperpolarization.
-
After washout and return to baseline, the cells are incubated with the inhibitor (e.g., 14,15-EEZE, 3 µmol/L) for a defined period.
-
The agonist is re-applied in the presence of the inhibitor, and the change in membrane potential is recorded.
-
-
Data Analysis: The magnitude of hyperpolarization (in mV) induced by the agonist in the absence and presence of the inhibitor is compared.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: EDHF signaling pathway and points of inhibition.
Caption: Experimental workflows for validation.
References
- 1. ahajournals.org [ahajournals.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Endothelium-Derived Hyperpolarizing Factor and Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endothelium-derived Relaxing Factors of Small Resistance Arteries in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 14,15-Epoxyeicosa-5(Z)-enoic acid: a selective epoxyeicosatrienoic acid antagonist that inhibits endothelium-dependent hyperpolarization and relaxation in coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 14,15-epoxyeicosa-5(Z)-enoic-mSI: a 14,15- and 5,6-EET antagonist in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An endothelium-derived hyperpolarizing factor distinct from NO and prostacyclin is a major endothelium-dependent vasodilator in resistance vessels of wild-type and endothelial NO synthase knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
Assessing the Purity and Identity of 14,15-EE-5(Z)-E: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, rigorous assessment of the purity and identity of bioactive lipids is paramount for reproducible and reliable experimental outcomes. This guide provides a comparative overview of analytical methodologies for the characterization of 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EE-5(Z)-E), a structural analog and antagonist of the endothelium-derived hyperpolarizing factor, 14,15-epoxyeicosatrienoic acid (14,15-EET).[1][2]
This compound serves as a valuable tool in studying the physiological and pathophysiological roles of EETs by selectively blocking their vasodilatory and other biological effects.[2] Its utility in research is contingent on the accurate determination of its chemical integrity. This guide outlines key analytical techniques and provides a comparative analysis of its performance against other relevant compounds.
Physicochemical Properties
A foundational step in the assessment of any compound is the confirmation of its basic physicochemical properties.
| Property | Value | Reference |
| Formal Name | rel-13-[(2R,3S)-3-pentyloxiranyl]-5Z-tridecenoic acid | --INVALID-LINK-- |
| Molecular Formula | C₂₀H₃₆O₃ | --INVALID-LINK-- |
| Formula Weight | 324.5 | --INVALID-LINK-- |
| Purity | ≥98% | --INVALID-LINK-- |
| Solubility | DMF: 10 mg/ml; DMSO: 10 mg/ml; Ethanol: 50 mg/ml; PBS (pH 7.2): 0.5 mg/ml | --INVALID-LINK-- |
Analytical Methodologies for Purity and Identity Assessment
A multi-pronged analytical approach is recommended to ensure the comprehensive characterization of this compound.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a cornerstone technique for assessing the purity of fatty acids and their derivatives.[3][4][5][6] It separates compounds based on their hydrophobicity.
Experimental Protocol:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) in water (both containing 0.1% formic acid to ensure protonation of the carboxylic acid).
-
Gradient: Start with a lower concentration of acetonitrile (e.g., 50%) and gradually increase to a high concentration (e.g., 95-100%) over a set period (e.g., 20-30 minutes) to elute the compound.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 205-215 nm) or an Evaporative Light Scattering Detector (ELSD) for compounds lacking a strong chromophore.[4]
-
Sample Preparation: Dissolve the sample in the initial mobile phase or a compatible organic solvent.
-
Purity Assessment: The purity is determined by the peak area percentage of the main component relative to the total area of all observed peaks.
dot
Caption: Workflow for HPLC Purity Analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol:
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Expected signals would include those for the aliphatic chain protons, protons adjacent to the epoxide ring, olefinic protons, and the carboxylic acid proton.
-
¹³C NMR: Expected signals would correspond to the carbons of the aliphatic chain, the epoxide, the double bond, and the carboxyl group.
-
Identity Confirmation: The obtained spectra should be compared with reference spectra if available, or with predicted spectra based on the known structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for its identification. For fatty acids, derivatization to more volatile esters (e.g., methyl esters) is common for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for the direct analysis of the free acid.
Experimental Protocol (LC-MS):
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode is typically used for carboxylic acids, detecting the [M-H]⁻ ion.
-
Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is recommended for accurate mass determination.
-
Fragmentation (MS/MS): Collision-induced dissociation (CID) of the parent ion ([M-H]⁻) will produce characteristic fragment ions. For epoxyeicosatrienoic acids, cleavage at the epoxide ring is a characteristic fragmentation pathway.[7] For 14,15-EET, a characteristic fragment ion at m/z 219 is observed, corresponding to cleavage at the C14-C15 bond.[7] A similar fragmentation pattern would be expected for this compound.
-
Identity Confirmation: The accurate mass of the molecular ion and the fragmentation pattern are compared to the theoretical values for the proposed structure.
dot
Caption: Workflow for LC-MS based Identity Confirmation.
Comparative Performance with Alternative EET Antagonists
The primary biological activity of this compound is its antagonism of EET-induced vasodilation.[1][2] Its performance can be compared to other EET antagonists based on their potency in inhibiting this effect.
| Compound | Target(s) | Reported Activity | Reference |
| This compound | EETs | Inhibited 14,15-EET-induced relaxation of bovine coronary arteries by ~80% at 10 µM.[1] | --INVALID-LINK-- |
| 14,15-EEZE-mSI | 14,15-EET and 5,6-EET | Inhibited relaxation to 14,15- and 5,6-EET in bovine coronary arteries at 10 µM.[8] | --INVALID-LINK-- |
| 14,15-DHE5ZE | 14,15-EET | Selectively inhibited 14,15-EET-induced relaxations in bovine coronary arteries.[9] | --INVALID-LINK-- |
Mechanism of Action and Signaling Pathway
14,15-EET is known to cause vasodilation by activating large-conductance calcium-activated potassium channels (BKCa) in vascular smooth muscle cells.[10] This leads to hyperpolarization of the cell membrane, which in turn closes voltage-gated calcium channels, reducing intracellular calcium concentration and causing muscle relaxation. This compound antagonizes this effect, likely by competing with 14,15-EET for its binding site on or near the potassium channel, thereby preventing channel activation.[11]
dot
References
- 1. HPLC analysis | Cyberlipid [cyberlipid.gerli.com]
- 2. 14,15-Epoxyeicosa-5(Z)-enoic acid: a selective epoxyeicosatrienoic acid antagonist that inhibits endothelium-dependent hyperpolarization and relaxation in coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aocs.org [aocs.org]
- 4. agilent.com [agilent.com]
- 5. Fast Fatty Acid Analysis by Core-Shell Reversed-Phase Liquid Chromatography Coupled to Evaporative Light-Scattering Detector [scirp.org]
- 6. hplc.eu [hplc.eu]
- 7. Analysis of epoxyeicosatrienoic acids by chiral liquid chromatography/electron capture atmospheric pressure chemical ionization mass spectrometry using [13C]-analog internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 14,15-epoxyeicosa-5(Z)-enoic-mSI: a 14,15- and 5,6-EET antagonist in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 14,15-Dihydroxy-eicosa-5(Z)-enoic acid selectively inhibits 14,15-epoxyeicosatrienoic acid-induced relaxations in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 14,15-EET analogs: characterization of structural requirements for agonist and antagonist activity in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of rat mesenteric arterial KATP channel activation by 14,15-epoxyeicosatrienoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 14,15-EEZE's Antagonism on EET Regioisomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antagonistic effects of 14,15-Epoxyeicosa-5(Z)-enoic acid (14,15-EEZE) on the different regioisomers of epoxyeicosatrienoic acids (EETs). 14,15-EEZE is a valuable pharmacological tool for investigating the physiological and pathological roles of EETs, which are lipid signaling molecules involved in the regulation of vascular tone, inflammation, and cell proliferation.
Mechanism of Action and Regioisomer Selectivity
14,15-EEZE functions as a selective antagonist of the effects of EETs.[1][2][3] It is believed to act by directly competing with EETs for a putative receptor binding site, thereby inhibiting downstream signaling cascades.[1][3] Unlike some other modulators of the arachidonic acid cascade, 14,15-EEZE does not inhibit the synthesis of EETs.[4]
Studies on bovine coronary arteries have demonstrated that 14,15-EEZE antagonizes the vasorelaxant effects of all four EET regioisomers: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.[1][4] While it is effective against all regioisomers, research indicates that it is most potent in inhibiting the effects of 14,15-EET.[4]
Quantitative Comparison of Antagonistic Potency
| EET Regioisomer | Antagonistic Effect of 14,15-EEZE (10 µM) | Observations |
| 14,15-EET | Strongest Inhibition | Pre-incubation with 10 µM 14,15-EEZE reduces maximal relaxation induced by 14,15-EET to approximately 18%.[4] |
| 11,12-EET | Inhibition Observed | 14,15-EEZE inhibits concentration-related relaxations.[4] |
| 8,9-EET | Inhibition Observed | 14,15-EEZE inhibits concentration-related relaxations.[4] |
| 5,6-EET | Inhibition Observed | 14,15-EEZE inhibits concentration-related relaxations.[4] |
Comparison with Alternative EET Antagonists
Other EET antagonists have been developed, offering different selectivity profiles. A notable example is 14,15-EEZE-mSI , a methylsulfonylimide analog of 14,15-EEZE.
| Antagonist | Selectivity Profile |
| 14,15-EEZE | Antagonizes all four EET regioisomers, with the highest potency against 14,15-EET.[4] |
| 14,15-EEZE-mSI | More selective antagonist, inhibiting relaxations to 14,15-EET and 5,6-EET, but not 11,12-EET or 8,9-EET.[5] |
Experimental Protocols
Vascular Relaxation Bioassay in Bovine Coronary Arteries
This protocol is a standard method for assessing the antagonistic effects of compounds like 14,15-EEZE on EET-induced vasorelaxation.
1. Tissue Preparation:
-
Obtain bovine hearts from a local abattoir and isolate the coronary arteries.
-
Cut the arteries into rings of approximately 3-5 mm in length.
-
Suspend the arterial rings in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O2 and 5% CO2.
2. Equilibration and Pre-contraction:
-
Allow the arterial rings to equilibrate for at least 60 minutes under a resting tension of approximately 5 grams.
-
Induce a stable contraction with a thromboxane (B8750289) A2 mimetic, such as U46619 (e.g., 10-100 nM).
3. Antagonist Incubation:
-
For the experimental groups, pre-incubate the pre-contracted arterial rings with the antagonist (e.g., 14,15-EEZE at various concentrations) for a defined period (e.g., 20-30 minutes). The control group receives the vehicle.
4. Agonist (EET Regioisomer) Challenge:
-
Generate cumulative concentration-response curves for each EET regioisomer (e.g., 1 nM to 10 µM) in both the absence (control) and presence of the antagonist.
-
Record the changes in isometric tension.
5. Data Analysis:
-
Express the relaxation responses as a percentage of the pre-contraction induced by U46619.
-
Compare the concentration-response curves in the presence and absence of the antagonist to determine the degree of inhibition.
-
For a quantitative analysis of competitive antagonism, perform a Schild plot analysis by plotting the log of (dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the linear regression provides the pA2 value, which is the negative logarithm of the antagonist concentration that produces a two-fold rightward shift in the agonist's concentration-response curve.
Signaling Pathways and Experimental Workflows
EET-Induced Vasodilation Signaling Pathway
This diagram illustrates the key steps in the signaling cascade initiated by EETs leading to vasorelaxation.
Caption: EET signaling pathway leading to vasorelaxation.
Experimental Workflow for Assessing EET Antagonism
This diagram outlines the logical flow of the experimental protocol described above.
Caption: Workflow for vascular relaxation bioassay.
References
- 1. Effects of the selective EET antagonist, 14,15-EEZE, on cardioprotection produced by exogenous or endogenous EETs in the canine heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of carcinoma cell motility by epoxyeicosatrienoic acid (EET) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the selective EET antagonist, 14,15-EEZE, on cardioprotection produced by exogenous or endogenous EETs in the canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. 14,15-epoxyeicosa-5(Z)-enoic-mSI: a 14,15- and 5,6-EET antagonist in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of 14,15-EEZE as an EET Antagonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 14,15-Epoxyeicosa-5(Z)-enoic acid (14,15-EEZE), a widely used pharmacological tool, to validate its specificity as an antagonist of Epoxyeicosatrienoic acids (EETs). We present experimental data demonstrating the lack of direct effect of 14,15-EEZE on several key signaling pathways, in contrast to its potent inhibition of EET-mediated actions. This guide also compares 14,15-EEZE with other modulators of the EET pathway.
Primary Signaling Pathway of 14,15-EEZE
14,15-EEZE functions as a selective antagonist of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules produced from arachidonic acid by cytochrome P450 epoxygenases. EETs play crucial roles in regulating vascular tone, inflammation, and cell proliferation. They exert their effects, such as vasodilation, by activating large-conductance calcium-activated potassium (BKCa) channels and ATP-sensitive potassium (KATP) channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation. 14,15-EEZE competitively blocks the actions of all four EET regioisomers (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET) at their putative receptors.[1][2][3]
Validation of Specificity: Lack of Effect on Other Pathways
Extensive studies have demonstrated that 14,15-EEZE does not exert direct effects on several other key signaling pathways involved in vascular function and cell signaling. This specificity is crucial for its utility as a research tool to selectively probe the functions of EETs.
Pathways Unaffected by 14,15-EEZE
Experimental evidence confirms that 14,15-EEZE does not alter cellular responses mediated by:
-
Nitric Oxide (NO) Signaling : 14,15-EEZE does not affect vasodilation induced by the NO donor sodium nitroprusside.[4]
-
Prostacyclin Signaling : It does not interfere with the vasodilatory effects of the prostacyclin analog iloprost.[4]
-
Direct Potassium Channel Activation : 14,15-EEZE does not block the relaxation of vascular smooth muscle caused by direct openers of K+ channels, such as NS1619 (a BKCa channel opener) and bimakalim (B54165) (a KATP channel opener).[4] This indicates that 14,15-EEZE acts upstream of K+ channel activation and does not directly interact with these channels.
-
20-HETE Synthesis and Signaling : 14,15-EEZE does not alter the synthesis of 20-hydroxyeicosatetraenoic acid (20-HETE), another arachidonic acid metabolite, nor does it block the vasoconstriction induced by 20-HETE.[1]
| Signaling Pathway/Agonist | Effector/Target | Endpoint Measured | Effect of 14,15-EEZE |
| Nitric Oxide | Guanylate Cyclase | Vasodilation | No effect |
| Prostacyclin (Iloprost) | Adenylyl Cyclase | Vasodilation | No effect |
| K+ Channel Opening (NS1619) | BKCa Channels | Vasodilation | No effect |
| K+ Channel Opening (Bimakalim) | KATP Channels | Vasodilation | No effect |
| 20-HETE Signaling | Unknown Receptor | Vasoconstriction | No effect |
| 20-HETE Synthesis | CYP ω-hydroxylase | 20-HETE Production | No effect |
Indirect Effects on PI3K/Akt and MAPK/ERK Pathways
It is important to distinguish between direct, off-target effects and the intended consequence of antagonizing the primary target. Some studies have shown that 14,15-EEZE can inhibit the activation of the PI3K/Akt and MAPK/ERK signaling pathways. However, this inhibition is observed only when these pathways are stimulated by EETs.[5][6] For instance, 11,12-EET has been shown to induce the phosphorylation of EGFR and Akt, and these effects are blocked by 14,15-EEZE.[7] This demonstrates that 14,15-EEZE's influence on these pathways is a direct result of its antagonism of EET signaling, rather than an off-target interaction with components of the PI3K/Akt or MAPK/ERK cascades. There is no current evidence to suggest that 14,15-EEZE directly inhibits kinases or other signaling molecules in these pathways in the absence of EETs.
Comparison with Other EET Pathway Modulators
The specificity of 14,15-EEZE can be further appreciated by comparing it to other compounds that modulate EET signaling through different mechanisms.
| Compound | Class | Mechanism of Action | Selectivity Notes |
| 14,15-EEZE | EET Antagonist | Competitively blocks EET receptors. | Antagonizes all four EET regioisomers. |
| 14,15-EEZE-mSI | EET Antagonist | Blocks EET receptors, with higher specificity for certain regioisomers. | Inhibits relaxation to 14,15- and 5,6-EET but not 11,12- or 8,9-EET.[3][8] |
| AUDA | sEH Inhibitor | Inhibits soluble epoxide hydrolase (sEH), preventing the degradation of EETs and increasing their endogenous levels.[9] | Does not directly interact with EET receptors; potential for off-target effects on other hydrolases is a consideration for sEH inhibitors.[2][4] |
Experimental Protocols
To validate the lack of off-target effects of 14,15-EEZE, researchers can employ standard cell-based assays to monitor the activity of key signaling pathways.
Experimental Workflow for Validating Specificity
Protocol 1: Western Blot for Phospho-ERK and Phospho-Akt
This protocol is used to determine if 14,15-EEZE directly affects the phosphorylation state of key kinases in the MAPK/ERK and PI3K/Akt pathways.
-
Cell Culture and Treatment : Plate cells (e.g., HeLa, HEK293, or a relevant cell line) in 6-well plates. Once they reach 70-80% confluency, serum-starve the cells for 12-24 hours. Treat the cells with the vehicle, a known activator (e.g., EGF for ERK, insulin (B600854) for Akt), 14,15-EEZE (e.g., 10 µM), or a combination of the activator and 14,15-EEZE for a specified time (e.g., 15-30 minutes).
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting : Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation : Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies against phospho-ERK1/2, total ERK1/2, phospho-Akt (Ser473), and total Akt overnight at 4°C.
-
Detection : Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis : Quantify the band intensities. The ratio of the phosphorylated protein to the total protein is calculated to determine the activation state of the pathway.
Protocol 2: NF-κB Reporter Assay
This assay determines if 14,15-EEZE has a direct effect on the transcriptional activity of NF-κB.
-
Cell Culture and Transfection : Plate HEK293 cells in a 24-well plate. Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
Treatment : After 24 hours, treat the cells with the vehicle, a known NF-κB activator (e.g., TNF-α), 14,15-EEZE (e.g., 10 µM), or a combination of TNF-α and 14,15-EEZE for 6-24 hours.
-
Cell Lysis and Luciferase Assay : Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Analysis : Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the normalized luciferase activity across the different treatment groups to determine the effect of 14,15-EEZE on NF-κB activation.
Conclusion
References
- 1. library.opentrons.com [library.opentrons.com]
- 2. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 14,15-epoxyeicosa-5(Z)-enoic-mSI: a 14,15- and 5,6-EET antagonist in bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of the selective EET antagonist, 14,15-EEZE, on cardioprotection produced by exogenous or endogenous EETs in the canine heart - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of 14,15-EEZE's Antagonist Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antagonist properties of 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EEZE) against other vasoactive and cardioprotective agents. The information presented is supported by experimental data to facilitate independent verification and inform future research and development.
Unveiling the Antagonistic Profile of 14,15-EEZE
14,15-EEZE is a structural analog of 14,15-epoxyeicosatrienoic acid (14,15-EET), a bioactive lipid that plays a crucial role in regulating vascular tone and protecting cardiac tissue.[1] Unlike its parent compound, 14,15-EEZE exhibits potent antagonist properties, selectively blocking the biological effects of EETs.[1][2] This selective antagonism makes 14,15-EEZE an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of endogenous EETs.[1][3]
Experimental evidence demonstrates that 14,15-EEZE effectively inhibits EET-induced vasodilation in bovine coronary arteries and abolishes the cardioprotective effects of both exogenously administered EETs and endogenously elevated EETs in canine models of myocardial infarction.[1][2][4] Importantly, 14,15-EEZE's antagonistic action is specific to the EET signaling pathway, as it does not interfere with the effects of other vasodilators such as sodium nitroprusside or iloprost, nor does it block the cardioprotective effects of agents like diazoxide (B193173) that act through different mechanisms.[2][4][5]
Comparative Analysis of Vasoactive and Cardioprotective Effects
The following table summarizes the comparative effects of 14,15-EEZE and other key compounds on vascular relaxation and myocardial infarct size, based on published experimental data.
| Compound/Agent | Primary Mechanism of Action | Effect on U46619-precontracted Bovine Coronary Arteries | Effect on Myocardial Infarct Size (IS/AAR %) in Canine Model |
| 14,15-EET | Agonist of putative EET receptor | 80% maximal relaxation[1] | 9.4 ± 1.3% (significant reduction)[2][4] |
| 11,12-EET | Agonist of putative EET receptor | Concentration-dependent relaxation[1] | 8.7 ± 2.2% (significant reduction)[2][4] |
| 14,15-EEZE | Antagonist of putative EET receptor | 21% maximal relaxation (weak partial agonist)[1] | 21.0 ± 3.6% (no effect alone)[2][4] |
| 14,15-EEZE + 14,15-EET | Antagonism of EET receptor | 18% maximal relaxation (inhibition of 14,15-EET effect)[1] | 19.2 ± 2.4% (abolished protective effect of 14,15-EET)[2][4] |
| 14,15-EEZE + 11,12-EET | Antagonism of EET receptor | Inhibition of 11,12-EET-induced relaxation[1] | 17.8 ± 1.4% (abolished protective effect of 11,12-EET)[2][4] |
| AUDA | Soluble Epoxide Hydrolase (sEH) Inhibitor | Not directly tested for relaxation | 9.4 ± 1.8% (high dose, significant reduction)[2][4] |
| 14,15-EEZE + AUDA | Antagonism of EET receptor and sEH inhibition | Not directly tested | 19.3 ± 1.6% (abolished protective effect of AUDA)[2][4] |
| Diazoxide | Mitochondrial KATP channel opener | Not tested in this context | 10.2 ± 1.9% (significant reduction)[2][4] |
| 14,15-EEZE + Diazoxide | Antagonism of EET receptor and KATP channel opening | Not tested in this context | 10.4 ± 1.4% (no inhibition of diazoxide's effect)[2][4] |
| Vehicle (Control) | No active compound | Baseline contraction | 21.8 ± 1.6%[2][4] |
IS/AAR % = Infarct Size as a percentage of the Area At Risk. Data presented as mean ± SEM.
Key Experimental Protocols
Vascular Reactivity Studies in Bovine Coronary Arteries
This in vitro method is employed to assess the direct effects of compounds on vascular tone.
-
Tissue Preparation: Bovine hearts are obtained from a local abattoir. The left anterior descending coronary arteries are dissected and cut into rings (3-5 mm in length). The endothelium can be left intact or mechanically removed for specific experimental aims.[1]
-
Experimental Setup: Arterial rings are mounted in organ chambers filled with a physiological salt solution (Krebs buffer), maintained at 37°C, and aerated with 95% O2 and 5% CO2. Changes in isometric tension are recorded using force transducers.
-
Protocol:
-
Rings are pre-contracted with the thromboxane (B8750289) A2 mimetic, U46619 (20 nmol/L), to induce a stable level of tone.[1]
-
Cumulative concentration-response curves are generated for agonists (e.g., 14,15-EET, 11,12-EET) in the absence and presence of the antagonist (14,15-EEZE).[1]
-
14,15-EEZE is typically pre-incubated with the arterial rings for a specified period before the addition of the agonist.[1]
-
Relaxation is expressed as a percentage decrease in the U46619-induced contraction.
-
In Vivo Canine Model of Myocardial Ischemia-Reperfusion
This animal model is utilized to evaluate the cardioprotective effects of various compounds.
-
Animal Preparation: Anesthetized dogs are subjected to a 60-minute occlusion of the left anterior descending (LAD) coronary artery, followed by 3 hours of reperfusion.[2][4]
-
Drug Administration:
-
Infarct Size Measurement:
-
Statistical Analysis: Differences in IS/AAR between experimental groups are analyzed using appropriate statistical tests, such as one-way ANOVA followed by a post-hoc test.[2]
Signaling Pathway of EETs and 14,15-EEZE Antagonism
The vasodilatory and cardioprotective effects of EETs are initiated by their interaction with a putative G-protein coupled receptor (GPCR) on the cell surface. This interaction triggers a downstream signaling cascade that ultimately leads to the opening of potassium channels, resulting in hyperpolarization and relaxation of vascular smooth muscle cells or protection of cardiomyocytes. 14,15-EEZE acts as a competitive antagonist at this putative EET receptor, thereby inhibiting the initiation of this signaling pathway.
Caption: EET Signaling Pathway and 14,15-EEZE Antagonism.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Effects of the selective EET antagonist, 14,15-EEZE, on cardioprotection produced by exogenous or endogenous EETs in the canine heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Effects of the selective EET antagonist, 14,15-EEZE, on cardioprotection produced by exogenous or endogenous EETs in the canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 14,15-EE-5(Z)-E
For researchers, scientists, and drug development professionals, ensuring laboratory safety and regulatory compliance is paramount. The proper disposal of chemical reagents like 14,15-EE-5(Z)-E, a structural analog of 14,15-epoxyeicosatrienoic acid (14,15-EET), is a critical aspect of responsible laboratory management. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound.
Core Principle: Treat as Hazardous Waste
Without a definitive SDS, this compound and any materials contaminated with it should be handled and disposed of as hazardous waste. This conservative approach ensures the highest level of safety for personnel and the environment.
Key Compound Data
The following table summarizes essential data for this compound, which informs its handling and disposal considerations.
| Property | Data | Citation(s) |
| Chemical Name | 14,15-Epoxyeicosa-5(Z)-enoic acid | [1] |
| CAS Number | 519038-92-7 | [1] |
| Molecular Formula | C₂₀H₃₆O₃ | [1] |
| Molecular Weight | 324.5 g/mol | [1] |
| Physical Form | Typically supplied as a solution in an organic solvent, such as ethanol. | [1] |
| Solubility | Soluble in DMF, DMSO, and ethanol. | [1] |
| Known Hazards | Since it is often supplied in ethanol, it should be treated as a flammable liquid. Other toxicological properties have not been fully investigated. | [2] |
| Storage | Store as a solution at -20°C. |
Step-by-Step Disposal Protocol
This protocol provides a general framework for the safe disposal of this compound. Adherence to your local and institutional regulations is mandatory.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing appropriate PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
Step 2: Waste Collection and Containerization
-
Designated Waste Container: Use a dedicated, leak-proof container that is chemically compatible with this compound and its solvent (likely ethanol). A high-density polyethylene (B3416737) (HDPE) or glass container is generally suitable.
-
Labeling: Immediately label the container with a "Hazardous Waste" sticker or tag provided by your institution's EHS department.[3] The label must include:
-
The full chemical name: "this compound" and the solvent (e.g., "in Ethanol"). Avoid using abbreviations or chemical formulas.
-
The approximate concentration and volume.
-
The date when the first drop of waste was added to the container (accumulation start date).[3]
-
The name of the principal investigator or lab group.
-
-
Segregation: Do not mix this compound waste with other incompatible waste streams.[3] For example, keep it separate from acids, bases, and oxidizers.[4]
Step 3: On-site Storage
-
Location: Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[4][5]
-
Container Integrity: Keep the waste container tightly sealed except when adding waste.[5][6]
-
Secondary Containment: It is best practice to place liquid waste containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
Step 4: Arranging for Disposal
-
Contact EHS: Once the waste container is full or has been accumulating for a period defined by your institution (often 6-12 months), contact your EHS office to schedule a waste pickup.[5][7]
-
Provide Information: Be prepared to provide the EHS staff with all the information from the hazardous waste label.
Disposal of Empty Containers
Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.
-
Triple Rinsing: Triple rinse the empty container with a suitable solvent (such as ethanol).[8]
-
Rinsate Collection: The first rinseate is considered hazardous and must be collected and disposed of as hazardous waste.[8] Subsequent rinsates may also need to be collected, depending on institutional policy.
-
Defacing Labels: Completely remove or deface the original product label before disposing of the decontaminated container in the appropriate recycling or trash receptacle.[6]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. vumc.org [vumc.org]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling 14,15-EE-5(Z)-E
For Researchers, Scientists, and Drug Development Professionals: Your immediate guide to safely handling 14,15-Epoxyeicosa-5(Z)-enoic acid.
This document provides critical safety and logistical information for the handling and disposal of 14,15-EE-5(Z)-E (CAS No.: 519038-92-7), a structural analogue of 14,15-epoxyeicosatrienoic acid (14,15-EET).[1][2] Adherence to these guidelines is paramount for ensuring a safe laboratory environment and the integrity of your research.
Core Safety Information
This compound is typically supplied as a solution in ethanol (B145695), a highly flammable liquid.[3] The primary hazards are associated with the solvent and the compound's potential for eye irritation.[3] It is also unstable in the presence of oxygen and direct sunlight, necessitating careful handling to maintain its viability.[3]
Hazard Classifications:
Personal Protective Equipment (PPE)
The proper selection and use of PPE are the first line of defense against exposure and contamination. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles and Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield should be worn over the goggles for additional protection.[3] |
| Hand Protection | Chemically Resistant Gloves | Wear nitrile gloves. Given the flammable nature of the ethanol solvent, ensure gloves are rated for handling flammable liquids. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect against splashes. |
| Respiratory Protection | Respirator with appropriate filter | A respirator with a type ABEK (EN14387) filter is recommended to protect against organic vapors (from ethanol) and other potential particulates.[3] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial for safely handling this compound. The following workflow outlines the key phases, from preparation to post-handling procedures.
1. Preparation:
-
Ventilation: All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Inert Atmosphere: Due to its instability, transfers and sample removal should occur under an inert atmosphere, such as argon or nitrogen.[3]
-
Temperature Control: Keep the bulk of the product at 0°C or below whenever possible during handling.[3]
-
Glassware Preparation: All glassware and stainless steel syringe needles must be pre-rinsed with absolute ethanol and air-dried before use.[3]
2. Handling and Use:
-
Personal Protective Equipment (PPE): Before handling, ensure all recommended PPE is correctly worn.
-
Transfer: When transferring the solution, use appropriate tools like pre-rinsed syringes.
-
Avoid Contamination: Keep the container tightly sealed when not in use to prevent contamination and exposure to air and light.
3. Post-Handling:
-
Decontamination: Wipe down the work area and any equipment used with an appropriate solvent.
-
Hand Washing: Wash hands thoroughly with soap and water after handling is complete.
Safe Handling Workflow for this compound
A flowchart illustrating the key procedural steps for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a dedicated, clearly labeled, and sealed hazardous waste container. Due to the ethanol solvent, this will be classified as flammable liquid waste.
-
Solid Waste: All disposable PPE (gloves, etc.), absorbent pads, and other contaminated solid materials should be collected in a separate, clearly labeled, and sealed hazardous waste container.
Disposal Procedures:
-
Consult EHS: Always consult your institution's Environmental Health and Safety (EHS) office and local regulations to confirm the proper disposal classification and procedures.
-
Labeling: Ensure all waste containers are accurately and clearly labeled with the contents and associated hazards.
-
Storage of Waste: Store waste containers in a designated, well-ventilated, and secure area away from ignition sources pending pickup by a certified hazardous waste disposal company.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
